molecular formula C69H111N23O16S B560349 Apelin-13

Apelin-13

Cat. No.: B560349
M. Wt: 1550.8 g/mol
InChI Key: XXCCRHIAIBQDPX-PEWBXTNBSA-N
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Description

Apelin-13 is a 13 amino acid oligopeptide which is the ligand for the apelin receptor (also known as the APJ receptor). It exhibits hypotensive and neuroprotective effects, and may be a potential prognostic biomarker for acute ischemic stroke and multiple sclerosis. It has a role as an antihypertensive agent, a biomarker, an autophagy inhibitor, a neuroprotective agent and a human metabolite. It is a conjugate base of an this compound(3+).
amino acid sequence in first source

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H111N23O16S/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCCRHIAIBQDPX-PEWBXTNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H111N23O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1550.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and History of Apelin-13: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-13 is a potent endogenous peptide that has garnered significant attention within the scientific community for its diverse physiological roles, particularly in the cardiovascular system. As one of the most biologically active isoforms of the apelin peptide family, its discovery and the subsequent characterization of its receptor, APJ, have opened new avenues for therapeutic intervention in a range of diseases. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, with a focus on the methodologies and quantitative data that have defined our understanding of this important signaling molecule.

The Serendipitous Discovery of an Orphan Receptor and its Ligand

The quest to identify the endogenous ligand for APJ culminated in 1998 when a team of researchers led by Tatemoto and Fujino successfully isolated a novel peptide from bovine stomach extracts.[3][4] This breakthrough was achieved by monitoring the increase in the extracellular acidification rate of Chinese hamster ovary (CHO) cells engineered to express the human APJ receptor.[3][4] The active fractions were purified, and the peptide was sequenced, leading to the discovery of a 36-amino acid peptide they named "apelin" (APJ endogenous ligand).[3][5]

Subsequent research revealed that apelin is derived from a 77-amino acid precursor, preproapelin.[6][7] This precursor is proteolytically cleaved to generate several active C-terminal fragments, including apelin-36, apelin-17, and the highly potent 13-amino acid peptide, this compound.[6][7] A pyroglutamylated form of this compound, [Pyr1]-Apelin-13, has also been identified as a major isoform in the human cardiovascular system and is more resistant to degradation.[7]

Key Experimental Protocols in this compound Research

The elucidation of this compound's function has been underpinned by a variety of sophisticated experimental techniques. The following sections detail the core methodologies that have been instrumental in characterizing this peptide.

Isolation and Identification of Apelin

The initial isolation of apelin from bovine stomach extracts was a landmark achievement that relied on a functional assay to guide the purification process.

Experimental Workflow for Apelin Discovery

cluster_extraction Tissue Extraction and Fractionation cluster_bioassay Functional Bioassay cluster_characterization Purification and Characterization Bovine Stomach Tissue Bovine Stomach Tissue Homogenization and Extraction Homogenization and Extraction Bovine Stomach Tissue->Homogenization and Extraction Chromatographic Fractionation Chromatographic Fractionation Homogenization and Extraction->Chromatographic Fractionation Peptide Fractions Peptide Fractions Chromatographic Fractionation->Peptide Fractions Measurement of Extracellular Acidification Rate Measurement of Extracellular Acidification Rate Peptide Fractions->Measurement of Extracellular Acidification Rate Incubation CHO cells expressing APJ receptor CHO cells expressing APJ receptor CHO cells expressing APJ receptor->Measurement of Extracellular Acidification Rate Identification of Active Fractions Identification of Active Fractions Measurement of Extracellular Acidification Rate->Identification of Active Fractions Further Purification of Active Fractions Further Purification of Active Fractions Identification of Active Fractions->Further Purification of Active Fractions Amino Acid Sequencing Amino Acid Sequencing Further Purification of Active Fractions->Amino Acid Sequencing Apelin Peptide Identified Apelin Peptide Identified Amino Acid Sequencing->Apelin Peptide Identified

Caption: Workflow for the discovery of apelin.

Methodology: Measurement of Extracellular Acidification Rate

  • Cell Culture: CHO cells stably transfected with the human APJ receptor are cultured to near confluence in appropriate media.

  • Assay Preparation: Cells are washed and incubated in a low-buffering capacity medium to ensure that changes in extracellular pH are detectable.

  • Stimulation: Aliquots of the peptide fractions obtained from the chromatographic separation of bovine stomach extracts are added to the cells.

  • Measurement: The rate of decrease in the extracellular pH is monitored in real-time using a microphysiometer (e.g., Cytosensor). An increased acidification rate indicates receptor activation and subsequent cellular metabolic changes.

  • Data Analysis: The fractions that induce the most significant increase in the acidification rate are identified as containing the putative ligand.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of this compound for its receptor, APJ, and for characterizing the binding of other compounds to this receptor.

Protocol for Competitive Radioligand Binding Assay

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the APJ receptor. This typically involves homogenization followed by centrifugation to isolate the membrane fraction.

  • Radioligand: A radiolabeled form of an apelin analog, such as [125I]-(Pyr1)this compound, is used.

  • Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (e.g., this compound or a test compound).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

The physiological effects of this compound have been extensively studied using a variety of in vitro functional assays.

Vascular Reactivity Studies

The vasodilatory and vasoconstrictive effects of this compound are often assessed using isolated blood vessel preparations.

  • Tissue Preparation: Rings of arteries or veins (e.g., human saphenous vein or mammary artery) are dissected and mounted in an organ bath containing a physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Tension Measurement: The rings are connected to an isometric force transducer to record changes in vascular tone.

  • Experimental Protocol:

    • Vasodilation: The vessel rings are pre-constricted with an agonist (e.g., endothelin-1 or phenylephrine). Once a stable contraction is achieved, cumulative concentrations of this compound are added to assess its vasodilatory effect. The role of the endothelium can be investigated by comparing responses in endothelium-intact and endothelium-denuded vessels.

    • Vasoconstriction: The direct vasoconstrictive effect of this compound is measured by adding cumulative concentrations to endothelium-denuded vessel rings.

  • Data Analysis: Concentration-response curves are constructed, and the potency (EC50 or pD2) and maximal response (Emax) are calculated.

Cardiac Contractility Studies (Langendorff Preparation)

The inotropic (contractile) effects of this compound on the heart are commonly studied using the Langendorff isolated heart preparation.

  • Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., a rat) and immediately placed in ice-cold cardioplegic solution.

  • Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.

  • Measurement of Cardiac Function: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP), the maximum rate of pressure development (+dP/dtmax), and the maximum rate of pressure decay (-dP/dtmax). Heart rate is also monitored.

  • Drug Administration: After a stabilization period, this compound is infused into the perfusion solution at various concentrations.

  • Data Analysis: Changes in LVDP, +dP/dtmax, -dP/dtmax, and heart rate are recorded and analyzed to determine the effect of this compound on cardiac contractility and relaxation.

Quantitative Data on this compound Bioactivity

The following tables summarize key quantitative data for this compound and its related isoforms, providing a comparative overview of their biological activities.

Table 1: Binding Affinities of Apelin Isoforms for the APJ Receptor

LigandReceptor SourceRadioligandKi (nM)Reference
This compoundHuman Heart[125I]-(Pyr1)this compound0.35 ± 0.08[8]
[Pyr1]-Apelin-13Human Heart[125I]-(Pyr1)this compound0.33 ± 0.09[8]
This compoundCHO-K1-APJ cells[125I]this compound8.336[9]
Apelin-17CHO-K1-APJ cells[125I]this compound4.651[9]
Apelin-36CHO-K1-APJ cells[125I]this compound1.735[9]

Table 2: Functional Potency (EC50/IC50) of Apelin Isoforms

AssayTissue/Cell LineApelin IsoformEC50/IC50 (nM)Reference
Vasodilation (Endothelium-intact mammary artery)Human[Pyr1]this compound0.6 - 1.6[10]
Vasodilation (Endothelium-intact mammary artery)HumanThis compound0.6 - 1.6[10]
Vasodilation (Endothelium-intact mammary artery)HumanApelin-360.6 - 1.6[10]
Vasoconstriction (Endothelium-denuded saphenous vein)Human[Pyr1]this compound0.6 - 1.6[11]
Vasoconstriction (Endothelium-denuded saphenous vein)HumanThis compound0.6 - 1.6[11]
Vasoconstriction (Endothelium-denuded saphenous vein)HumanApelin-360.6 - 1.6[11]
Increased Force of Contraction (Paced atrial strips)Human[Pyr1]this compound0.04 - 0.125[11]
Increased Force of Contraction (Paced atrial strips)HumanThis compound0.04 - 0.125[11]
Increased Force of Contraction (Paced atrial strips)HumanApelin-360.04 - 0.125[11]
cAMP InhibitionHEK293-APJ cellsThis compoundIC50: -7.817 (log)[9]
ERK PhosphorylationHEK293-APJ cellsThis compoundEC50: ~8-fold lower than other isoforms[6]
β-arrestin RecruitmentHEK293-APJ cellsThis compoundEC50: -6.369 (log)[9]

This compound Signaling Pathways

Upon binding to the APJ receptor, this compound initiates a cascade of intracellular signaling events. The APJ receptor can couple to multiple G proteins, primarily Gi and Gq, leading to the activation of several downstream pathways.

This compound/APJ Signaling Network

cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors cluster_cellular Cellular Responses This compound This compound APJ Receptor APJ Receptor This compound->APJ Receptor Binds Gi Gi APJ Receptor->Gi Gq Gq APJ Receptor->Gq PI3K PI3K APJ Receptor->PI3K Activates β-arrestin β-arrestin APJ Receptor->β-arrestin Recruits Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits PLC PLC Gq->PLC Activates cAMP cAMP Adenylyl Cyclase->cAMP Decreases PKA PKA cAMP->PKA Decreases activation of IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ IP3->Ca2+ Increases intracellular PKC PKC DAG->PKC Activates Increased Cardiac Contractility Increased Cardiac Contractility Ca2+->Increased Cardiac Contractility ERK1/2 ERK1/2 PKC->ERK1/2 Activates Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates NO NO eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Angiogenesis Angiogenesis ERK1/2->Angiogenesis Cell Proliferation and Migration Cell Proliferation and Migration ERK1/2->Cell Proliferation and Migration Receptor Internalization Receptor Internalization β-arrestin->Receptor Internalization

Caption: Key signaling pathways activated by this compound.

Key Signaling Cascades:

  • Gi Pathway: Activation of Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[12]

  • Gq Pathway: Coupling to Gq proteins activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • PI3K/Akt Pathway: this compound can also activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Akt can then phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.[12]

  • MAPK/ERK Pathway: The activation of PKC and other upstream kinases can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, migration, and angiogenesis.[12]

  • β-arrestin Pathway: Like many GPCRs, the APJ receptor can also signal through β-arrestin. Upon ligand binding, β-arrestin is recruited to the receptor, which can lead to receptor desensitization and internalization, as well as the activation of distinct downstream signaling pathways.[10]

Conclusion and Future Directions

The discovery of this compound and its receptor, APJ, has profoundly impacted our understanding of cardiovascular physiology and pathology. From its initial isolation from bovine stomach to the detailed characterization of its signaling pathways, the journey of this compound research highlights the importance of de-orphanizing GPCRs to uncover novel biological systems. The methodologies outlined in this guide have been pivotal in this process, providing the quantitative data necessary to build a comprehensive picture of this compound's function.

The potent inotropic and vasodilatory effects of this compound, coupled with its roles in angiogenesis and metabolism, have positioned the apelin/APJ system as a promising therapeutic target for a variety of conditions, including heart failure, hypertension, and metabolic syndrome. Ongoing research is focused on developing stable this compound analogs and small molecule agonists or antagonists for the APJ receptor with improved pharmacokinetic profiles. A deeper understanding of the biased agonism at the APJ receptor, where different ligands can preferentially activate certain downstream signaling pathways, will be critical in designing next-generation therapeutics with enhanced efficacy and reduced side effects. The continued application of rigorous experimental protocols and quantitative analysis will be essential to fully unlock the therapeutic potential of modulating the this compound/APJ signaling axis.

References

Apelin-13: An Endogenous Ligand for the APJ Receptor - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-13 is a potent endogenous peptide ligand that, along with its cognate G protein-coupled receptor (GPCR), APJ (Angiotensin II receptor-like 1), forms a critical signaling axis implicated in a wide array of physiological and pathophysiological processes. As one of the most active isoforms of the apelin peptide family, this compound has garnered significant attention within the scientific and drug development communities for its multifaceted roles in cardiovascular homeostasis, metabolic regulation, and neurological function.[1][2][3] This technical guide provides a comprehensive overview of the this compound/APJ system, with a focus on its core pharmacology, signaling mechanisms, and the experimental methodologies used for its investigation.

Core Pharmacology of this compound

This compound is a 13-amino acid peptide derived from the C-terminus of a 77-amino acid precursor protein, preproapelin.[4] Its interaction with the APJ receptor initiates a cascade of intracellular events that are central to its biological activity. The binding affinity and functional potency of this compound have been characterized across various in vitro assay systems.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of this compound and its derivatives with the APJ receptor.

Table 1: Binding Affinity of Apelin Peptides for the APJ Receptor

LigandKd (nM)Ki (nM)Bmax (fmol/mg protein)Tissue/Cell LineReference(s)
[125I]-(Pyr1)this compound0.35 ± 0.084.3 ± 0.9Human left ventricle[1][5]
[125I]-(Pyr1)this compound0.33 ± 0.093.1 ± 0.6Human right atria[1][5]
This compound8.336HEK293 cells[6]
(Pyr1)this compound14.366HEK293 cells[6]
Apelin-361.735HEK293 cells[6]
Apelin-174.651HEK293 cells[6]
BMS-986224Similar to (Pyr1)this compoundHEK293 cells[7]

Table 2: Functional Potency of Apelin Peptides at the APJ Receptor

LigandAssayEC50 (nM)pD2Cell Line/TissueReference(s)
This compoundAPJ activation0.37[4][8]
(Pyr1)this compoundcAMP Inhibition0.05 ± 0.07HEK293 cells[7]
This compoundβ-arrestin recruitment-6.369 ± 0.086 (logEC50)HEK293 cells[9]
(Pyr1)this compoundVasoconstriction8.4 ± 0.2Human saphenous vein[1][5]
BMS-986224cAMP Inhibition0.02 ± 0.02HEK293 cells[7]

Signaling Pathways of the this compound/APJ Axis

Activation of the APJ receptor by this compound initiates signaling through two primary pathways: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway. This dual signaling capability contributes to the diverse physiological effects of this compound.

G Protein-Dependent Signaling

The APJ receptor primarily couples to the inhibitory G protein, Gαi.[10] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][10] Downstream of Gαi activation, other signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) 1/2 pathways, are also engaged.[11][12] These pathways are crucial for mediating many of the acute cellular responses to this compound, such as vasodilation and cell survival.[13]

G_Protein_Signaling Apelin13 This compound APJ APJ Receptor Apelin13->APJ G_protein Gαi/βγ APJ->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Activation ERK ERK1/2 G_protein->ERK Activation cAMP cAMP AC->cAMP Akt Akt PI3K->Akt Physiological_Effects Physiological Effects (e.g., Vasodilation, Cell Survival) Akt->Physiological_Effects ERK->Physiological_Effects

G Protein-Dependent Signaling Pathway of this compound.
β-Arrestin-Dependent Signaling

Upon agonist binding, the APJ receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation event promotes the recruitment of β-arrestin proteins.[14] β-arrestin binding not only desensitizes the G protein signaling by sterically hindering G protein coupling but also initiates a distinct wave of signaling.[15] Furthermore, β-arrestin acts as a scaffold protein, facilitating the activation of other signaling molecules, including ERK1/2, and mediating receptor internalization.[14][15] This pathway is implicated in longer-term cellular responses and receptor trafficking.

Beta_Arrestin_Signaling Apelin13 This compound APJ APJ Receptor Apelin13->APJ GRK GRK APJ->GRK Activation P_APJ Phosphorylated APJ Receptor GRK->APJ Phosphorylation Beta_Arrestin β-Arrestin P_APJ->Beta_Arrestin Recruitment Internalization Receptor Internalization Beta_Arrestin->Internalization ERK ERK1/2 Beta_Arrestin->ERK Activation Cellular_Responses Cellular Responses (e.g., Gene Expression) ERK->Cellular_Responses

β-Arrestin-Dependent Signaling and Internalization.

Key Experimental Protocols

A variety of in vitro assays are employed to characterize the pharmacology and signaling of the this compound/APJ system. Below are detailed methodologies for several key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of ligands for the APJ receptor.

Objective: To quantify the direct interaction between a radiolabeled ligand (e.g., [125I]-(Pyr1)this compound) and the APJ receptor in a competitive or saturation binding format.

Materials:

  • Cell membranes or tissue homogenates expressing the APJ receptor.

  • Radioligand: [125I]-(Pyr1)this compound.

  • Unlabeled competitor ligand (this compound or other test compounds).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled competitor ligand.

  • In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled competitor ligand.

  • Add the cell membranes or tissue homogenate to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data are analyzed using non-linear regression to determine Kd (from saturation binding) or Ki (from competition binding) values.[5][6][16]

cAMP Inhibition Assay

This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP, a hallmark of Gαi-coupled receptor activation.

Objective: To determine the potency (EC50) of this compound or other agonists in inhibiting adenylyl cyclase activity.

Materials:

  • Cells stably expressing the APJ receptor (e.g., HEK293 or CHO cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (this compound and analogues).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Plate the APJ-expressing cells in a 96- or 384-well plate and culture overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add serial dilutions of the test compound to the cells and incubate for a short period.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data are normalized to the response of forskolin alone and plotted against the logarithm of the agonist concentration to determine the EC50 value.[7][17]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, providing a measure of the second major signaling pathway.

Objective: To determine the potency (EC50) of this compound or other agonists in inducing β-arrestin recruitment to the APJ receptor.

Materials:

  • Cells co-expressing the APJ receptor fused to a reporter enzyme fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor), such as the PathHunter® β-arrestin assay.

  • Test compounds (this compound and analogues).

  • Detection reagents for the reporter system.

  • Luminometer or other appropriate plate reader.

Procedure:

  • Plate the engineered cells in a 96- or 384-well plate.

  • Add serial dilutions of the test compound to the cells.

  • Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate to allow the enzymatic reaction to proceed.

  • Measure the luminescence or fluorescence signal, which is proportional to the extent of β-arrestin recruitment.

  • Data are plotted against the logarithm of the agonist concentration to determine the EC50 value.[18][19]

Experimental Workflow for Characterizing an APJ Ligand

Experimental_Workflow Start Test Compound (e.g., this compound analogue) Binding_Assay Radioligand Binding Assay Start->Binding_Assay cAMP_Assay cAMP Inhibition Assay Start->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay Start->Arrestin_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Determine_EC50_G Determine G-protein Potency (EC50) cAMP_Assay->Determine_EC50_G Determine_EC50_B Determine β-arrestin Potency (EC50) Arrestin_Assay->Determine_EC50_B In_Vivo_Studies In Vivo Studies (e.g., Blood Pressure, Cardiac Function) Determine_Ki->In_Vivo_Studies Determine_EC50_G->In_Vivo_Studies Determine_EC50_B->In_Vivo_Studies Therapeutic_Potential Assess Therapeutic Potential In_Vivo_Studies->Therapeutic_Potential

Workflow for characterizing an APJ receptor ligand.

Conclusion

The this compound/APJ receptor system represents a promising target for the development of novel therapeutics for a range of diseases, particularly in the cardiovascular and metabolic arenas. A thorough understanding of its pharmacology and complex signaling pathways is paramount for the successful design and evaluation of new chemical entities targeting this system. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the intricate biology of this compound and to advance the discovery of innovative medicines.

References

Apelin-13: A Key Regulator in Metabolic Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Apelin-13, an endogenous peptide of the apelin family, has emerged as a critical player in the intricate network of metabolic regulation.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of this compound in controlling glucose and lipid metabolism, as well as energy expenditure. We delve into the core signaling pathways, present quantitative data from key studies in structured tables, and provide detailed experimental protocols to facilitate further research in this promising field. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound and its analogues for metabolic disorders such as obesity and type 2 diabetes.

Introduction to this compound

Apelin is a novel adipokine, and this compound is considered one of its most active isoforms.[1][3] It is an endogenous ligand for the G-protein-coupled receptor APJ, which is widely expressed in various tissues, including the heart, lungs, kidneys, adipose tissue, and the central nervous system.[2][4] The Apelin/APJ system is involved in a wide array of physiological processes, and its role in metabolic homeostasis has garnered significant attention in recent years.[2]

Role of this compound in Glucose Metabolism

This compound plays a significant role in regulating glucose homeostasis by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues.[5]

Quantitative Data on Glucose Metabolism

The following tables summarize the quantitative effects of this compound on key parameters of glucose metabolism from various preclinical and clinical studies.

Table 1: Effects of this compound on Glucose Homeostasis in Rodent Models

ParameterAnimal ModelTreatment DetailsResultsReference
Blood Glucose Streptozotocin-induced diabetic ratsThis compound injectionLower levels of blood glucose[6]
Non-fasting Blood Glucose High-fat diet-fed miceDaily i.p. injection of (Lys8GluPAL)this compound amide and pGlu(Lys8GluPAL)this compound amide for 28 daysSignificant decrease (P<0.05 and P<0.01)[1]
Glucose Disposal Rate (GIR) Healthy overweight menIntravenous infusion of (pyr1)-Apelin-13 (30 nmol/kg)Significant improvement in insulin sensitivity (0.82 ± 0.71 mg/kg/min, P = .033)[7]
Insulin Levels Streptozotocin-induced diabetic ratsThis compound injectionPromoted production of insulin[6]
Non-fasting Plasma Insulin High-fat diet-fed miceDaily i.p. injection of (Lys8GluPAL)this compound amide and pGlu(Lys8GluPAL)this compound amide for 28 daysSignificant increase (P<0.05 and P<0.01)[1]
Glucose Uptake Differentiated 3T3-L1 adipocytesTreatment with this compound amide and (pGlu)this compound amide2.9-3.3-fold stimulation of insulin-independent glucose uptake (p < 0.05)[8]
Experimental Protocols for Studying Glucose Metabolism
  • Animal Model: High-fat diet fed-streptozotocin-induced experimental type 2 diabetic rats.[2]

  • This compound Administration: Once daily intraperitoneal injection of this compound (0.1 μmol/kg) for 10 weeks.[2]

  • Parameters Measured:

    • Blood Glucose and Insulin: Measured weekly to assess the impact on hyperglycemia and insulin levels.[6]

    • Histological Analysis: Pancreatic islet beta-cell mass is evaluated to determine the effect on pancreatic function.[2]

  • Objective: To assess in vivo insulin sensitivity in response to this compound administration.[7][9]

  • Procedure:

    • Healthy overweight men are enrolled in a randomized, double-blind, placebo-controlled, cross-over study.[7]

    • A primed continuous infusion of insulin (120 mU/m²·min) is administered to achieve steady-state hyperinsulinemia.[9]

    • A variable infusion of 20% glucose is used to maintain euglycemia (plasma glucose between 90 and 100 mg/dL).[9]

    • The glucose infusion rate (GIR) required to maintain euglycemia is measured as an index of insulin sensitivity.[7]

    • (pyr1)-Apelin-13 (e.g., 30 nmol/kg) or placebo is infused intravenously for a set period (e.g., 2 hours), and the change in GIR is determined.[7]

Signaling Pathways in Glucose Metabolism

This compound enhances glucose uptake and improves insulin sensitivity primarily through the activation of the PI3K/Akt and AMPK signaling pathways.

Apelin13_Glucose_Metabolism This compound Signaling in Glucose Metabolism Apelin13 This compound APJ APJ Receptor Apelin13->APJ PI3K PI3K APJ->PI3K AMPK AMPK APJ->AMPK Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 AMPK->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity

Caption: this compound signaling in glucose metabolism.

Role of this compound in Lipid Metabolism

This compound also exerts significant effects on lipid metabolism, primarily by inhibiting lipolysis and reducing lipid accumulation.

Quantitative Data on Lipid Metabolism

Table 2: Effects of this compound on Lipid Profile

ParameterModelTreatment DetailsResultsReference
Triglycerides High-fat diet-fed miceDaily i.p. injection of acylated this compound analogues for 28 daysSignificant reduction (p<0.001)[1]
HDL-Cholesterol High-fat diet-fed miceDaily i.p. injection of acylated this compound analogues for 28 daysSignificant increase (p<0.01)[1]
LDL-Cholesterol High-fat diet-fed miceDaily i.p. injection of acylated this compound analogues for 28 daysSignificant decrease (p<0.01)[1]
Total Cholesterol High-fat diet-fed miceDaily i.p. injection of pGlu(Lys8GluPAL)this compound amide for 28 daysSignificant decrease (p<0.01)[1]
Myocardial FFA Content Type 2 diabetic ratsDaily i.p. injection of this compound (0.1 μmol/kg) for 10 weeksMarked decrease[2]
Cytoplasmic Triglycerides Palmitate-induced hypertrophic 3T3-L1 adipocytesTreatment with 100 nM or 1000 nM this compoundSignificant decrease in accumulation[10]
Experimental Protocols for Studying Lipid Metabolism
  • Cell Line: 3T3-L1 pre-adipocytes.[10]

  • Differentiation: Induce differentiation into mature adipocytes.

  • Hypertrophy Induction: Treat with palmitate (e.g., 0.1 mM) to induce a hypertrophic phenotype.[10]

  • This compound Treatment: Treat hypertrophic adipocytes with varying concentrations of this compound (e.g., 100 nM, 1000 nM).[10]

  • Lipid Accumulation Measurement: Quantify cytoplasmic triglycerides to assess the effect of this compound on lipid storage.[10]

Signaling Pathways in Lipid Metabolism

This compound modulates lipid metabolism by activating signaling pathways that lead to the upregulation of proteins like Aquaporin 7 (AQP7), which facilitates glycerol efflux and reduces triglyceride accumulation.

Apelin13_Lipid_Metabolism This compound Signaling in Lipid Metabolism Apelin13 This compound APJ APJ Receptor Apelin13->APJ PI3K PI3K APJ->PI3K AQP7 AQP7 Expression PI3K->AQP7 Glycerol_Efflux Increased Glycerol Efflux AQP7->Glycerol_Efflux TG_Accumulation Decreased Triglyceride Accumulation Glycerol_Efflux->TG_Accumulation

Caption: this compound signaling in lipid metabolism.

Role of this compound in Energy Expenditure

This compound has also been implicated in the regulation of energy expenditure, although the effects can be complex and context-dependent.

Quantitative Data on Energy Expenditure

Table 3: Effects of this compound on Energy Expenditure

ParameterAnimal ModelTreatment DetailsResultsReference
Food Intake Normal miceAcute i.p. injection of this compound amide and (pGlu)this compound amide26-33% inhibition up to 180 min (p < 0.001)[8]
Food Intake C57BL/6 miceChronic 10-day i.c.v. infusion of this compound (1 µ g/day )Significant increase on days 3-7[11]
Body Weight High-fat diet-fed miceDaily i.p. injection of acylated this compound analogues for 28 daysSignificant decrease[1]
Body Weight C57BL/6 miceChronic 10-day i.c.v. infusion of this compound (1 µ g/day )Increased weight gain compared to controls[11]
Locomotor Activity C57BL/6 miceChronic 10-day i.c.v. infusion of this compound (1 µ g/day )Higher locomotor activity[11]
Body Temperature C57BL/6 miceChronic 10-day i.c.v. infusion of this compound (1 µ g/day )Elevated during periods of increased activity[11]
Experimental Protocols for Studying Energy Expenditure
  • Animal Model: C57BL/6 mice.[11]

  • Surgical Procedure: Stereotaxic implantation of a cannula into the third ventricle of the brain.

  • This compound Infusion: Continuous infusion of this compound (e.g., 1 µ g/day ) or saline for an extended period (e.g., 10 days) via an osmotic minipump connected to the cannula.[11]

  • Parameters Measured:

    • Food Intake and Body Weight: Monitored daily.[11]

    • Locomotor Activity and Body Temperature: Measured using appropriate monitoring systems.[11]

Central vs. Peripheral Effects on Energy Homeostasis

The contrasting effects of this compound on food intake and body weight highlight the differential roles of central versus peripheral administration. While peripheral administration often leads to reduced food intake and weight loss, central administration can have the opposite effect.[1][8][11] This suggests a complex interplay between central and peripheral Apelin/APJ signaling in the overall regulation of energy balance.

Conclusion and Future Directions

This compound has unequivocally demonstrated its importance in the regulation of metabolic processes. Its ability to improve glucose tolerance, enhance insulin sensitivity, and modulate lipid metabolism positions the Apelin/APJ system as a highly attractive therapeutic target for metabolic diseases.[2] The development of stable, long-acting this compound analogues has shown promising results in preclinical models, paving the way for potential clinical applications.[1][8]

Future research should focus on further elucidating the downstream signaling mechanisms of this compound in different metabolic tissues. Moreover, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for patients with obesity, type 2 diabetes, and related metabolic disorders. A deeper understanding of the central and peripheral actions of this compound will be crucial for developing targeted and effective therapeutic strategies.

References

Apelin-13 and its Various Isoforms: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The apelinergic system, comprising the apelin peptides and the APJ receptor, is a critical regulator of numerous physiological processes, holding significant promise as a therapeutic target for a range of diseases. This technical guide provides a comprehensive overview of Apelin-13 and its associated isoforms. It delves into their structure, proteolytic generation, and signaling mechanisms. Detailed experimental protocols for key assays and a consolidated summary of quantitative data are presented to facilitate further research and drug development in this field.

Introduction to the Apelin Peptide Family

Apelin is a family of endogenous peptides that act as ligands for the G protein-coupled receptor, APJ. First identified in 1998, the apelin peptides are derived from a 77-amino acid precursor, preproapelin.[1] Post-translational processing of this precursor gives rise to several biologically active isoforms, including Apelin-36, Apelin-17, and this compound.[2][3][4] A notable isoform, [Pyr1]-Apelin-13, is a pyroglutamylated form of this compound that exhibits increased stability.[5] These isoforms, while all activating the APJ receptor, display variations in their tissue distribution, binding affinities, and biological potencies.[6][7] The apelin/APJ system is implicated in a wide array of physiological functions, including cardiovascular homeostasis, fluid balance, and energy metabolism, making it an attractive target for therapeutic intervention.[8]

Genesis and Structure of Apelin Isoforms

The various apelin isoforms are generated through a cascade of proteolytic cleavage events starting from the initial transcript, preproapelin.

Proteolytic Processing of Preproapelin

The 77-amino acid preproapelin undergoes cleavage of its signal peptide to form proapelin. Subsequent processing by endopeptidases at specific basic amino acid residues yields the longer isoforms, such as Apelin-36.[9] Further cleavage of these longer forms generates the shorter, C-terminal fragments, including Apelin-17 and this compound.[2][3][4] The conversion of the N-terminal glutamine of this compound to pyroglutamic acid by glutaminyl cyclase results in the formation of [Pyr1]-Apelin-13.[3]

Apelin_Processing_Workflow Preproapelin Preproapelin (77 aa) Proapelin Proapelin Preproapelin->Proapelin Signal Peptidase Apelin36 Apelin-36 Proapelin->Apelin36 Endopeptidases Apelin17 Apelin-17 Apelin36->Apelin17 Cleavage Apelin13 This compound Apelin17->Apelin13 Cleavage PyrApelin13 [Pyr1]-Apelin-13 Apelin13->PyrApelin13 Glutaminyl Cyclase

Caption: Proteolytic processing cascade of preproapelin.

Amino Acid Sequences

The C-terminal region of the apelin peptides is highly conserved across species and is crucial for receptor binding and activation.[6]

Table 1: Amino Acid Sequences of Major Apelin Isoforms

IsoformAmino Acid Sequence
Apelin-36V Q H M L G S K G P P M P L W Q H F L R Q R P R L S H K G P M P F
Apelin-17K F R R Q R P R L S H K G P M P F
This compoundQ R P R L S H K G P M P F
[Pyr1]-Apelin-13pE R P R L S H K G P M P F (pE = pyroglutamic acid)

Quantitative Comparison of Apelin Isoforms

The different apelin isoforms exhibit distinct binding affinities (Ki) and functional potencies (EC50) at the APJ receptor. This variability can be attributed to their structural differences and may underlie their diverse physiological roles.

Table 2: Receptor Binding Affinity and Functional Potency of Apelin Isoforms

IsoformBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Apelin-361.735[7]~0.6 - 1.6[10]
Apelin-174.651[7]-
This compound8.336[7]0.37[1]
[Pyr1]-Apelin-1314.366[7]~0.6 - 1.6[10]

Note: Values are derived from various sources and experimental conditions may differ. The provided data serves as a comparative guide.

Apelin/APJ Signaling Pathways

Activation of the APJ receptor by apelin isoforms initiates a cascade of intracellular signaling events, primarily through G protein-dependent pathways.

The APJ receptor couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11] Additionally, APJ activation can stimulate Gαq, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC). Furthermore, apelin signaling can involve the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.[5]

Apelin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Apelin Apelin Isoforms APJ APJ Receptor Apelin->APJ G_protein Gαi / Gαq APJ->G_protein Beta_arrestin β-arrestin APJ->Beta_arrestin AC Adenylyl Cyclase G_protein->AC Gαi (inhibits) PLC Phospholipase C G_protein->PLC Gαq (activates) cAMP cAMP AC->cAMP synthesizes Downstream Downstream Signaling (e.g., ERK, Akt) cAMP->Downstream PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->Downstream DAG->Downstream Beta_arrestin->Downstream Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - APJ Membranes - [125I]-[Pyr1]-Apelin-13 - Competitor Isoforms Start->Prepare_Reagents Incubation Incubate Membranes with Radioligand and Competitor Isoforms Prepare_Reagents->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Measure Radioactivity Washing->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Apelin-13 Gene (APLN) and Protein Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin is a peptide hormone that, along with its G protein-coupled receptor, APJ, forms a critical signaling system with pleiotropic physiological roles. The Apelin/APJ system is notably involved in the regulation of cardiovascular function, fluid homeostasis, and energy metabolism. Among the various isoforms of Apelin, Apelin-13 has garnered significant attention for its potent biological activity and therapeutic potential in a range of diseases, including heart failure, hypertension, and metabolic disorders. This technical guide provides a comprehensive overview of the this compound gene (APLN), its protein precursor, and the intricate signaling pathways it governs. The document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key biological processes to aid in research and drug development endeavors.

The APLN Gene and Protein Precursor

The human APLN gene is located on the X chromosome and encodes a 77-amino acid preproprotein. This precursor undergoes proteolytic cleavage to generate several biologically active peptide fragments. The initial cleavage removes a 22-amino acid signal peptide, yielding a 55-amino acid proprotein (proapelin). Subsequent enzymatic processing of proapelin at specific basic residues results in the formation of various Apelin isoforms, named according to their amino acid length, including Apelin-36, Apelin-17, and this compound. This compound can be further modified by the cyclization of its N-terminal glutamine residue to form pyroglutamylated this compound ([Pyr1]this compound), which is a predominant and highly stable isoform in the human cardiovascular system and plasma.[1]

The expression of the APLN gene and its receptor, APJ, is widespread throughout the body, with notable abundance in the heart, lungs, kidneys, adipose tissue, and central nervous system. This broad distribution underscores the diverse physiological functions of the Apelin/APJ system.

This compound Signaling Pathways

This compound exerts its biological effects by binding to the APJ receptor, a class A G protein-coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events that are cell-type and context-dependent. The primary signaling pathways activated by this compound are detailed below.

G Protein-Coupled Signaling

Upon ligand binding, the APJ receptor couples to heterotrimeric G proteins, primarily of the Gαi/o and Gαq/11 families.

  • Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is implicated in various cellular responses, including the regulation of cell survival and metabolism.

  • Gαq/11 Pathway: Coupling to Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for processes such as smooth muscle contraction and the positive inotropic effects of this compound in the heart.

G_Protein_Coupled_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apelin13 This compound APJ APJ Receptor Apelin13->APJ Gai Gαi/o APJ->Gai Activates Gaq Gαq/11 APJ->Gaq Activates AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC PI3K_ERK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apelin13 This compound APJ APJ Receptor Apelin13->APJ PI3K PI3K APJ->PI3K Activates Ras Ras APJ->Ras Activates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt CellularResponses Cell Survival, Proliferation, Metabolism pAkt->CellularResponses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK pERK->CellularResponses

References

Apelin-13 Expression in Diverse Tissues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Apelin-13 expression across various tissues, methodologies for its quantification, and an exploration of its associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and related scientific fields.

Introduction to this compound

Apelin is a peptide that functions as an endogenous ligand for the G protein-coupled receptor APJ. The apelin gene encodes a 77-amino acid prepropeptide, which is cleaved into several active forms, including apelin-12, -13, -17, and -36. Among these, this compound is one of the most biologically active isoforms and is widely expressed in numerous tissues and organs, including the cardiovascular, respiratory, digestive, endocrine, and neurological systems. It is particularly abundant in the blood.[1] The Apelin/APJ system is implicated in a wide range of physiological processes, making it a significant target for therapeutic research.

Data Presentation: Quantitative Expression of this compound

The following tables summarize the available quantitative data on this compound expression in various tissues across different species. It is important to note that a standardized, comprehensive dataset is not yet available in the literature, and values can vary based on the detection method and experimental conditions.

Table 1: this compound Expression in Human Tissues

Tissue/FluidExpression LevelMethodReference
Plasma0.13 ± 0.05 ng/mLELISA[2]
Serum (Diabetic Kidney Disease)50,720.36 (26,954.76/78,880.05) pg/mLELISA[1]
Serum (Non-Diabetic Kidney Disease)20,490.58 (16,008.67/33,997.97) pg/mLELISA[1]
Heart (Left Ventricle)Bmax: 4.3 ± 0.9 fmol/mg proteinRadioligand Binding[3]
Heart (Right Atria)Bmax: 3.1 ± 0.6 fmol/mg proteinRadioligand Binding[3]

Table 2: this compound Expression in Rat Tissues

TissueExpression Level (pg/mg total protein)MethodReference
Heart~136ELISA[4]
LungHigh Expression (Quantitative data not specified)EIA[5]
Mammary GlandHigh Expression (Quantitative data not specified)EIA[5]
TestisModerate Expression (Quantitative data not specified)EIA[5]
UterusModerate Expression (Quantitative data not specified)EIA[5]

Table 3: this compound Expression in Mouse Tissues

TissueExpression LevelMethodReference
LungStrong Hybridization (Relative)ISHH[6]
HeartStrong Hybridization (Relative)ISHH[6]
Adrenal CortexStrong Hybridization (Relative)ISHH[6]
Renal MedullaStrong Hybridization (Relative)ISHH[6]
OvaryStrong Hybridization (Relative)ISHH[6]
UterusStrong Hybridization (Relative)ISHH[6]

Experimental Protocols

Detailed methodologies for the quantification of this compound are crucial for obtaining reliable and reproducible results. The following sections provide comprehensive protocols for ELISA, Western Blotting, and Immunohistochemistry.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound

ELISA is a widely used method for quantifying this compound in various biological samples.

1. Sample Preparation:

  • Serum: Allow blood to clot at room temperature for 1-2 hours or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant.[7]

  • Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the supernatant.[8][9]

  • Tissue Homogenates: Rinse tissue with ice-cold PBS (pH 7.4) to remove excess blood. Weigh the tissue and homogenize in PBS (1g of tissue to 9mL of PBS) using a glass homogenizer on ice.[7] To further disrupt cells, sonicate the suspension or perform freeze-thaw cycles. Centrifuge at 5000 x g for 5-10 minutes at 2-8°C and collect the supernatant.[7]

  • Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove debris.

  • Cell Lysates: For adherent cells, wash with cold PBS and lyse with a suitable lysis buffer. For suspension cells, pellet by centrifugation, wash with cold PBS, and lyse. Centrifuge to pellet cell debris and collect the supernatant.[7]

2. ELISA Procedure (Competitive ELISA):

  • Add 50 µL of standard or sample to each well of a microplate pre-coated with an antibody specific to this compound.

  • Immediately add 50 µL of Biotin-labeled this compound to each well. Gently tap the plate to mix and incubate for 45 minutes at 37°C.

  • Aspirate the liquid from each well and wash the plate 3 times with wash buffer.

  • Add 100 µL of HRP-Streptavidin Conjugate (SABC) working solution to each well and incubate for 30 minutes at 37°C.

  • Aspirate and wash the plate 5 times with wash buffer.

  • Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.

  • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read the absorbance at 450 nm immediately using a microplate reader.

  • Calculate the concentration of this compound in the samples by comparing the OD of the samples to the standard curve.

Western Blotting for this compound

Western blotting allows for the detection and relative quantification of this compound protein in tissue and cell lysates.

1. Protein Extraction and Quantification:

  • Homogenize tissue samples or lyse cells in RIPA buffer containing protease inhibitors.

  • Centrifuge the lysate at high speed to pellet debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA protein assay.

2. Gel Electrophoresis and Transfer:

  • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load the samples onto a 10-12% SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for this compound overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate.

  • Detect the chemiluminescent signal using X-ray film or a digital imaging system.

Immunohistochemistry (IHC) for this compound

IHC is used to visualize the localization and distribution of this compound within tissue sections.

1. Tissue Preparation:

  • Fix freshly dissected tissue in 10% neutral buffered formalin for 24-48 hours.

  • Dehydrate the tissue through a series of graded ethanol solutions and clear in xylene.

  • Embed the tissue in paraffin wax.

  • Cut 4-5 µm thick sections using a microtome and mount them on charged microscope slides.

2. Deparaffinization and Rehydration:

  • Heat the slides at 60°C for 30-60 minutes.

  • Immerse the slides in xylene (2-3 changes, 5-10 minutes each).

  • Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol (2-3 minutes each).

  • Rinse with distilled water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath. The exact time and temperature should be optimized.

  • Allow the slides to cool to room temperature.

4. Staining:

  • Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.

  • Wash with PBS.

  • Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.

  • Incubate with the primary antibody against this compound at the optimal dilution overnight at 4°C in a humidified chamber.

  • Wash with PBS.

  • Incubate with a biotinylated secondary antibody for 30-60 minutes.

  • Wash with PBS.

  • Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes.

  • Wash with PBS.

  • Develop the color by adding a chromogen substrate such as DAB (3,3'-diaminobenzidine).

  • Counterstain with hematoxylin to visualize the nuclei.

  • Dehydrate, clear, and mount the slides with a permanent mounting medium.

Visualizations: Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound binding to its receptor, APJ, a G protein-coupled receptor, initiates a cascade of intracellular signaling events. These pathways are involved in a multitude of cellular processes.

Apelin13_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Cellular Effects Apelin13 This compound APJ APJ Receptor Apelin13->APJ Binds to G_protein Gαi/Gαq APJ->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Cell_Survival Cell Survival Akt->Cell_Survival Angiogenesis Angiogenesis ERK->Angiogenesis NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: this compound signaling cascade.

Experimental Workflow for this compound Quantification

The following diagram outlines a typical workflow for the quantification of this compound in biological samples.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results Collection Sample Collection (Tissue, Blood, etc.) Processing Sample Processing (Homogenization, Lysis) Collection->Processing Quantification Protein Quantification Processing->Quantification IHC Immunohistochemistry Processing->IHC ELISA ELISA Quantification->ELISA WesternBlot Western Blot Quantification->WesternBlot Data_Analysis Data Analysis ELISA->Data_Analysis WesternBlot->Data_Analysis IHC->Data_Analysis Interpretation Interpretation Data_Analysis->Interpretation

Caption: this compound quantification workflow.

References

An In-depth Technical Guide to the Biological Functions of Apelin-13 and its Fragments

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The apelinergic system, comprising the apelin peptides and their G protein-coupled receptor APJ (APLNR), has emerged as a critical regulator of numerous physiological processes. Apelin peptides are derived from a 77-amino acid precursor and exist in several active forms, with Apelin-13 and its pyroglutamated form, [Pyr1]-apelin-13, being among the most studied and biologically potent.[1][2] This technical guide provides a comprehensive overview of the multifaceted biological functions of this compound and its related fragments, focusing on their roles in cardiovascular, metabolic, and neuronal systems. We present quantitative pharmacological data, detailed experimental protocols for their study, and elucidate the complex signaling pathways they activate, offering a critical resource for researchers, scientists, and professionals in drug development.

Introduction: The Apelin/APJ System

First identified in 1998 from bovine stomach extracts, apelin is the endogenous ligand for the previously orphaned APJ receptor.[3] The human apelin gene (APLN) encodes a 77-amino acid preproprotein that is processed into several C-terminal fragments, including Apelin-36, Apelin-17, and this compound.[4][5] The 13-amino acid peptide, this compound, can undergo further post-translational modification of its N-terminal glutamine to form a pyroglutamyl residue, creating [Pyr1]-apelin-13.[4][6] This modification confers resistance to enzymatic degradation, resulting in a longer biological half-life.[6][7] The C-terminal region is highly conserved across these fragments and is essential for binding to and activating the APJ receptor.[6] The APJ receptor and its ligands are widely expressed throughout the body, including the heart, blood vessels, brain, adipose tissue, and pancreas, underscoring their involvement in a wide array of physiological and pathological processes.[8][9]

Core Biological Functions of this compound Fragments

This compound and its derivatives exert pleiotropic effects across multiple organ systems. Their functions are critical in maintaining homeostasis and have shown therapeutic potential in various disease models.

Cardiovascular System

The most pronounced effects of the apelinergic system are observed in the cardiovascular system.

  • Vasodilation and Blood Pressure Regulation: Systemic administration of this compound or [Pyr1]-apelin-13 causes potent, endothelium-dependent vasodilation, leading to a decrease in blood pressure.[3][10][11] This effect is primarily mediated by the release of nitric oxide (NO) and prostaglandins.[11][12] In patients with chronic heart failure and in healthy volunteers, intravenous infusions of [Pyr1]-apelin-13 lower mean arterial pressure and peripheral vascular resistance.[11] Conversely, central administration into the brain can increase blood pressure.[10]

  • Cardiac Contractility (Inotropy): Apelin peptides are among the most potent endogenous positive inotropes known.[12] In human atrial strips, this compound, [Pyr1]-apelin-13, and Apelin-36 all increase the force of cardiac contraction with subnanomolar potencies.[12] This positive inotropic effect is beneficial in the context of heart failure, where apelin administration has been shown to increase cardiac output and stroke volume.[11][13][14]

  • Cardioprotection: this compound exhibits significant cardioprotective effects against ischemia-reperfusion injury.[13][14] Administration of this compound during reperfusion has been shown to reduce myocardial infarct size by approximately 40% in murine models.[14] This protection is linked to the activation of pro-survival signaling pathways and the inhibition of apoptosis.[9][15]

Metabolic Regulation

This compound is recognized as an adipokine that plays a crucial role in energy metabolism.

  • Glucose Homeostasis: this compound enhances glucose uptake in skeletal muscle and adipose tissue, thereby improving insulin sensitivity and glucose tolerance.[8][9][16] In diabetic rat models, this compound administration was shown to lower fasting plasma glucose and improve insulin resistance.[17] These effects are mediated, in part, by the activation of AMPK and PI3K/Akt signaling pathways, leading to increased translocation of the glucose transporter GLUT4.[9][17]

  • Lipid Metabolism: The role of this compound in lipid metabolism and obesity is complex, with some conflicting reports.[1] Several studies indicate that this compound can ameliorate dyslipidemia by decreasing serum levels of total cholesterol, triglycerides, and LDL-C, while increasing HDL-C.[8][17] It may also inhibit the differentiation of adipocytes and promote lipolysis.[8][18] However, other studies have suggested that this compound could potentially exacerbate obesity by reducing energy expenditure.[1][18]

Central Nervous System (CNS)

Within the CNS, this compound acts as a neuropeptide with diverse functions.

  • Neuroprotection: this compound provides robust protection against neuronal damage in models of ischemic stroke and neurodegenerative diseases.[19][20] It attenuates neuronal apoptosis and excitotoxicity by inhibiting NMDA receptor-mediated calcium influx, reducing oxidative stress, and preserving mitochondrial function.[19][21] These neuroprotective effects are mediated by the activation of PI3K/Akt and ERK1/2 survival pathways.[9][21]

  • Regulation of Fluid Homeostasis and Food Intake: The apelin/APJ system is present in key hypothalamic nuclei that regulate energy and fluid balance.[16][22] Central injection of apelin can influence food intake, though its precise role remains under investigation.[1] It also acts in circumventricular organs like the subfornical organ, which lack a blood-brain barrier, to detect circulating signals and influence water balance and cardiovascular function.[22]

Receptor Binding and Signaling Pathways

This compound fragments exert their effects by binding to the APJ receptor, a class A GPCR. This interaction initiates a cascade of intracellular signaling events through both G protein-dependent and -independent mechanisms.[7]

G Protein-Dependent Signaling

The APJ receptor primarily couples to the inhibitory G protein subunit Gαi and to Gαq/11.[6][16][23]

  • Gαi Pathway: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][16] This is a canonical signaling pathway for many apelin-induced effects.

  • Gαq/PI3K/Akt Pathway: Coupling to Gαq and the Gβγ subunits can activate Phospholipase C (PLC) and Phosphatidylinositol 3-kinase (PI3K).[6][16] The PI3K/Akt pathway is central to many of the metabolic, anti-apoptotic, and cardioprotective functions of this compound.[1][18] Akt activation leads to downstream phosphorylation of numerous targets, including endothelial nitric oxide synthase (eNOS), which mediates vasodilation.[16]

  • MAPK/ERK Pathway: this compound also activates the Extracellular signal-regulated kinase (ERK1/2) pathway, which is involved in cell proliferation, migration, and survival.[15][16][23]

Apelin_G_Protein_Signaling cluster_membrane Cell Membrane cluster_G_proteins cluster_effectors cluster_responses APJ APJ Receptor Gai Gαi APJ->Gai Gq Gαq/11 APJ->Gq Apelin13 This compound Fragments Apelin13->APJ Binds AC Adenylyl Cyclase Gai->AC PLC PLC Gq->PLC PI3K PI3K Gq->PI3K cAMP ↓ cAMP AC->cAMP ERK ERK1/2 PLC->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Response1 Metabolism Anti-apoptosis Cell Survival Akt->Response1 Response3 Proliferation Migration ERK->Response3 Response2 Vasodilation eNOS->Response2

Caption: this compound G protein-dependent signaling pathways.

β-Arrestin Dependent Signaling

Upon agonist binding, the APJ receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[4] β-arrestin binding mediates receptor desensitization and internalization, effectively terminating G protein signaling.[7][16] However, β-arrestin can also act as a signal transducer itself, initiating a second wave of signaling, such as a late and sustained phase of ERK activation.[4][7] Interestingly, different apelin fragments can exhibit "biased agonism," preferentially activating either the G protein or the β-arrestin pathway, which may account for their subtly different physiological effects.[4][7]

Apelin_Arrestin_Signaling cluster_outcomes Downstream Events Apelin13 This compound APJ APJ Receptor Apelin13->APJ Activation APJ_P Phosphorylated APJ Receptor GRK GRK APJ->GRK Recruits Arrestin β-Arrestin APJ_P->Arrestin Recruits GRK->APJ Phosphorylates Internalization Receptor Internalization Arrestin->Internalization Desensitization Desensitization (G protein uncoupling) Arrestin->Desensitization ERK Late Phase ERK1/2 Activation Arrestin->ERK Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Evaluation start Peptide Analog Design & Synthesis stability Plasma Stability Assay (LC-MS/MS) start->stability binding Receptor Binding Assay (Determine Ki) stability->binding functional Functional Signaling Assays (cAMP, pERK, Ca2+) binding->functional langendorff Isolated Heart Prep (Langendorff) functional->langendorff vessel Isolated Vessel Myography (Vasoreactivity) functional->vessel pk Pharmacokinetics (Rodent Model) functional->pk pd Pharmacodynamics (Hemodynamic Studies) pk->pd disease Disease Model Efficacy (Heart Failure, Diabetes) pd->disease end Lead Candidate Selection disease->end

References

Apelin-13: A Comprehensive Technical Guide on its Role as a Neurotransmitter and Neuromodulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-13, a potent endogenous peptide, has emerged as a significant player in the central nervous system (CNS), acting as both a neurotransmitter and a neuromodulator. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, focusing on its signaling pathways, quantitative effects on neuronal activity, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, facilitating a deeper understanding of the therapeutic potential of targeting the apelin system.

This compound is the predominant isoform of the apelin peptide family in the central nervous system and cardiovascular system.[1] It is an endogenous ligand for the G protein-coupled receptor APJ, which is widely distributed throughout the brain.[1][2] The activation of the APJ receptor by this compound triggers a cascade of intracellular signaling events that modulate neuronal function, synaptic plasticity, and cell survival.[3][4][5] This guide will systematically dissect these mechanisms, presenting quantitative data in accessible formats and providing detailed methodologies for key experimental procedures.

This compound Signaling Pathways

This compound exerts its diverse effects through the activation of several key intracellular signaling pathways upon binding to its receptor, APJ. These pathways are often interconnected and can be cell-type specific, leading to a wide range of physiological responses. The primary signaling cascades initiated by this compound include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Extracellular signal-regulated kinase (ERK) pathway, the AMP-activated protein kinase (AMPK) pathway, and the Phospholipase C (PLC) pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial mediator of this compound's neuroprotective and pro-survival effects.[3] Upon activation of the APJ receptor, the G protein subunits dissociate, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as protein kinase B), which is subsequently phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2). Activated Akt phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival.[3]

PI3K_Akt_Pathway Apelin13 This compound APJ APJ Receptor Apelin13->APJ G_protein G Protein APJ->G_protein activates PI3K PI3K G_protein->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits PDK1 PDK1 PDK1->Akt phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates pAkt p-Akt Apoptosis Apoptosis pAkt->Apoptosis inhibits CellSurvival Cell Survival pAkt->CellSurvival promotes

Caption: this compound activates the PI3K/Akt signaling pathway.
ERK Signaling Pathway

The ERK pathway, another critical cascade activated by this compound, is involved in neuronal plasticity, differentiation, and survival.[4] APJ receptor activation can lead to the stimulation of the Ras-Raf-MEK-ERK cascade. This begins with the activation of the small G protein Ras, which in turn activates Raf kinases. Raf then phosphorylates and activates MEK (mitogen-activated protein kinase kinase), which subsequently phosphorylates and activates ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus to regulate the transcription of genes involved in various cellular processes.

ERK_Pathway Apelin13 This compound APJ APJ Receptor Apelin13->APJ G_protein G Protein APJ->G_protein activates Ras Ras G_protein->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates pERK p-ERK Nucleus Nucleus pERK->Nucleus translocates to GeneTranscription Gene Transcription (Plasticity, Survival) Nucleus->GeneTranscription regulates

Caption: this compound activates the ERK signaling pathway.
AMPK Signaling Pathway

This compound is also known to modulate cellular energy homeostasis and autophagy through the AMPK pathway.[5] Activation of the APJ receptor can lead to an increase in the AMP/ATP ratio or engage other upstream kinases that phosphorylate and activate AMPK. Once activated, AMPK phosphorylates downstream targets to restore cellular energy balance. A key target of AMPK is the mTORC1 complex, which is inhibited by AMPK, leading to the induction of autophagy.[5]

AMPK_Pathway Apelin13 This compound APJ APJ Receptor Apelin13->APJ UpstreamKinases Upstream Kinases APJ->UpstreamKinases activates AMPK AMPK UpstreamKinases->AMPK phosphorylates pAMPK p-AMPK mTORC1 mTORC1 pAMPK->mTORC1 inhibits Autophagy Autophagy pAMPK->Autophagy induces EnergyHomeostasis Cellular Energy Homeostasis pAMPK->EnergyHomeostasis regulates mTORC1->Autophagy inhibits

Caption: this compound activates the AMPK signaling pathway.
PLC Signaling Pathway

The activation of the APJ receptor by this compound can also stimulate the PLC pathway, leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[6] This pathway is initiated by the Gq alpha subunit activating PLC, which then hydrolyzes PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates PKC, which in turn phosphorylates various downstream targets, influencing neurotransmitter release and neuronal excitability.

PLC_Pathway Apelin13 This compound APJ APJ Receptor Apelin13->APJ Gq Gq Protein APJ->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates NeuronalFunction Neurotransmitter Release Neuronal Excitability PKC->NeuronalFunction modulates

Caption: this compound activates the PLC signaling pathway.

Quantitative Data on this compound's Effects

The neuromodulatory and neuroprotective effects of this compound have been quantified in various experimental models. This section summarizes key quantitative findings in structured tables for easy comparison.

Electrophysiological Effects of this compound on Neuronal Activity
ParameterCell TypeThis compound ConcentrationEffectReference
Membrane PotentialArcuate POMC Neurons100 nMDepolarization of +4.8 ± 0.7 mV[6]
Firing RateArcuate POMC Neurons100 nMIncreased from 1.8 ± 0.5 Hz to 2.1 ± 0.6 Hz[6]
M-type K+ CurrentArcuate POMC Neurons100 nMInhibition of steady-state outward current[6]
NMDA-induced CurrentCerebrocortical NeuronsDose-dependentInhibition[7]
Effects of this compound on Signaling Pathway Components
ProteinCell TypeThis compound ConcentrationFold Change in PhosphorylationTime PointReference
AktNon-myocytic cells100 nMSignificant increase (p = 0.0345)30 min[3]
mTORNon-myocytic cells100 nMSignificant increase (p = 0.0327)30 min[3]
AMPKαSH-SY5Y cells10⁻⁹ M and 10⁻¹⁰ MEnhanced phosphorylationNot specified[5]
mTORSH-SY5Y cells10⁻¹¹ M to 10⁻⁹ MDose-dependent reduction in phosphorylationNot specified[5]
ERK1/2HEK293 cells expressing APJ100 nMSignificantly higher phosphorylation5 min[8]
Neuroprotective Effects of this compound
ConditionCell/Animal ModelThis compound Concentration/DoseMeasured OutcomeQuantitative EffectReference
Serum DeprivationMouse Cortical Neurons1.0 nMTUNEL positive cellsReduction from 55 ± 2% to 33 ± 3%[9]
Rotenone-induced NeurotoxicitySH-SY5Y cells10⁻⁹ MCell ViabilitySignificant rescue[5]
Cerebral Ischemia/ReperfusionRat0.1 µg/g (ICV)Infarct VolumeDecreased[10]
Streptozotocin-induced Cognitive DeficitRatNot specifiedInflammatory markers (IL-1β, TNF-α)Attenuated increase[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in the central nervous system.

Whole-Cell Patch-Clamp Recording of this compound Effects on Neurons

This protocol is adapted from studies investigating the electrophysiological effects of this compound on neurons.[6][12]

Objective: To measure changes in membrane potential, firing rate, and specific ion channel currents in response to this compound application.

Materials:

  • Brain slice preparation or cultured neurons

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution (e.g., K-Gluconate based)

  • This compound stock solution

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipettes

  • Microscope with DIC optics

Procedure:

  • Preparation: Prepare brain slices or cultured neurons according to standard laboratory protocols. Place the preparation in the recording chamber and perfuse with aCSF at a constant rate (e.g., 1.5 mL/min).

  • Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Cell Targeting and Sealing: Under visual guidance, approach a target neuron with the recording pipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Baseline Recording: In current-clamp mode, record the resting membrane potential and spontaneous firing activity for a stable baseline period. In voltage-clamp mode, apply appropriate voltage protocols to elicit specific ion currents.

  • This compound Application: Bath-apply this compound at the desired concentration (e.g., 1-100 nM) to the perfusion solution.

  • Data Acquisition: Record changes in membrane potential, firing rate, or ionic currents during and after this compound application.

  • Washout: Perfuse with aCSF without this compound to observe the reversibility of the effects.

  • Data Analysis: Analyze the recorded data to quantify the effects of this compound on the measured parameters.

Caption: Workflow for whole-cell patch-clamp recording.
Immunohistochemistry for Apelin Receptor (APJ) in Brain Tissue

This protocol provides a general framework for the immunohistochemical localization of the APJ receptor in brain tissue, based on established methods.[13][14]

Objective: To visualize the distribution and localization of the APJ receptor in specific brain regions.

Materials:

  • Formalin-fixed, paraffin-embedded or frozen brain sections

  • Primary antibody against APJ receptor

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., normal goat serum)

  • Microscope slides

  • Mounting medium

Procedure:

  • Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, bring to room temperature.

  • Antigen Retrieval (if necessary): For paraffin sections, perform heat-induced epitope retrieval (e.g., using citrate buffer).

  • Blocking: Incubate sections with a blocking solution for 1-2 hours at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation: Incubate sections with the primary anti-APJ antibody diluted in blocking solution overnight at 4°C.

  • Washing: Wash sections three times with PBS.

  • Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 1-2 hours at room temperature.

  • Washing: Wash sections three times with PBS.

  • ABC Reagent Incubation: Incubate sections with the ABC reagent for 30-60 minutes at room temperature.

  • Washing: Wash sections three times with PBS.

  • Visualization: Develop the signal by incubating sections with DAB substrate until the desired staining intensity is reached.

  • Counterstaining (optional): Counterstain with a suitable nuclear stain (e.g., hematoxylin).

  • Dehydration and Mounting: Dehydrate sections through a series of ethanol and xylene washes and mount with a coverslip using mounting medium.

  • Imaging: Visualize and capture images using a light microscope.

Caption: Workflow for immunohistochemistry of APJ receptor.
Radioimmunoassay (RIA) for Plasma this compound

This protocol outlines the steps for measuring this compound concentrations in plasma samples using a competitive radioimmunoassay.[15][16]

Objective: To quantify the levels of this compound in plasma.

Materials:

  • Plasma samples

  • This compound standard

  • ¹²⁵I-labeled this compound (tracer)

  • Primary antibody specific for this compound

  • Secondary antibody (e.g., goat anti-rabbit IgG)

  • Assay buffer

  • Polyethylene glycol (PEG) solution

  • Gamma counter

Procedure:

  • Sample and Standard Preparation: Prepare a standard curve by serially diluting the this compound standard. Prepare plasma samples, which may require an extraction step.

  • Assay Setup: In assay tubes, add a fixed amount of primary antibody to all tubes except the non-specific binding (NSB) and total count (TC) tubes.

  • Competitive Binding: Add the standard dilutions or unknown samples to the respective tubes. Then, add a fixed amount of ¹²⁵I-labeled this compound to all tubes except the TC tubes.

  • Incubation: Incubate the tubes overnight at 4°C to allow for competitive binding between labeled and unlabeled this compound for the primary antibody.

  • Precipitation: Add the secondary antibody and PEG solution to all tubes except the TC tubes to precipitate the antibody-bound complex.

  • Centrifugation: Centrifuge the tubes to pellet the precipitate.

  • Measurement: Carefully decant the supernatant. Measure the radioactivity in the pellets using a gamma counter.

  • Data Analysis: Plot a standard curve of the percentage of bound tracer versus the concentration of the this compound standard. Determine the concentration of this compound in the unknown samples by interpolating their bound tracer percentage on the standard curve.

Caption: Workflow for this compound radioimmunoassay.
Intracerebroventricular (ICV) Injection of this compound in Rodents

This protocol describes the procedure for delivering this compound directly into the cerebral ventricles of rodents.[2][10][14]

Objective: To study the central effects of this compound by bypassing the blood-brain barrier.

Materials:

  • Rodent model (e.g., rat, mouse)

  • Anesthetic

  • Stereotaxic apparatus

  • Hamilton syringe with a fine-gauge needle

  • This compound solution in sterile saline

  • Surgical tools

Procedure:

  • Anesthesia and Stereotaxic Mounting: Anesthetize the animal and secure its head in a stereotaxic frame.

  • Surgical Preparation: Shave and clean the scalp. Make a midline incision to expose the skull.

  • Coordinate Determination: Using a stereotaxic atlas, determine the coordinates for the desired ventricle (e.g., lateral ventricle).

  • Craniotomy: Drill a small burr hole in the skull at the determined coordinates.

  • Injection: Slowly lower the injection needle to the target depth. Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µl/min).

  • Needle Removal and Closure: Leave the needle in place for a few minutes to prevent backflow, then slowly retract it. Suture the scalp incision.

  • Post-operative Care: Monitor the animal during recovery from anesthesia and provide appropriate post-operative care.

Caption: Workflow for intracerebroventricular injection.

Conclusion

This compound is a pleiotropic neuropeptide with significant roles as a neurotransmitter and neuromodulator in the central nervous system. Its ability to activate multiple signaling pathways, including the PI3K/Akt, ERK, AMPK, and PLC cascades, underlies its diverse physiological effects, from regulating neuronal excitability and synaptic plasticity to promoting neuroprotection. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the apelin system. A thorough understanding of this compound's mechanisms of action is crucial for harnessing its therapeutic potential in a range of neurological and psychiatric disorders. Future research should continue to unravel the intricate complexities of the apelin signaling network and explore the development of novel APJ receptor agonists and antagonists with improved pharmacokinetic properties for clinical applications.

References

Methodological & Application

Application Notes and Protocols for Apelin-13 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-13 is a biologically active peptide fragment of the apelin preproprotein, which serves as an endogenous ligand for the G protein-coupled receptor, APJ (Angiotensin II receptor-like 1). The apelin/APJ system is implicated in a wide array of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[1][2][3][4] Consequently, it has emerged as a promising therapeutic target for various diseases. These application notes provide detailed protocols for key in vitro cell-based assays to investigate the biological activity of this compound and to screen for novel modulators of the APJ receptor.

This compound Signaling Pathways

Upon binding to its receptor APJ, this compound can trigger multiple downstream signaling cascades. The APJ receptor primarily couples to Gαi/o and Gq proteins.[5] Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Concurrently, activation of Gq stimulates phospholipase C (PLC), resulting in the mobilization of intracellular calcium.[5] Furthermore, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, particularly extracellular signal-regulated kinase 1/2 (ERK1/2), and the PI3K/Akt pathway, which are crucial for processes like cell proliferation, migration, and survival.[1][2][6]

Apelin13_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound This compound APJ APJ Receptor This compound->APJ Binds G_protein Gαi/q APJ->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K MEK MEK G_protein->MEK cAMP cAMP ↓ AC->cAMP PKA PKA cAMP->PKA Inhibits IP3 IP3 PLC->IP3 Ca2 Ca²⁺ ↑ IP3->Ca2 PKC PKC Ca2->PKC PKC->MEK Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription ERK ERK1/2 MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival

Figure 1: this compound Signaling Pathways.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound activity in various in vitro assays.

Table 1: this compound Potency (EC50/IC50) in Functional Assays

Assay TypeCell LineThis compound PotencyReference
cAMP InhibitionCHO-K1/AGTRL1/Gα15EC50: 9.11 nM[7]
cAMP InhibitionHEK293log IC50: -7.817 ± 0.363[5]
Calcium MobilizationCHO-K1/AGTRL1/Gα15EC50: 0.18 µM[7]
Calcium MobilizationCHO cellspEC50: 9.06 (EC50: 0.87 nM)[8]
ERK1/2 PhosphorylationHEK293-apelinRSignificant at 10 nM, Maximal at 100 nM[9]
β-arrestin RecruitmentHEK293pEC50: 7.4 (EC50: 40 nM)[8]
Gαi1 Dissociation (BRET)HEK293TpEC50: 8.96 (EC50: 1.1 nM)[8]
Gα12 Recruitment (BRET)HEK293TpEC50: 7.37 (EC50: 43 nM)[8]
Cell Viability (OGD/R)bEnd.3EC50: 4.171 x 10-9 M[10]

Table 2: this compound Receptor Binding Affinity (Ki/IC50)

RadioligandCell Line/TissueThis compound AffinityReference
[125I][Nle75, Tyr77]Pyr-apelin-13HEK293pKi: 9.15 (Ki: 0.7 nM)[8]
[125I]-Apelin 13CHO-K1 membranesIC50: 1.9 x 10-10 M[11]

Experimental Protocols

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production, which is indicative of Gαi activation.

cAMP_Assay_Workflow A Seed APJ-expressing cells (e.g., CHO-K1, HEK293) in a 96-well plate B Incubate overnight A->B C Pre-treat with this compound at various concentrations B->C D Stimulate with Forskolin to induce cAMP production C->D E Lyse cells and measure intracellular cAMP levels (e.g., TR-FRET, ELISA) D->E F Data Analysis: Calculate IC50 E->F

Figure 2: cAMP Inhibition Assay Workflow.

Protocol:

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human APJ receptor in a suitable medium (e.g., Ham's F-12 with 10% FBS and a selection antibiotic like G418).[12]

  • Cell Seeding: Seed the cells into a 96-well or 384-well white microplate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).[12] Add the diluted this compound to the cells and incubate for 30 minutes at room temperature.[11]

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., TR-FRET based LANCE® Ultra cAMP Kit or an ELISA-based kit).[12][13]

  • Data Analysis: The data is typically analyzed by plotting the response (e.g., fluorescence ratio or absorbance) against the logarithm of the this compound concentration. An IC50 value is then calculated using a sigmoidal dose-response curve fit.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium levels following the activation of the APJ receptor by this compound, which is mediated by the Gαq pathway.

Calcium_Assay_Workflow A Seed APJ-expressing cells (e.g., CHO-K1, HEK293) in a 96-well black, clear-bottom plate B Incubate overnight A->B C Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) B->C D Add this compound at various concentrations C->D E Measure fluorescence intensity over time using a plate reader or spectrofluorometer D->E F Data Analysis: Calculate EC50 E->F

Figure 3: Calcium Mobilization Assay Workflow.

Protocol:

  • Cell Culture and Seeding: Seed APJ-expressing CHO-K1 or HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.[14]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.[14][15] This is typically done in an assay buffer like HBSS with 20 mM HEPES.[14]

  • Compound Addition: Prepare serial dilutions of this compound.

  • Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPRTETRA) or a spectrofluorometer to measure the baseline fluorescence.[7][15] Add the this compound dilutions to the wells and immediately begin measuring the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50 value.[15]

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2 in response to this compound.

Protocol:

  • Cell Culture and Starvation: Culture APJ-expressing cells (e.g., HEK293) to near confluence.[9] Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

  • This compound Stimulation: Treat the cells with various concentrations of this compound for a specific time course (e.g., 5, 15, 60 minutes).[9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the total protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[16]

    • Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Incubate with a corresponding secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the fold change in phosphorylation compared to the untreated control.

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., ARPE-19, MCF-7) in a 96-well plate at a low density.[6][17]

  • Treatment: After cell attachment, replace the medium with a low-serum medium containing various concentrations of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).[6][17]

  • Proliferation Measurement:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[17]

    • BrdU Assay: Add BrdU to the culture medium for the last few hours of incubation. Detect the incorporated BrdU using an anti-BrdU antibody in an ELISA-based format.[17]

    • Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.[18]

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and plot against the this compound concentration.

Cell Migration Assay (Transwell or Boyden Chamber Assay)

This assay evaluates the effect of this compound on cell migration.

Migration_Assay_Workflow A Seed cells in the upper chamber of a Transwell insert (serum-free medium) B Add this compound to the lower chamber as a chemoattractant A->B C Incubate for several hours to allow cell migration B->C D Remove non-migrated cells from the upper surface of the membrane C->D E Fix and stain the migrated cells on the lower surface of the membrane D->E F Count the migrated cells under a microscope or elute the stain and measure absorbance E->F

Figure 4: Cell Migration Assay Workflow.

Protocol:

  • Cell Preparation: Resuspend the cells in a serum-free medium.

  • Assay Setup: Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate.

  • Chemoattractant: Add medium containing various concentrations of this compound to the lower chamber.[6]

  • Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.[6]

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 6 hours).[6]

  • Staining and Quantification:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with a fixative like paraformaldehyde.

    • Stain the cells with a dye such as crystal violet.[6]

    • Count the number of migrated cells in several fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured.

  • Data Analysis: Compare the number of migrated cells in the this compound treated groups to the control group.

References

Application Notes and Protocols for In Vivo Experimental Models of Apelin-13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental applications of Apelin-13, a key peptide in cardiovascular, metabolic, and cancer research. The following sections detail its use in various animal models and provide standardized protocols for its administration.

Application Notes

This compound, a potent endogenous ligand for the G protein-coupled receptor APJ, has demonstrated a wide range of physiological and pathological effects. Its therapeutic potential is currently being explored in numerous preclinical studies.

  • Cardiovascular Diseases: this compound has been shown to exert cardioprotective effects in models of myocardial infarction, heart failure, and hypertension. It can reduce infarct size, improve cardiac function, and lower blood pressure. These effects are often mediated through the PI3K/Akt and ERK signaling pathways, leading to reduced apoptosis and oxidative stress.

  • Metabolic Disorders: In animal models of type 2 diabetes and obesity, this compound administration has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce body weight. These metabolic benefits are linked to the activation of the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis.

  • Cancer Biology: The role of this compound in cancer is complex and appears to be context-dependent. In some cancer models, such as lung and breast cancer, this compound has been shown to promote tumor growth, angiogenesis, and metastasis. Conversely, in other contexts, targeting the apelin system has been explored as an anti-angiogenic strategy. The signaling pathways implicated in this compound's effects on cancer cells often involve PI3K/Akt and ERK.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and administration of this compound in common in vivo experimental models.

Preparation of this compound Solution

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Reconstitution: Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.

  • Reconstitute the peptide in sterile saline or PBS to a stock concentration of 1 mg/mL. For example, add 1 mL of saline to 1 mg of peptide.

  • Gently vortex the tube to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Dilution: For injections, dilute the stock solution to the desired final concentration using sterile saline or PBS. The final volume for injection will depend on the administration route and the animal's weight.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. For daily use, the solution can be stored at 4°C for a few days. Avoid repeated freeze-thaw cycles.

Administration of this compound

2.2.1. Intraperitoneal (IP) Injection

This is a common and relatively simple method for systemic administration.

Procedure:

  • Properly restrain the mouse or rat.

  • Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Insert a 25-27 gauge needle at a 10-20 degree angle.

  • Gently aspirate to ensure the needle is not in a blood vessel or organ.

  • Slowly inject the this compound solution. The typical injection volume for a mouse is 100-200 µL.

  • Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

2.2.2. Intravenous (IV) Injection

This method provides rapid and complete bioavailability. The tail vein is the most common site for IV injections in rodents.

Procedure:

  • Warm the animal's tail using a heat lamp or warm water to dilate the veins.

  • Place the animal in a restraint device that exposes the tail.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle, insert it into one of the lateral tail veins at a shallow angle.

  • Successful entry into the vein is often indicated by a flash of blood in the needle hub.

  • Slowly inject the this compound solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

2.2.3. Intracerebroventricular (ICV) Injection

This method is used to deliver this compound directly to the central nervous system, bypassing the blood-brain barrier. This is a surgical procedure that requires stereotaxic instrumentation.

Procedure:

  • Anesthetize the animal and mount it in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Using predetermined coordinates, drill a small hole through the skull over the target lateral ventricle.

  • Slowly lower a Hamilton syringe with a fine-gauge needle to the correct depth.

  • Infuse the this compound solution at a slow rate (e.g., 0.5-1 µL/min) to avoid increased intracranial pressure.

  • After infusion, leave the needle in place for a few minutes to prevent backflow.

  • Slowly withdraw the needle and suture the scalp incision.

  • Provide post-operative care, including analgesia and monitoring.

2.2.4. Continuous Infusion via Osmotic Pump

This method allows for long-term, continuous administration of this compound at a controlled rate.

Procedure:

  • Pump Priming: Prime the osmotic pump according to the manufacturer's instructions, typically by incubating it in sterile saline at 37°C for a specified period.

  • Pump Loading: Fill the primed pump with the prepared this compound solution using a sterile syringe and the provided filling tube.

  • Surgical Implantation:

    • Anesthetize the animal.

    • For subcutaneous implantation, make a small incision in the skin on the back, between the scapulae. Create a subcutaneous pocket using blunt dissection.

    • Insert the filled osmotic pump into the pocket.

    • Close the incision with sutures or wound clips.

  • Provide post-operative care and monitor the animal.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies investigating the effects of this compound.

Table 1: this compound in Cardiovascular Disease Models

Animal ModelDisease InductionThis compound Dose & RouteTreatment DurationKey FindingsReference(s)
RatMyocardial Infarction (LAD ligation)[Pyr1]this compound (IV)Single injection post-MIDecreased infarct size, increased heart rate and serum nitric oxide.
MouseMyocardial InfarctionThis compound administrationPost-MIUpregulation of stromal cell-derived factor 1/C-X-C chemokine receptor type 4 expression, improved cardiac function.
MouseIschemia/Reperfusion InjuryThis compound administrationDuring reperfusionReduced infarct volume, associated with aquaporin-4 upregulation via ERK and PI3K/Akt pathways.
RatMyocardial Ischemia/ReperfusionThis compound and Apelin-36During reperfusionDecreased infarct size.
MouseHypertension-related Cardiac HypertrophyThis compoundNot specifiedAttenuated cardiac hypertrophy, inflammation, and pyroptosis.

Table 2: this compound in Metabolic Disorder Models

Animal ModelDisease InductionThis compound Dose & RouteTreatment DurationKey FindingsReference(s)
Goto-Kakizaki (GK) RatHigh-Fat Diet200 µg/kg bw (IP)4 weeksImproved cardiac function and metabolic status.
RatHigh-Fat Diet0.1 µmol/kg bw (IP)6 weeksImproved insulin sensitivity and reduced blood glucose.
C57BL/6 MouseHigh-Fat Diet0.2 µmol/kg/dayNot specifiedImproved lipid utilization and insulin resistance in soleus muscle.
MouseHigh-Fat DietpGlu-apelin-13 (0.1 µmol/kg/day, IP)28 daysImproved hepatic lipid metabolism and reduced steatosis.
High-Fat Fed MouseDiet-induced obesity(Lys8GluPAL)this compound amide & pGlu(Lys8GluPAL)this compound amide (25 nmol/kg bw, daily IP)28 daysDecreased body weight, reduced non-fasting blood glucose, and increased plasma insulin.

Table 3: this compound in Cancer Models

Animal ModelCancer TypeThis compound Dose & RouteTreatment DurationKey FindingsReference(s)
MouseHepatocellular Carcinoma (HCC)F13A (APJ antagonist)Not specifiedInhibited tumor growth.
MouseMammary and Breast CancerApelin blockageNot specifiedInhibited tumor growth by reducing capillary leakage and tissue hypoxia.
MouseLung CarcinomaLoss of apelin + sunitinibNot specifiedDelayed lung cancer growth.
MouseMelanoma (metastatic model)Apelin overexpression (IV injection of cancer cells)Not specifiedIncreased number and size of lung metastases.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Apelin13_Signaling cluster_receptor Receptor Activation cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Apelin13 This compound APJ APJ Receptor Apelin13->APJ G_protein Gαi/Gαq APJ->G_protein PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK AMPK AMPK G_protein->AMPK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS mTOR mTOR Akt->mTOR Apoptosis ↓ Apoptosis Akt->Apoptosis Cell_Survival Cell Survival & Proliferation ERK->Cell_Survival Angiogenesis Angiogenesis ERK->Angiogenesis Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Vasodilation Vasodilation eNOS->Vasodilation mTOR->Cell_Survival

Caption: this compound signaling pathways.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., Mouse, Rat) start->animal_model disease_induction Disease Induction (e.g., HFD, Surgery) animal_model->disease_induction grouping Animal Grouping & Randomization disease_induction->grouping apelin_prep This compound Preparation (Reconstitution & Dilution) grouping->apelin_prep admin This compound Administration (IP, IV, ICV, Osmotic Pump) apelin_prep->admin monitoring In-life Monitoring (e.g., Body Weight, Blood Glucose) admin->monitoring endpoint Endpoint Data Collection (e.g., Tissue Harvest, Imaging) monitoring->endpoint analysis Data Analysis (e.g., Western Blot, Histology) endpoint->analysis conclusion Conclusion & Interpretation analysis->conclusion

Caption: General experimental workflow.

Detecting Apelin-13 Levels in Plasma Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of quantitative data for the detection of Apelin-13 in plasma samples. The information is intended for researchers, scientists, and professionals involved in drug development who are investigating the roles of this compound in various physiological and pathological processes.

This compound is a bioactive peptide and one of the most active isoforms of the Apelin family.[1][2] It is considered an adipokine that plays a significant role in regulating biological processes such as energy metabolism, oxidative stress, inflammation, and apoptosis.[1][2] The Apelin/APJ system is widely distributed in the body and is a key area of research in cardiovascular health, metabolic diseases, and neurology.[1][3] The most biologically active isoform is this compound, which has the highest affinity for the Apelin receptor (APJ), a G protein-coupled receptor.[4]

Methods for this compound Detection in Plasma

Several methods are available for the quantification of this compound in plasma, each with its own advantages and limitations. The most common methods include Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] It is important to note that immunoassays may not be able to reliably distinguish between different apelin isoforms.[5]

Quantitative Data Summary

The following table summarizes reported concentrations of this compound and its modified form, [Pyr1]-apelin-13, in human plasma from various studies.

MethodAnalyteConcentration RangeSample PopulationReference
LC-MS/MS[Pyr1]-apelin-137.7 to 23.3 pg/mLHealthy volunteers[6]
LC-MS/MS[Pyr1]-apelin-1358.3 ± 10.5 ng/mLHealthy volunteers after infusion[7][8]
ELISAThis compound125–8000 pg/mL (detection range)Human[9]
ELISAThis compoundCut-off value: 1579 ng/ml for PTE diagnosisPatients with pulmonary thromboembolism (PTE) and controls[4]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying this compound due to its balance of specificity, sensitivity, and ease of use.[4] The following is a general protocol based on commercially available human this compound ELISA kits.[10][11][12][13]

a. Sample Collection and Preparation:

  • Serum: Collect whole blood and allow it to clot for two hours at room temperature or overnight at 4°C.[10] Centrifuge at 1000 ×g for 15-20 minutes.[10][11] Collect the serum and use it immediately or aliquot and store at -20°C or -80°C.[10] Avoid repeated freeze-thaw cycles.[10][11]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant.[10][12] Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[10][11] Assay immediately or aliquot and store at -20°C or -80°C.[10][11]

b. Assay Procedure (Example using a Sandwich ELISA):

  • Bring all reagents, standards, and samples to room temperature before use.[10]

  • Prepare all reagents and working standards as directed in the kit manual.[10]

  • Add 100µl of standard or sample to each well of the pre-coated microplate.[10]

  • Cover with an adhesive strip and incubate for 2 hours at 37°C.[10]

  • Remove the liquid from each well.[10]

  • Add 100µl of Biotin-antibody (1x) to each well.[10]

  • Cover with a new adhesive strip and incubate for 1 hour at 37°C.[10]

  • Aspirate and wash each well three to five times with wash buffer.[10][11]

  • Add 100µl of HRP-avidin (1x) to each well.[10]

  • Cover and incubate for 1 hour at 37°C.[10]

  • Repeat the aspiration/wash step.[10]

  • Add 90µl of TMB Substrate to each well and incubate for 15-30 minutes at 37°C, protected from light.[10]

  • Add 50µl of Stop Solution to each well.[10]

  • Determine the optical density of each well within 5 minutes using a microplate reader set to 450 nm.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for quantifying this compound and its isoforms, and can distinguish between them.[5]

a. Sample Preparation:

  • Collect blood samples and extract plasma.[7][8]

  • To improve recovery, plasma pH can be lowered to 4.5.[6]

  • For [Pyr1]this compound, plasma can be extracted in the presence of guanidine hydrochloride.[7][8]

  • Enrich apelin peptides using cation-exchange beads.[6]

b. LC-MS/MS Analysis:

  • Analyze the extracted samples using an LC-MS/MS system.[7][8]

  • A robust and reproducible method for quantifying intact [Pyr1]this compound and its metabolites has been developed.[7][8] This method has a lower limit of quantification (LLOQ) of 1 ng/ml.

Radioimmunoassay (RIA)

RIA is another sensitive method for this compound detection, though less commonly used than ELISA.[4]

a. Sample Preparation:

  • Collect trunk blood on ice with 0.3 M EDTA.[14]

  • Acidify plasma samples with 3 M HCl and store at -80°C.[14]

  • After thawing, add 0.05% BSA and centrifuge at 20,000 x g at 4°C for 10 minutes.[14]

  • Adjust the pH of the supernatant to 6.5.[14]

  • Extract Apelin using a Sep-Pak C18 cartridge.[14]

  • Dry the samples and dissolve them in RIA buffer.[14]

b. RIA Procedure:

  • Incubate plasma samples with a polyclonal antiserum and 125I-labeled apelin tracer overnight at 4°C.[14]

  • Add Amerlex and incubate for 10 minutes at room temperature.[14]

  • Centrifuge the tubes at 2,600 x g at 4°C for 20 minutes.[14]

  • Remove the supernatant and measure the radioactivity of the precipitates.[14]

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound binds to the G-protein coupled receptor APJ, activating several downstream signaling cascades.[15][16] These pathways are involved in a variety of cellular responses, including proliferation, migration, and metabolism.[15][16] this compound can activate the PI3K/Akt and ERK1/2 signaling pathways.[15] It has been shown to induce ERK1/2 activation through the Gi2 pathway.[17][18]

Apelin_Signaling Apelin13 This compound APJ APJ Receptor Apelin13->APJ Binds to G_protein Gαi / Gq/11 APJ->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K cAMP_inhibition Inhibition of cAMP production G_protein->cAMP_inhibition PKC PKC PLC->PKC ERK12 ERK1/2 PKC->ERK12 Akt Akt PI3K->Akt p70S6K p70S6K Akt->p70S6K eNOS eNOS Akt->eNOS ERK12->p70S6K Cellular_Responses Cellular Responses (Proliferation, Migration, Metabolism) ERK12->Cellular_Responses p70S6K->Cellular_Responses eNOS->Cellular_Responses

Caption: this compound signaling pathways.

Experimental Workflow for this compound Detection

The general workflow for detecting this compound in plasma samples involves several key steps, from sample collection to data analysis.

Experimental_Workflow start Start sample_collection 1. Plasma Sample Collection (EDTA or Heparin) start->sample_collection sample_prep 2. Sample Preparation (Centrifugation, Extraction) sample_collection->sample_prep detection_method 3. Detection Method sample_prep->detection_method elisa ELISA detection_method->elisa Immunoassay lcms LC-MS/MS detection_method->lcms Mass Spectrometry ria RIA detection_method->ria Immunoassay data_acquisition 4. Data Acquisition elisa->data_acquisition lcms->data_acquisition ria->data_acquisition data_analysis 5. Data Analysis (Standard Curve, Quantification) data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound detection.

References

Application Notes and Protocols: Using Radiolabeled Apelin-13 for Receptor Localization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Apelin is a peptide that serves as the endogenous ligand for the G protein-coupled receptor APJ. The apelin/APJ system is implicated in a wide range of physiological processes, including cardiovascular function, fluid homeostasis, and angiogenesis.[1][2] Consequently, the APJ receptor has emerged as a promising therapeutic target for various diseases, including cardiovascular disorders, diabetes, and cancer.[1] Radiolabeled forms of Apelin-13, a biologically active fragment of apelin, are invaluable tools for the localization and quantification of the APJ receptor in tissues and for studying its role in both health and disease.

These application notes provide detailed protocols for the use of radiolabeled this compound in receptor localization studies, including in vitro binding assays and in vivo biodistribution experiments.

Apelin Receptor (APJ) Signaling Pathway

Activation of the APJ receptor by apelin initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαi and Gαq proteins, leading to the inhibition of adenylyl cyclase and the activation of phospholipase C, respectively.[3] This results in downstream effects such as the activation of the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration.[3][4] In endothelial cells, apelin-APJ signaling can also proceed through a Gα13-dependent pathway to activate myocyte enhancer factor 2 (MEF2), a key transcription factor in cardiovascular development.[5]

Apelin_Signaling Apelin This compound APJ APJ Receptor Apelin->APJ Gai Gαi APJ->Gai Gaq Gαq APJ->Gaq Ga13 Gα13 APJ->Ga13 AC Adenylyl Cyclase Gai->AC PI3K PI3K Gai->PI3K PLC Phospholipase C Gaq->PLC HDAC HDAC4/5 (nuclear export) Ga13->HDAC Akt Akt PI3K->Akt MAPK MAPK/ERK Akt->MAPK MEF2 MEF2 Activation HDAC->MEF2

Figure 1: this compound signaling pathway through the APJ receptor.

Radiolabeling of this compound

For receptor localization studies, this compound can be radiolabeled with various isotopes, most commonly Iodine-125 ([¹²⁵I]) for in vitro autoradiography and binding assays, and Gallium-68 ([⁶⁸Ga]) for in vivo Positron Emission Tomography (PET) imaging.

[¹²⁵I]-(Pyr¹)-Apelin-13

A common radiolabeled form is [¹²⁵I]-(Pyr¹)-Apelin-13, which has been shown to be a potent and specific ligand for the APJ receptor.[6][7]

Protocol: Iodination of (Pyr¹)-Apelin-13

This protocol is based on the chloramine-T method.

  • Reagents and Materials:

    • (Pyr¹)-Apelin-13 peptide

    • Na[¹²⁵I]

    • Chloramine-T solution (1 mg/mL in 0.5 M phosphate buffer, pH 7.4)

    • Sodium metabisulfite solution (2 mg/mL in 0.5 M phosphate buffer, pH 7.4)

    • 0.1% Trifluoroacetic acid (TFA) in water

    • Acetonitrile

    • Sep-Pak C18 cartridge

    • HPLC system with a C18 column

  • Procedure:

    • To a reaction vial, add 10 µg of (Pyr¹)-Apelin-13 dissolved in 10 µL of 0.5 M phosphate buffer (pH 7.4).

    • Add 1 mCi of Na[¹²⁵I].

    • Initiate the reaction by adding 10 µL of chloramine-T solution.

    • Incubate for 30-60 seconds at room temperature.

    • Quench the reaction by adding 20 µL of sodium metabisulfite solution.

    • Purify the radiolabeled peptide using a Sep-Pak C18 cartridge, eluting with a gradient of acetonitrile in 0.1% TFA.

    • Further purify by reverse-phase HPLC to separate [¹²⁵I]-(Pyr¹)-Apelin-13 from unlabeled peptide and free iodine.

    • Determine the specific activity of the final product.

[⁶⁸Ga]Ga-Apelin-13 Analogs

For PET imaging, this compound is typically conjugated with a chelator, such as NODAGA, to allow for stable radiolabeling with ⁶⁸Ga.[8][9]

Protocol: Radiolabeling of a NODAGA-conjugated this compound Analog with ⁶⁸Ga

  • Reagents and Materials:

    • NODAGA-conjugated this compound analog (e.g., AP747)[8]

    • ⁶⁸Ge/⁶⁸Ga generator

    • Sodium acetate buffer (0.1 M, pH 4.5)

    • Sep-Pak C18 light cartridge

  • Procedure:

    • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl.

    • Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the NODAGA-conjugated this compound analog dissolved in sodium acetate buffer.

    • Incubate the reaction mixture at 95°C for 10 minutes.

    • Purify the [⁶⁸Ga]Ga-labeled peptide using a Sep-Pak C18 light cartridge.

    • Determine the radiochemical purity by radio-HPLC. A purity of >95% is typically achieved.[8][9]

In Vitro Receptor Localization

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled ligands for the APJ receptor by measuring their ability to compete with a fixed concentration of radiolabeled this compound.

Protocol:

  • Tissue/Cell Preparation:

    • Prepare tissue homogenates or cell membranes expressing the APJ receptor.

    • Determine the protein concentration of the preparation.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[10]

  • Procedure:

    • In a 96-well plate, add a fixed concentration of [¹²⁵I]-(Pyr¹)-Apelin-13 (e.g., 0.1 nM).[10]

    • Add increasing concentrations of the unlabeled competing ligand (e.g., 1 pM to 1 µM).[10]

    • Add the tissue homogenate or cell membrane preparation (e.g., 1.5 mg/mL protein).[10]

    • For non-specific binding, add a high concentration of unlabeled (Pyr¹)-Apelin-13 (e.g., 1 µM).[6]

    • Incubate at room temperature for 60-90 minutes.

    • Separate bound from free radioligand by rapid filtration through a GF/C filter plate.

    • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[10]

    • Measure the radioactivity on the filters using a gamma counter.

    • Analyze the data using non-linear regression to determine the IC₅₀, which can then be converted to the Ki value.

Quantitative Data from Literature:

LigandRadioligandTissue/Cell LineKi/Kd (nM)Bmax (fmol/mg protein)Reference
[Pyr¹]this compound[¹²⁵I]-(Pyr¹)-Apelin-13Human Left Ventricle0.35 ± 0.084.3 ± 0.9[6][7]
[Pyr¹]this compound[¹²⁵I]-(Pyr¹)-Apelin-13Human Right Atria0.33 ± 0.093.1 ± 0.6[6][7]
Apelin-F13A[⁶⁷Ga]Ga-AP747T84 cells11.8 ± 2.8Not Reported[8]
BMS-986224[³H]this compoundHEK293 cells0.3Not Reported[11]
In Vitro Autoradiography

This technique allows for the visualization of APJ receptor distribution in tissue sections.

Protocol:

  • Tissue Preparation:

    • Obtain fresh frozen tissue sections (e.g., 10-20 µm thick) and mount them on microscope slides.

  • Binding Procedure:

    • Pre-incubate the tissue sections in assay buffer for 15-20 minutes at room temperature.

    • Incubate the sections with a low concentration of [¹²⁵I]-(Pyr¹)-Apelin-13 (e.g., 0.1 nM) in assay buffer for 60-120 minutes at room temperature.

    • For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled (Pyr¹)-Apelin-13 (e.g., 1 µM).[6]

    • Wash the slides in ice-cold wash buffer to remove unbound radioligand.

    • Quickly rinse the slides in ice-cold deionized water.

    • Dry the slides under a stream of cool air.

  • Imaging:

    • Appose the slides to a phosphor imaging screen or autoradiographic film.

    • Expose for an appropriate amount of time (typically 1-7 days).

    • Develop the film or scan the imaging screen to visualize the receptor distribution.

Experimental Workflow for In Vitro Autoradiography

Autoradiography_Workflow Tissue Tissue Sectioning (Cryostat) Preincubation Pre-incubation (Assay Buffer) Tissue->Preincubation Incubation Incubation with [¹²⁵I]-Apelin-13 Preincubation->Incubation Total Binding NonSpecific Incubation with [¹²⁵I]-Apelin-13 + excess unlabeled this compound Preincubation->NonSpecific Non-specific Binding Washing Washing (Ice-cold Buffer) Incubation->Washing NonSpecific->Washing Drying Drying Washing->Drying Exposure Exposure to Film or Phosphor Screen Drying->Exposure Imaging Imaging and Analysis Exposure->Imaging

Figure 2: Workflow for in vitro autoradiography using radiolabeled this compound.

In Vivo Receptor Localization

Biodistribution Studies

These studies determine the uptake and distribution of radiolabeled this compound in various organs and tissues over time.

Protocol:

  • Animal Model:

    • Use appropriate animal models (e.g., mice or rats).

  • Radiotracer Administration:

    • Inject a known amount of radiolabeled this compound (e.g., [⁶⁸Ga]Ga-AP747) intravenously into the animals.[9]

  • Tissue Collection:

    • At various time points post-injection (e.g., 5, 30, 60, 120 minutes), euthanize the animals.

    • Dissect and collect major organs and tissues (e.g., heart, lungs, liver, kidneys, spleen, muscle, blood).

    • Weigh each tissue sample.

  • Radioactivity Measurement:

    • Measure the radioactivity in each tissue sample using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g).

Quantitative Biodistribution Data for [⁶⁸Ga]Ga-AP747 in Healthy Mice (60 min p.i.)

Organ%ID/g (Mean ± SD)
Blood0.45 ± 0.09
Heart0.98 ± 0.17
Lungs2.13 ± 0.45
Liver1.12 ± 0.23
Spleen0.54 ± 0.11
Kidneys18.76 ± 3.54
Muscle0.21 ± 0.05
Bone0.33 ± 0.07
Data adapted from preclinical studies.
PET Imaging

PET imaging with a ⁶⁸Ga-labeled this compound analog allows for non-invasive, real-time visualization and quantification of APJ receptor expression in vivo.

Protocol:

  • Animal Preparation:

    • Anesthetize the animal.

  • Radiotracer Injection:

    • Administer a bolus injection of the ⁶⁸Ga-labeled this compound analog intravenously.[9]

  • PET/CT Imaging:

    • Acquire dynamic or static PET scans at desired time points post-injection.

    • A CT scan is typically performed for anatomical co-registration and attenuation correction.[9]

  • Image Analysis:

    • Reconstruct the PET images.

    • Draw regions of interest (ROIs) over various organs and tissues to quantify the radiotracer uptake, often expressed as Standardized Uptake Value (SUV).

In Vivo Specificity Study: To confirm that the radiotracer uptake is specific to the APJ receptor, a blocking experiment can be performed. This involves pre-injecting a high dose of unlabeled this compound before administering the radiolabeled tracer. A significant reduction in uptake in target tissues indicates specific binding.[8]

Logical Relationship for In Vivo Specificity Assessment

InVivo_Specificity Control Inject [⁶⁸Ga]-Apelin-13 into Animal PET_Control Perform PET/CT Scan Control->PET_Control Block Inject excess unlabeled this compound followed by [⁶⁸Ga]-Apelin-13 PET_Block Perform PET/CT Scan Block->PET_Block Analysis Compare Radiotracer Uptake in Target Tissues PET_Control->Analysis PET_Block->Analysis Conclusion Significant reduction in uptake confirms specific binding to APJ Analysis->Conclusion

Figure 3: Logical workflow for assessing in vivo binding specificity.

References

Application Notes and Protocols for the Synthesis of Apelin-13 Agonists and Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, characterization, and application of Apelin-13 peptide agonists and antagonists. The protocols are intended to guide researchers in the development of novel modulators of the Apelin receptor (APJ), a critical target in cardiovascular diseases, metabolism, and cancer.

Introduction to the Apelin/APJ System

The Apelin receptor (APJ), a class A G-protein coupled receptor (GPCR), and its endogenous peptide ligand, Apelin, are widely distributed throughout the human body.[1] Activation of the APJ receptor by Apelin initiates a cascade of physiological effects, including vasoconstriction and vasodilation, regulation of blood pressure, enhancement of cardiac contractility, angiogenesis, and modulation of energy metabolism and fluid homeostasis.[1][2] The Apelin/APJ signaling pathway is a promising therapeutic target for a range of pathologies, including cardiovascular disease, diabetes, obesity, and cancer.[1][3]

Apelin is synthesized as a 77-amino acid prepropeptide that is cleaved into several active isoforms, with this compound being one of the most potent.[4][5] However, the therapeutic potential of native this compound is limited by its short in vivo half-life of less than 5 minutes due to enzymatic degradation.[6] This has driven the development of modified this compound analogues with improved stability and specific signaling profiles.

Apelin Receptor Signaling Pathways

Upon ligand binding, the APJ receptor can signal through multiple intracellular pathways, primarily involving G proteins and β-arrestins.

  • G Protein-Dependent Signaling: The APJ receptor predominantly couples to the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] It can also couple to Gα12/13, which activates the RhoA/ROCK pathway, and Gαq, which stimulates the phospholipase C (PLC) pathway.[7] These pathways are involved in vasodilation, cardiac contractility, and angiogenesis.[6]

  • β-Arrestin-Dependent Signaling: Ligand binding also promotes the recruitment of β-arrestins to the APJ receptor. This can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades that can contribute to effects like cardiomyocyte hypertrophy.[6]

The development of "biased agonists," which preferentially activate either the G protein-dependent or β-arrestin-dependent pathways, is a key strategy in designing novel Apelin receptor modulators with improved therapeutic profiles and reduced side effects.[6][8]

Apelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_protein G Protein Signaling cluster_beta_arrestin β-Arrestin Signaling APJ APJ Receptor G_alpha_i Gαi APJ->G_alpha_i G_alpha_q Gαq APJ->G_alpha_q G_alpha_12_13 Gα12/13 APJ->G_alpha_12_13 beta_arrestin β-Arrestin APJ->beta_arrestin Apelin This compound Apelin->APJ Binds AC Adenylyl Cyclase G_alpha_i->AC PLC PLC G_alpha_q->PLC RhoA RhoA/ROCK G_alpha_12_13->RhoA cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Internalization Receptor Internalization beta_arrestin->Internalization ERK ERK1/2 beta_arrestin->ERK

Caption: this compound signaling pathways.

Synthesis of this compound Agonists and Antagonists

The synthesis of this compound analogues typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[8] Modifications are introduced to enhance stability, binding affinity, and achieve biased agonism.

General Workflow for Synthesis and Screening

Synthesis_Workflow Design Peptide Analogue Design (e.g., C-terminal modification, cyclization) SPPS Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry Design->SPPS Cleavage Cleavage from Resin & Purification (HPLC) SPPS->Cleavage Characterization Characterization (Mass Spectrometry, NMR) Cleavage->Characterization Binding_Assay Binding Affinity Assay (Radioligand Competition) Characterization->Binding_Assay Functional_Assay Functional Assays (cAMP, β-arrestin recruitment, Gα activation) Binding_Assay->Functional_Assay Stability_Assay Plasma Stability Assay Functional_Assay->Stability_Assay In_Vivo In Vivo Studies (e.g., blood pressure in rats) Stability_Assay->In_Vivo Lead Lead Compound In_Vivo->Lead

Caption: General workflow for synthesis and screening.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of [Pyr¹]-Apelin-13 Analogues

This protocol is adapted from methodologies described for the synthesis of C-terminally modified this compound analogues.[6][8]

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (including unnatural amino acids for modifications)

  • Dipeptide analogues (e.g., Fmoc-1-Nal-(Nα-R)-Phe-OH) for specific modifications[8]

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v)

  • Ether for precipitation

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Loading: Swell the 2-chlorotrityl chloride resin in DMF. Anchor the C-terminal amino acid or dipeptide to the resin. Determine the resin loading by UV absorbance measurement of dibenzofulvene after Fmoc cleavage.[8]

  • Peptide Elongation: Perform peptide elongation using standard Fmoc-based SPPS.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

    • Coupling: Add the next Fmoc-protected amino acid, HATU, and DIPEA in DMF to the resin and allow the coupling reaction to proceed.

    • Repeat the deprotection and coupling steps for each amino acid in the sequence. To avoid oxidation, Met¹¹ can be replaced by Nle (Norleucine).[8]

  • Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, then wash with ether. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of the synthesized analogues for the APJ receptor.

Materials:

  • HEK293 cells overexpressing the human APJ receptor

  • Radioligand: [¹²⁵I][Pyr¹]-Apelin-13 or [¹²⁵I][Nle⁷⁵,Tyr⁷⁷][Pyr¹]-Apelin-13[8][9]

  • Synthesized this compound analogues (unlabeled competitors)

  • Binding buffer

  • Scintillation counter

Procedure:

  • Prepare membranes from HEK293 cells expressing the APJ receptor.

  • In a 96-well plate, incubate a constant concentration of the radioligand with increasing concentrations of the unlabeled competitor (synthesized analogues) and the cell membranes in the binding buffer.

  • Incubate at room temperature for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values from the IC₅₀ values obtained from the competition curves using the Cheng-Prusoff equation.

Protocol 3: Functional Assays (BRET-based)

Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure the activation of specific signaling pathways (e.g., Gαi1, Gα12, β-arrestin2 recruitment).[8][9]

Materials:

  • HEK293 cells co-expressing the APJ receptor and BRET biosensors for the pathway of interest (e.g., Gαi1, Gα12, or β-arrestin2).

  • Synthesized this compound analogues.

  • Substrate for the luciferase (e.g., coelenterazine h).

  • BRET plate reader.

Procedure:

  • Seed the transfected HEK293 cells in a 96-well plate.

  • Stimulate the cells with increasing concentrations of the synthesized this compound analogues.

  • Add the luciferase substrate.

  • Measure the light emission at two different wavelengths (one for the donor and one for the acceptor) using a BRET plate reader.

  • Calculate the BRET ratio and plot the dose-response curves to determine the EC₅₀ and Emax values for each analogue.

Quantitative Data Summary

The following tables summarize the quantitative data for selected this compound agonists and antagonists from the literature.

Table 1: Binding Affinity and Functional Activity of this compound Agonist Analogues

CompoundModificationKi (nM)EC₅₀ Gαi1 (nM)EC₅₀ β-arr2 (nM)Emax β-arr2 (%)Plasma t₁/₂ (h)Reference
[Pyr¹]-Apelin-13 (Ape13)-0.71.1401000.5[6][8]
49 (SBL-AP-058) C-terminal Nα-alkylation and guanidino substitution0.12 - 0.170.4 - 0.927554> 7[6]
63 (SBL-AP-049) Constrained ligand with Nα-alkylated amide bond and guanidino substitution--864485.3[6]
Analogue 47 Pro¹²-Phe¹³ replaced by Aia-Phe0.08---5.8 - 7.3[10]
Analogue 53 Pro¹²-Phe¹³ replaced by 1Nal–Dbzg0.08---5.8 - 7.3[10]
Macrocyclic Analogue 39 Reduced molecular weight macrocycle-----[9]
Macrocyclic Analogue 40 Reduced molecular weight macrocycle-----[9]
MM07 Macrocyclic analogue-equipotent to Ape13 (saphenous vein constriction)less potent than Ape13-0.28[11]

Table 2: Apelin Receptor Antagonists

CompoundTypeKi (nM)ActivityReference
MM54 Cyclic peptide93Competitive antagonist[12]
This compound(F13A) Peptide analogue-Functional antagonist in some studies, full agonist in others[13]
ML221 Small molecule-Potent and selective functional antagonist[13]
Double cyclized this compound Peptide analogue82Competitive antagonist, reduces tumor growth in vivo[11]

Structure-Activity Relationships (SAR)

Structure-activity relationship studies have revealed key residues and modifications that influence the affinity and functional activity of this compound analogues.

  • C-Terminus: The C-terminal Pro¹²-Phe¹³ dipeptide is crucial for receptor interaction and is a primary site for enzymatic degradation.[6] Modifications at this position, such as N-alkylation or substitution with unnatural amino acids, can significantly increase plasma stability and modulate signaling.[6][10] Replacing Phe¹³ with hydrophobic, unnatural amino acids has been shown to increase binding affinity and potency.[4]

  • Hydrophobic and Positively Charged Residues: The positive charge and hydrophobic residues within this compound are important for its interaction with the APJ receptor.[14][15]

  • Cyclization: Introducing macrocycles into the peptide structure can lead to biased agonism, favoring G protein activation over β-arrestin recruitment, and can also improve plasma stability.[6][9][11]

High-Throughput Screening (HTS) for Apelin Receptor Modulators

High-throughput screening (HTS) is a powerful tool for identifying novel agonists and antagonists of the APJ receptor from large compound libraries.[16][17]

Common HTS Assay Formats:

  • Cell-based functional assays: These assays measure downstream signaling events upon receptor activation, such as changes in intracellular cAMP levels or β-arrestin recruitment.[16]

  • Affinity mass spectrometry: This label-free approach can identify both orthosteric and allosteric modulators by detecting their binding to the receptor in cell membranes.

  • Voltage-sensitive fluorescent probes: These can be used in HTS to screen for modulators of ion channels that may be coupled to APJ receptor signaling.[18]

A systematic approach to HTS, employing multiple parallel assays that report on different signaling pathways, is crucial for the identification of biased agonists.[16]

Conclusion

The development of stable and selective this compound agonists and antagonists holds significant promise for the treatment of a wide range of diseases. The protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and characterize novel modulators of the Apelin/APJ system. By leveraging advanced synthetic strategies and high-throughput screening methods, the discovery of next-generation therapeutics targeting this important receptor is within reach.

References

Application Notes: Apelin-13 for In Vitro Angiogenesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apelin-13 is a biologically active peptide, an endogenous ligand for the G-protein coupled receptor APJ.[1][2][3] The apelin/APJ system is widely distributed throughout the body and plays a crucial role in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[4][5] Notably, this system is a significant regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[4][6] this compound has been shown to be a potent pro-angiogenic factor, stimulating the proliferation, migration, and differentiation of endothelial cells, which are the key events in the angiogenic cascade.[1][2][7] These application notes provide an overview of the signaling mechanisms and detailed protocols for utilizing this compound to study angiogenesis in vitro.

Mechanism of Action: this compound Signaling in Endothelial Cells

This compound exerts its pro-angiogenic effects by activating specific intracellular signaling pathways upon binding to its receptor, APJ, on endothelial cells. The primary pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Akt and the AMP-activated protein kinase (AMPK) pathways.[1][2][6][8] Activation of both pathways converges on the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), a critical enzyme in angiogenesis.[1][2] This signaling cascade ultimately promotes endothelial cell proliferation, migration, and tube formation.[1][2][4]

This compound Signaling Pathway Apelin13 This compound APJ APJ Receptor Apelin13->APJ PI3K PI3K APJ->PI3K AMPK AMPK APJ->AMPK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS AMPK->eNOS Angiogenesis Angiogenic Responses (Proliferation, Migration, Tube Formation) eNOS->Angiogenesis

This compound signaling cascade in endothelial cells.

Quantitative Data Summary

This compound stimulates key angiogenic processes in a dose-dependent manner. The optimal concentration can vary depending on the cell type and specific assay.

Assay TypeCell TypeThis compound ConcentrationObserved EffectReference
Proliferation Myocardial Microvascular Endothelial Cells (MMVECs)200 nmol/L (maximum effect)Dose-dependent increase in cell proliferation.[1]
Human Retinal Pigment Epithelial (RPE) Cells10⁻⁸ M and 10⁻⁷ MSignificant increase in cell proliferation.[8]
Monkey Choroid/Retinal Endothelial Cells (RF/6A)0.1 µmol/L and 1 µmol/LDose-dependent promotion of cell proliferation.[7]
Migration Myocardial Microvascular Endothelial Cells (MMVECs)200 nmol/L (optimal activity)Significant stimulation of cell migration.[1]
Human Retinal Pigment Epithelial (RPE) Cells10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ MSignificant increase in cell migration.[8]
Monkey Choroid/Retinal Endothelial Cells (RF/6A)0.1 µmol/L and 1 µmol/LSignificantly greater migration distance than control.[7]
Tube Formation Myocardial Microvascular Endothelial Cells (MMVECs)Not specifiedThis compound promotes tube formation.[1][2]
Monkey Choroid/Retinal Endothelial Cells (RF/6A)0.1 µmol/L and 1 µmol/LSignificantly larger number of capillary-like structures.[7]

Detailed Experimental Protocols

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs, MMVECs) in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.

  • Starvation: Partially starve the cells by replacing the culture medium with a low-serum medium (e.g., 1% FBS) for 12 hours.

  • Treatment: Stimulate the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 400 nmol/L) for the desired time period (e.g., 24 or 48 hours).[1][8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

MTT Assay Workflow A Seed Endothelial Cells (96-well plate) B Starve Cells (Low Serum, 12h) A->B C Treat with this compound (24-48h) B->C D Add MTT Reagent (4h Incubation) C->D E Solubilize with DMSO D->E F Measure Absorbance (490 nm) E->F

Workflow for the endothelial cell proliferation (MTT) assay.
Endothelial Cell Migration Assay (Scratch Wound Assay)

This assay is used to study directional cell migration in vitro.

Protocol:

  • Create Monolayer: Grow endothelial cells in a 6-well plate until they form a confluent monolayer.

  • Create Wound: Use a sterile 200 µL pipette tip to create a linear "scratch" or wound in the monolayer.[9][10]

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add culture medium containing various concentrations of this compound. A control group should receive medium without this compound.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 16, 24 hours) using an inverted microscope.[1]

  • Analysis: Measure the width of the scratch at different points for each time point. The rate of migration is determined by the change in the wound area over time.

Scratch Assay Workflow A Grow Cells to Confluency B Create Scratch Wound (Pipette Tip) A->B C Wash to Remove Debris B->C D Treat with this compound C->D E Image Wound Closure (0h, 8h, 16h, 24h) D->E F Measure & Analyze Wound Area E->F

Workflow for the endothelial cell scratch wound assay.
Endothelial Cell Migration Assay (Transwell/Boyden Chamber Assay)

This assay quantifies cell migration towards a chemoattractant through a porous membrane.

Protocol:

  • Rehydrate Insert: Rehydrate the porous membrane (e.g., 8 µm pores) of the transwell insert with serum-free medium.

  • Add Chemoattractant: Place medium containing various concentrations of this compound in the lower chamber of the 24-well plate.[8]

  • Seed Cells: Seed endothelial cells (e.g., 4 x 10³ cells) in serum-free medium into the upper chamber (the transwell insert).[8]

  • Incubation: Incubate the plate for 6-24 hours at 37°C to allow for cell migration through the membrane.

  • Remove Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and Stain: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with crystal violet.[8]

  • Imaging and Quantification: Count the number of migrated, stained cells in several fields of view under a microscope.

Transwell Assay Workflow A Add this compound Chemoattractant to Lower Chamber B Seed Cells in Serum-Free Medium into Upper Insert A->B C Incubate to Allow Migration (6-24h) B->C D Remove Non-Migrated Cells (Top of Insert) C->D E Fix and Stain Migrated Cells (Bottom of Insert) D->E F Count Migrated Cells E->F

Workflow for the transwell cell migration assay.
Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane matrix.

Protocol:

  • Coat Plate: Thaw basement membrane extract (BME), such as Matrigel®, on ice. Pipette 250 µL of BME into each well of a pre-chilled 24-well plate.[11]

  • Solidify Matrix: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify.[11][12]

  • Prepare Cells: Harvest endothelial cells and resuspend them in a small volume of culture medium containing the desired concentrations of this compound.

  • Seed Cells: Gently seed the cell suspension (e.g., 75,000 cells) onto the solidified BME layer.[11]

  • Incubation: Incubate the plate at 37°C for 2-18 hours. Tube formation typically begins within 2-4 hours.[11][13]

  • Imaging and Analysis: Visualize the tube network using a phase-contrast inverted microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Tube Formation Assay Workflow A Coat Chilled Plate with Matrigel® B Incubate Plate at 37°C to Solidify Gel A->B C Seed Endothelial Cells Treated with this compound B->C D Incubate to Allow Tube Formation (2-18h) C->D E Image Tube Network D->E F Quantify Tube Length, Junctions, and Loops E->F

Workflow for the endothelial cell tube formation assay.

References

Application Notes and Protocols: The Effect of Apelin-13 on Cardiac Contractility Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-13, a potent endogenous peptide, has emerged as a significant regulator of cardiovascular homeostasis. It exerts a positive inotropic effect, enhancing cardiac contractility, and is implicated in various physiological and pathological processes within the cardiovascular system.[1][2] These application notes provide a comprehensive overview of this compound's effects on cardiac contractility, detailing the underlying signaling pathways and providing standardized protocols for its investigation. This document is intended to guide researchers in accurately measuring and interpreting the cardiac effects of this compound.

Data Presentation: Quantitative Effects of this compound on Cardiac Contractility

The following tables summarize the quantitative data from various studies investigating the effects of this compound on key cardiac contractility parameters.

Table 1: In Vivo Hemodynamic and Echocardiographic Measurements in Rodent Models

ParameterSpeciesModelThis compound TreatmentKey FindingsReference
Left Ventricular Ejection Fraction (LVEF) RatAcute Myocardial Infarction (AMI)10 µg/kg/day for 5 weeksSignificantly higher LVEF in the this compound group compared to saline.[3]
LV +dP/dtmax RatMyocardial Infarction (MI)Not specifiedThis compound treatment reversed the MI-induced decrease in LV +dP/dtmax.[4][5]
Cardiac Output MouseChronic Infusion2mg/kg/day for 14 daysSignificant increase from 0.142±0.019 to 0.25±0.019 l/min.[6]
End-Systolic Elastance (Ees) RatAMI10 µg/kg/day for 5 weeksSignificantly improved Ees in the this compound group versus saline.[3]
Stroke Volume RatAMI10 µg/kg/day for 5 weeksSignificantly higher stroke volume in the this compound group.[3]
LV End-Diastolic Pressure (LVEDP) RatMINot specifiedThis compound treatment reversed the MI-induced increase in LVEDP.[4][5]
LV Systolic Pressure (LVSP) RatMINot specifiedThis compound treatment reversed the MI-induced decrease in LVSP.[4][5]
Fractional Shortening (FS) RatMINot specifiedThis compound treatment reversed the MI-induced decrease in FS.[4][5]
Heart Rate MouseAcute Injection300µg/kg intraperitonealSignificant increase from 537±20 to 559±19 beats per minute.[6]

Table 2: Ex Vivo Isolated Heart (Langendorff) and In Vitro Cardiomyocyte Measurements

ParameterModelThis compound ConcentrationKey FindingsReference
Infarct Size Isolated Rat Heart (Langendorff)Not specifiedThis compound decreased infarct size by 39.6%.[7]
Infarct Size In vivo RatNot specifiedThis compound reduced infarct size by 43.1%.[7]
Cardiomyocyte Hypertrophy H9c2 Rat Cardiomyocytes2 µM for 96 hSignificantly increased cell diameter, volume, and protein content.[8]
Connexin 43 (Cx43) Expression Neonatal Rat Cardiomyocytes100 nM for 48 hReversed high glucose-induced reduction in Cx43 protein levels.[9]

Signaling Pathways of this compound in Cardiomyocytes

This compound enhances cardiac contractility through the activation of several intracellular signaling cascades upon binding to its G protein-coupled receptor, APJ.[1] The primary pathways involved are the Gαi and Gαq protein-mediated pathways.

  • Gαq-PLC-PKCε Pathway : Activation of Gαq leads to the stimulation of Phospholipase C (PLC), which in turn activates Protein Kinase C epsilon (PKCε).[10]

  • ERK1/2 Pathway : this compound induces a sustained phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which acts in parallel to the PKC pathway.[10]

  • PI3K-Akt-mTOR Pathway : The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is also activated, playing a role in cell growth and survival.[11][12]

  • Myosin Light Chain Kinase (MLCK) : MLCK is a downstream effector that increases myofilament Ca2+ sensitivity, contributing to the positive inotropic effect.[10]

Apelin13_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Apelin13 This compound APJ APJ Receptor Apelin13->APJ Gq Gαq APJ->Gq activates Gi Gαi APJ->Gi activates ERK ERK1/2 APJ->ERK activates PI3K PI3K APJ->PI3K activates PLC PLC Gq->PLC activates PKC PKCε PLC->PKC activates MLCK MLCK PKC->MLCK activates Contractility Increased Cardiac Contractility PKC->Contractility ERK->Contractility Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates mTOR->Contractility contributes to MLCK->Contractility

This compound signaling pathways in cardiomyocytes.

Experimental Protocols

Protocol 1: In Vivo Assessment of Cardiac Function in a Rodent Model of Myocardial Infarction

This protocol describes the methodology for evaluating the effect of this compound on cardiac function in a rat model of MI, using pressure-volume (PV) loop analysis and echocardiography.

1. Animal Model:

  • Induce myocardial infarction in adult male Sprague-Dawley rats by ligating the left anterior descending (LAD) coronary artery.
  • Sham-operated animals will undergo the same surgical procedure without LAD ligation.

2. This compound Administration:

  • Following MI induction, administer this compound (e.g., 10 µg/kg/day) or saline vehicle via subcutaneous osmotic mini-pumps for the desired study duration (e.g., 5 weeks).[3]

3. Echocardiography:

  • At the end of the treatment period, perform transthoracic echocardiography under light anesthesia (e.g., isoflurane).
  • Acquire M-mode images of the left ventricle at the papillary muscle level to measure LV end-diastolic dimension (LVEDD) and LV end-systolic dimension (LVESD).
  • Calculate LVEF and Fractional Shortening (FS).

4. Hemodynamic Measurement (PV Loop Analysis):

  • Anesthetize the animal and insert a 1.4-F micromanometer-tipped catheter into the right carotid artery and advance it into the left ventricle.[4]
  • Record pressure and volume signals continuously.
  • Measure parameters including LV systolic pressure (LVSP), LV end-diastolic pressure (LVEDP), the maximum rate of pressure rise (+dP/dtmax), and end-systolic elastance (Ees).
  • Average measurements over at least three consecutive cardiac cycles.[4]

A[label="MI Induction\n(LAD Ligation)"]; B[label="this compound or Saline\nAdministration"]; C [label="Echocardiography\n(LVEF, FS)"]; D [label="PV Loop Analysis\n(dP/dtmax, Ees, etc.)"]; E [label="Data Analysis"];

A -> B; B -> C; B -> D; C -> E; D -> E; }

Workflow for in vivo cardiac function assessment.
Protocol 2: Ex Vivo Assessment of Cardiac Contractility using the Langendorff Perfused Heart System

This protocol details the use of an isolated perfused heart system to directly assess the inotropic effects of this compound, independent of systemic vascular effects.

1. Heart Isolation and Perfusion:

  • Isolate the heart from an anesthetized rat and immediately cannulate the aorta on a Langendorff apparatus.[13]
  • Initiate retrograde perfusion with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, at a constant pressure (e.g., 80 mmHg) and temperature (37°C).

2. Measurement of Contractile Function:

  • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric LV pressure.
  • Record LV developed pressure (LVDP) and +dP/dtmax.
  • Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).

3. This compound Infusion:

  • Infuse this compound at various concentrations into the perfusion buffer.
  • Record the changes in LVDP and +dP/dtmax to determine the dose-response relationship.

4. Ischemia-Reperfusion Injury Model (Optional):

  • To assess cardioprotective effects, subject the heart to a period of global ischemia (e.g., 30 minutes) followed by reperfusion (e.g., 60 minutes).
  • Administer this compound at the onset of reperfusion and measure the recovery of contractile function.[14]

A[label="Heart Isolation and\nAortic Cannulation"]; B[label="Retrograde Perfusion with\nKrebs-Henseleit Buffer"]; C [label="LV Balloon Insertion and\nBaseline Recording"]; D [label="this compound Infusion"]; E [label="Measurement of\nLVDP and +dP/dtmax"]; F [label="Ischemia-Reperfusion\n(Optional)"]; G [label="Data Analysis"];

A -> B; B -> C; C -> D; D -> E; C -> F [style=dashed]; F -> D [style=dashed]; E -> G; }

Langendorff isolated heart experimental workflow.
Protocol 3: In Vitro Assessment of Cardiomyocyte Hypertrophy

This protocol outlines the methodology for studying the hypertrophic effects of this compound on cultured cardiomyocytes.

1. Cell Culture:

  • Culture H9c2 rat cardiomyocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

2. This compound Treatment:

  • Treat the H9c2 cells with this compound (e.g., 2 µM) for a specified duration (e.g., 96 hours).[8]
  • Include a vehicle-treated control group.

3. Measurement of Hypertrophic Markers:

  • Cell Size and Volume: Use an automated cell counter to measure the diameter and volume of the cells.[8]
  • Protein Content: Measure the total protein content of cell lysates using a BCA protein assay kit.[8]
  • Hypertrophic Gene Expression: Quantify the mRNA levels of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) using real-time quantitative PCR.

4. Signaling Pathway Analysis:

  • To investigate the underlying signaling pathways, pre-treat cells with specific inhibitors (e.g., PI3K inhibitor LY294002, ERK1/2 inhibitor PD98059) before this compound stimulation.[15]
  • Perform Western blot analysis to measure the phosphorylation status of key signaling proteins like Akt, ERK1/2, and p70S6K.[15]

Conclusion

This compound is a potent positive inotrope that enhances cardiac contractility through well-defined signaling pathways. The protocols provided herein offer standardized methods for the in vivo, ex vivo, and in vitro investigation of this compound's cardiac effects. Accurate and reproducible measurement of these effects is crucial for understanding its physiological role and evaluating its therapeutic potential in cardiovascular diseases such as heart failure.

References

Application Notes and Protocols for High-Throughput Screening of Apelin-13 in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Apelin/APJ System

The apelin peptide and its G-protein coupled receptor, APJ, form a critical signaling system in the human body. Apelin is produced as a 77-amino acid prepropeptide, which is then cleaved into several active fragments, with Apelin-13 being one of the most potent and abundant isoforms in circulation.[1] The Apelin/APJ system is widely expressed in various tissues and organs, including the heart, brain, lungs, kidneys, and adipose tissue.[1] This system plays a crucial role in a multitude of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[2][3]

Dysregulation of the Apelin/APJ system has been implicated in the pathophysiology of several diseases, such as heart failure, hypertension, and metabolic disorders.[4][5] Consequently, the APJ receptor has emerged as a promising therapeutic target for the development of novel drugs. High-throughput screening (HTS) is a key strategy for identifying and characterizing novel modulators of the Apelin/APJ system. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns for drug discovery.

The this compound/APJ Signaling Pathway

Upon binding of this compound, the APJ receptor undergoes a conformational change, leading to the activation of several intracellular signaling pathways. As a G-protein coupled receptor (GPCR), APJ can couple to different G proteins, primarily Gαi and Gαq, to initiate downstream signaling cascades.[6] Additionally, the APJ receptor can signal through a G-protein-independent pathway involving β-arrestin.[7] The main signaling pathways activated by this compound are:

  • Gαi-Mediated Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]

  • Gαq-Mediated Pathway: The Gαq pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC).[5][6]

  • β-Arrestin-Mediated Pathway: Following receptor activation, β-arrestin is recruited to the APJ receptor, which can lead to receptor desensitization and internalization.[7] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[2][7]

  • PI3K/Akt Pathway: The Apelin/APJ system can also activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival, proliferation, and metabolism.[2][6]

The ability of the APJ receptor to engage multiple signaling pathways, a phenomenon known as "biased agonism," presents an exciting opportunity for drug discovery.[7][8] Biased agonists can selectively activate one signaling pathway over another, potentially leading to the development of drugs with improved efficacy and reduced side effects.

Apelin13_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular APJ APJ Receptor G_protein Gαi/q Gβγ APJ->G_protein Activation beta_arrestin β-Arrestin APJ->beta_arrestin Recruitment PLC PLC G_protein->PLC Gαq activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits PI3K PI3K G_protein->PI3K IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces cAMP cAMP AC->cAMP Produces ERK ERK1/2 beta_arrestin->ERK Apelin13 This compound Apelin13->APJ Binding Physiological_responses Physiological Responses (e.g., Vasodilation, Cardiac Contractility) cAMP->Physiological_responses PIP2 PIP2 Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC Ca2_release->Physiological_responses PKC->Physiological_responses Akt Akt PI3K->Akt Akt->Physiological_responses ERK->Physiological_responses HTS_Workflow Assay_Development Assay Development & Optimization Primary_Screen Primary Screen (Large Compound Library) Assay_Development->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & Potency Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (Selectivity & Mechanism of Action) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

References

Troubleshooting & Optimization

Technical Support Center: Apelin-13 Stability and Degradation in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Apelin-13 in plasma.

Frequently Asked Questions (FAQs)

Q1: What is the typical half-life of this compound in plasma?

This compound is known for its very short in vivo half-life, which is generally less than 5 minutes.[1][2] Some in vitro studies in isolated plasma have reported slightly longer half-lives, for instance, a half-life of approximately 30 minutes has been noted, though this can vary depending on the species and experimental conditions.[3]

Q2: What are the primary enzymes responsible for this compound degradation in plasma?

The primary enzymes responsible for the degradation of this compound in plasma are Angiotensin-Converting Enzyme 2 (ACE2) and Neprilysin (NEP).[1][4][5][6][7] Prolyl Carboxypeptidase (PRCP) has also been identified as an enzyme that cleaves this compound.[1]

Q3: What are the specific cleavage sites on this compound for these enzymes?

  • ACE2: This enzyme cleaves the C-terminal phenylalanine (Phe¹³) from this compound, specifically at the Pro¹²-Phe¹³ peptide bond, generating the metabolite [Pyr¹]this compound(1–12).[1][5][8][9]

  • Neprilysin (NEP): NEP cleaves this compound at two sites within the "RPRL" motif: between Arg⁴-Leu⁵ and Leu⁵-Ser⁶.[1][6][7]

Q4: Does the degradation of this compound affect its biological activity?

Yes, the degradation of this compound significantly impacts its biological activity.

  • ACE2-mediated cleavage: The removal of the C-terminal phenylalanine by ACE2 results in a metabolite, [Pyr¹]this compound(1–12), which has been shown to have reduced, but not completely eliminated, biological activity.[8][10][11] However, some studies suggest this cleavage leads to inactivation.[5]

  • NEP-mediated cleavage: Cleavage by neprilysin results in fragments that are unable to bind to the apelin receptor (APJ), leading to the complete inactivation of the peptide.[4][7]

Q5: Are there more stable forms of this compound available?

Yes, several synthetic analogs of this compound have been developed to enhance plasma stability.[1] Modifications often involve substitutions at the C-terminus or within the NEP cleavage sites to protect against enzymatic degradation.[1][12] For instance, replacing the terminal Phe¹³ with unnatural amino acids has been shown to increase plasma stability by up to 10-fold.[13] Some N-alkylated analogs have demonstrated a half-life of over 7 hours in rat plasma.[1][14]

Q6: What is [Pyr¹]-apelin-13, and is it more stable?

[Pyr¹]-apelin-13 is a post-translationally modified form of this compound where the N-terminal glutamine is cyclized to form pyroglutamic acid. This is the predominant isoform found in human plasma.[1][13] This modification offers some protection against aminopeptidases, but the peptide is still susceptible to degradation by ACE2 and neprilysin.[7]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in my in vitro plasma stability assay.

  • Possible Cause: Inappropriate sample handling and collection.

  • Troubleshooting Steps:

    • Anticoagulant Choice: Collect plasma using EDTA or heparin as an anticoagulant.[15][16][17]

    • Temperature Control: Process samples at 2-8°C within 30 minutes of collection.[15][16][17]

    • Protease Inhibitors: Consider the addition of a broad-spectrum protease inhibitor cocktail to the plasma sample immediately after collection to minimize enzymatic activity during sample preparation.

    • Storage: If not assayed immediately, store plasma aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[15][16][17]

Issue 2: Inconsistent results in this compound quantification using ELISA.

  • Possible Cause: Sample quality and assay procedure variability.

  • Troubleshooting Steps:

    • Sample Integrity: Ensure that plasma samples are not hemolyzed, as this can interfere with the assay.[15][16]

    • Standard Curve: Prepare fresh standard dilutions for each assay and do not prepare them directly in the wells.[15]

    • Incubation Times and Temperatures: Strictly adhere to the incubation times and temperatures specified in the ELISA kit protocol.

    • Washing Steps: Ensure thorough and consistent washing of the plate to reduce background noise.

    • Reagent Handling: Bring all reagents to room temperature before use and handle viscous reagents like Detection Reagents A and B slowly to ensure accurate pipetting.[15]

Issue 3: My synthetic this compound analog is not showing the expected increase in stability.

  • Possible Cause: The specific modifications may not protect against all relevant proteases, or the in vitro assay conditions may not accurately reflect the in vivo environment.

  • Troubleshooting Steps:

    • Enzyme Specificity: Verify that the modifications made to your analog are designed to inhibit the primary degrading enzymes, ACE2 and neprilysin.

    • In Vitro vs. In Vivo: Be aware that in vitro plasma stability assays may not fully capture the contribution of tissue-bound proteases. In vivo studies may be necessary to confirm the stability of your analog.

    • LC-MS Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to identify the degradation products of your analog. This will help in understanding the specific cleavage sites and the enzymes responsible for its degradation.

Quantitative Data Summary

Table 1: Half-life of this compound and its Analogs in Plasma

PeptideSpeciesMatrixHalf-life (t½)Reference
This compoundHumanIn vivo< 5 minutes[1][2]
[Pyr¹]-apelin-13RatIn vivo< 3 minutes[10]
[Pyr¹]-apelin-13HumanIn vivo< 8 minutes[10]
This compoundMouseIn vitro (plasma)2.1 hours[18]
This compound AmideMouseIn vitro (plasma)12.8 hours[18]
N-alkylated this compound AnalogRatIn vitro (plasma)> 7 hours[1][14]

Detailed Experimental Protocols

Protocol 1: In Vitro this compound Plasma Stability Assay

  • Plasma Collection and Preparation:

    • Collect whole blood from the subject (e.g., human, rat, mouse) into tubes containing EDTA as an anticoagulant.

    • Immediately place the tubes on ice.

    • Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[15][17]

    • Carefully collect the supernatant (plasma) and store it in aliquots at -80°C until use. Avoid repeated freeze-thaw cycles.

  • Degradation Assay:

    • Thaw the plasma aliquots on ice.

    • Pre-warm the plasma to 37°C in a water bath.

    • Prepare a stock solution of this compound or its analog in an appropriate buffer (e.g., PBS).

    • Initiate the degradation reaction by adding the this compound peptide to the pre-warmed plasma to a final concentration of, for example, 10 µM.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

    • Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution, such as 0.1% trifluoroacetic acid (TFA) or by heating.

  • Analysis:

    • Process the samples to precipitate plasma proteins (e.g., by adding acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant for the remaining amount of intact this compound using a suitable analytical method like RP-HPLC or LC-MS.

  • Data Analysis:

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Protocol 2: this compound Quantification by ELISA

  • Sample Preparation:

    • Use freshly collected plasma or thawed aliquots stored at -80°C.

    • If samples have been frozen, centrifuge them again after thawing to remove any precipitates.[17]

    • If the expected concentration of this compound is outside the range of the standard curve, dilute the samples with the provided sample diluent.[17]

  • Assay Procedure (based on a typical sandwich ELISA kit):

    • Bring all reagents and samples to room temperature before use.

    • Prepare the required number of microplate wells for standards, blank, and samples.

    • Add 50 µL of each standard, blank, and sample to the appropriate wells.

    • Immediately add 50 µL of Biotinylated Detection Antibody working solution to each well.

    • Cover the plate and incubate for 45 minutes at 37°C.[19]

    • Aspirate the liquid from each well and wash the plate three to five times with the provided wash buffer.

    • Add 100 µL of HRP-avidin working solution to each well.

    • Cover the plate and incubate for 30 minutes at 37°C.

    • Wash the plate as described previously.

    • Add 90 µL of TMB substrate to each well.

    • Incubate for 15-20 minutes at 37°C in the dark.

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 450 nm within 5 minutes of adding the stop solution.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Generate a standard curve by plotting the absorbance of each standard against its known concentration.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Apelin13_Degradation_Pathway Apelin13 This compound (Active) Apelin1_12 [Pyr¹]this compound(1–12) (Reduced Activity) Apelin13->Apelin1_12 Cleavage at Pro¹²-Phe¹³ Inactive_Fragments Inactive Fragments Apelin13->Inactive_Fragments Cleavage at Arg⁴-Leu⁵ & Leu⁵-Ser⁶ ACE2 ACE2 ACE2->Apelin1_12 NEP Neprilysin (NEP) NEP->Inactive_Fragments

Caption: Degradation pathway of this compound in plasma.

Experimental_Workflow_Apelin13_Stability start Start collect_plasma Plasma Collection (EDTA, 4°C) start->collect_plasma incubate Incubate this compound with Plasma at 37°C collect_plasma->incubate sample_timepoint Sample at Various Time Points incubate->sample_timepoint quench Quench Reaction (e.g., 0.1% TFA) sample_timepoint->quench analyze Analyze Remaining Peptide (LC-MS / HPLC) quench->analyze calculate Calculate Half-life (t½) analyze->calculate end End calculate->end

Caption: Workflow for in vitro this compound plasma stability assay.

Troubleshooting_Apelin13_Degradation start Unexpectedly Rapid This compound Degradation check_handling Check Sample Handling & Collection Protocol start->check_handling correct_handling Use EDTA, process at 4°C, add protease inhibitors check_handling->correct_handling issue_persists Issue Persists? correct_handling->issue_persists check_reagents Verify Reagent Quality and Peptide Integrity issue_persists->check_reagents Yes resolved Problem Resolved issue_persists->resolved No use_new_reagents Use fresh peptide stock and validated reagents check_reagents->use_new_reagents contact_support Contact Technical Support check_reagents->contact_support use_new_reagents->resolved

Caption: Troubleshooting guide for rapid this compound degradation.

References

Technical Support Center: Enhancing the Stability of Apelin-13 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the half-life of Apelin-13 analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges with the therapeutic use of native this compound?

The primary challenge with the therapeutic use of native this compound is its short in vivo half-life, which is typically less than 5 minutes.[1][2] This rapid degradation is primarily due to enzymatic cleavage by proteases such as angiotensin-converting enzyme 2 (ACE2), neprilysin (NEP), and prolyl carboxypeptidase (PRCP).[2][3] This instability necessitates continuous infusion to maintain therapeutic concentrations, limiting its clinical applicability.[1]

Q2: What are the most common strategies to improve the half-life of this compound analogs?

Several strategies have been successfully employed to enhance the metabolic stability of this compound analogs:

  • Amino Acid Substitution: Replacing key amino acids with unnatural or D-amino acids can block protease cleavage sites. For instance, substitutions at the Pro12 and Phe13 positions have been shown to confer resistance to ACE2 cleavage and significantly improve plasma half-life.[3][4]

  • PEGylation: The conjugation of polyethylene glycol (PEG) chains to the peptide (a process known as PEGylation) increases its hydrodynamic volume, which reduces renal clearance and shields it from enzymatic degradation, thereby extending its circulating half-life.[5][6] N-terminal PEGylation of apelin-36 has been shown to prolong its in vivo efficacy.[5]

  • Lipidation: Attaching a fatty acid moiety to the peptide enhances its binding to serum albumin, which acts as a carrier protein and protects the peptide from rapid clearance and degradation.[7][8][9]

  • Macrocyclization: Introducing a cyclic constraint within the peptide backbone can improve stability by making the structure less accessible to proteases.[10][11] Macrocyclic analogs have demonstrated significantly longer plasma half-lives compared to their linear counterparts.[10]

  • N-terminal Pyroglutamation: The formation of a pyroglutamate at the N-terminus can increase resistance to aminopeptidases. [Pyr1]-apelin-13 is a naturally occurring and more stable isoform.[1]

Q3: How do modifications to this compound analogs affect their binding affinity and signaling?

Modifications aimed at improving half-life can also impact the analog's affinity for the apelin receptor (APJ) and its downstream signaling profile. It is crucial to assess these properties to ensure that the desired biological activity is retained or even enhanced. For example, some C-terminal modifications have been shown to not only increase stability but also to modulate signaling towards G protein-biased pathways, potentially reducing β-arrestin-mediated receptor desensitization.[2] It is essential to perform comprehensive in vitro characterization, including receptor binding assays and functional assays that measure downstream signaling events like cAMP inhibition or ERK phosphorylation.[2][12][13]

Troubleshooting Guides

Problem 1: Low yield or purity of synthesized this compound analog.
  • Possible Cause: Incomplete coupling or deprotection during solid-phase peptide synthesis (SPPS), or side reactions. The presence of certain amino acids, like Met, can be prone to oxidation.[2]

  • Troubleshooting Steps:

    • Optimize SPPS protocols: Use appropriate coupling reagents (e.g., HATU/DIPEA) and allow sufficient reaction times.[2][14] For difficult couplings, consider double coupling.

    • Prevent side reactions: To prevent oxidation, the Met11 residue can be substituted with Norleucine (Nle), which is an isosteric, non-oxidizable amino acid that generally does not affect affinity.[2]

    • Purification: Utilize high-performance liquid chromatography (HPLC) for purification and mass spectrometry to confirm the molecular weight of the final product.[15]

Problem 2: Inconsistent results in plasma stability assays.
  • Possible Cause: Variability in plasma collection and handling, leading to inconsistent enzymatic activity. Pre-analytical variability can significantly impact the measured half-life.

  • Troubleshooting Steps:

    • Standardize plasma collection: Use consistent anticoagulants and immediately place samples on ice to minimize ex vivo degradation.[16]

    • Use protease inhibitors: A cocktail of protease inhibitors should be added to the collection tubes to prevent degradation during sample processing.[17]

    • Consistent incubation conditions: Ensure uniform temperature (37°C) and agitation during the in vitro plasma incubation.

    • Accurate quantification: Employ a reliable and sensitive analytical method, such as LC-MS/MS, for quantifying the remaining peptide at different time points.[17]

Problem 3: Modified analog shows reduced receptor binding affinity or potency.
  • Possible Cause: The modification sterically hinders the interaction with the APJ receptor binding pocket. The C-terminal Phe13 residue is particularly critical for high-affinity binding.[3]

  • Troubleshooting Steps:

    • Rational design: When introducing modifications, consider their size and location relative to key pharmacophoric residues. Molecular modeling can aid in designing analogs with preserved binding.

    • Structure-Activity Relationship (SAR) studies: Systematically synthesize a series of analogs with different modifications to identify which changes are well-tolerated and maintain or improve affinity. For example, test different lengths of PEG chains or different types of fatty acids.

    • Binding assays: Perform competitive radioligand binding assays to accurately determine the binding affinity (Ki) of the new analogs.[3][18][19]

Data on Modified this compound Analogs

Analog IDModification StrategyIn Vitro Half-Life (rat/mouse plasma)Receptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)Reference
[Pyr1]-apelin-13N-terminal pyroglutamation~24 min (rat)0.71.1 (Gαi1 activation)[2][10]
Analog 47Amino Acid Substitution (Pro12 -> Aia, Phe13 -> Phe)5.8 h (rat)0.08-[3]
Analog 53Amino Acid Substitution (Pro12 -> 1Nal, Phe13 -> Dbzg)7.3 h (rat)0.082.8 (Gα12 activation)[3]
Analog 15Macrocyclization6.8 h (rat)0.15-[10]
Lipidated Peptide 2N-terminal lipidationIncreased stability (qualitative)-Retained inotropic activity[7]
PEG-apelin-36N-terminal PEGylation (40kDa)Prolonged circulating life (qualitative)Minimal reduction vs. apelin-36Comparable to apelin-36[5]
This compound amideC-terminal amidation12.8 h (mouse)-Enhanced insulinotropic response[20]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay
  • Preparation: Prepare stock solutions of the this compound analog in a suitable solvent (e.g., DMSO or water).

  • Plasma Incubation: Spike the analog into fresh plasma (e.g., rat, mouse, or human) pre-warmed to 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take aliquots of the plasma mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile with 0.1% formic acid).[16]

  • Sample Processing: Precipitate the plasma proteins by centrifugation.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the remaining intact peptide.

  • Half-Life Calculation: Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the half-life (t½).

Protocol 2: Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human APJ receptor (e.g., HEK293 or CHO-K1 cells).[19]

  • Assay Buffer: Use a binding buffer typically containing Tris-HCl, MgCl2, and a protease inhibitor.[18]

  • Competition Assay: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled apelin ligand (e.g., [125I]-[Pyr1]-apelin-13) and increasing concentrations of the unlabeled test analog.[18][19]

  • Incubation: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 30°C).[19]

  • Separation: Separate the bound and free radioligand by rapid filtration through a filter mat.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor analog. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[2]

Visualizations

Apelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling APJ APJ Receptor G_protein Gαi / Gαq APJ->G_protein Activation PI3K PI3K APJ->PI3K Activates beta_arrestin β-Arrestin APJ->beta_arrestin Recruits Apelin13 This compound Analog Apelin13->APJ Binding PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits Physiological_Effects Physiological Effects (e.g., Vasodilation, Inotropy) PLC->Physiological_Effects cAMP cAMP AC->cAMP Produces cAMP->Physiological_Effects Akt Akt PI3K->Akt Activates ERK ERK1/2 Akt->ERK Activates Akt->Physiological_Effects ERK->Physiological_Effects

Caption: this compound signaling pathways via the APJ receptor.

Experimental_Workflow cluster_design Analog Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Design Design of this compound Analog (e.g., PEGylation, Lipidation) Synthesis Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Purification HPLC Purification & MS Verification Synthesis->Purification Stability Plasma Stability Assay Purification->Stability Binding Receptor Binding Assay (Ki) Purification->Binding Signaling Functional Signaling Assay (EC50) (e.g., cAMP, ERK) Purification->Signaling PK Pharmacokinetic (PK) Studies Stability->PK Binding->PK Signaling->PK PD Pharmacodynamic (PD) Studies (e.g., Blood Pressure, Cardiac Function) PK->PD

Caption: Workflow for developing stabilized this compound analogs.

References

Technical Support Center: Overcoming Apelin-13 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of Apelin-13 peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a 13-amino acid peptide that acts as an endogenous ligand for the G protein-coupled receptor APJ. It is involved in various physiological processes, including cardiovascular function and glucose metabolism.[1] Its therapeutic potential is often hindered by its poor solubility and short half-life in circulation.[2] Inconsistent solubility can lead to inaccurate dosing and unreliable experimental results.

Q2: What is the recommended solvent for reconstituting this compound?

A2: The choice of solvent depends on the experimental application. For in vitro cell-based assays, sterile phosphate-buffered saline (PBS) at pH 7.2 is a common choice.[3] For creating stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol can be used, followed by dilution in an aqueous buffer.[3]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of peptides is significantly influenced by pH. Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH away from the pI increases the net charge and enhances solubility in aqueous solutions.[4] For basic peptides like this compound, dissolving in a slightly acidic solution (e.g., using a small amount of acetic acid) can improve solubility if issues arise with neutral buffers.[5][6]

Q4: Can I use sonication or warming to dissolve this compound?

A4: Yes, gentle warming and brief sonication can aid in the dissolution of this compound.[5] However, excessive heat should be avoided to prevent peptide degradation. Sonication should be done in short bursts on ice to prevent overheating.[5]

Q5: How should I store this compound solutions to prevent precipitation?

A5: Lyophilized this compound powder should be stored at -20°C or -80°C for long-term stability.[7] Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to aggregation and precipitation.[8] Aqueous solutions are not recommended for storage for more than one day.[3] Stock solutions in DMSO can be stored at -80°C for up to six months.[8]

Troubleshooting Guide: this compound Precipitation

Problem Possible Cause Solution
Precipitate forms immediately upon adding to aqueous buffer. The concentration exceeds the peptide's solubility limit in that buffer.Decrease the final concentration of the peptide. Alternatively, dissolve the peptide in a small amount of an organic solvent like DMSO first, and then slowly add it to the stirring aqueous buffer.[9]
The pH of the buffer is close to the isoelectric point (pI) of this compound.Adjust the pH of the buffer. Since this compound is a basic peptide, a slightly acidic pH may improve solubility.[4]
Solution becomes cloudy over time, especially in cell culture media. Interaction with components in the culture media (e.g., salts, proteins).Filter-sterilize the peptide solution before adding it to the media. Consider using a serum-free medium for initial experiments to identify potential interactions.
Peptide aggregation.Use fresh solutions and avoid repeated freeze-thaw cycles by storing in aliquots. Gentle vortexing before use can help break up small aggregates.
Inconsistent experimental results. Inaccurate concentration due to incomplete dissolution or precipitation.Visually inspect the solution for any particulate matter before use. Centrifuge the vial before preparing dilutions to pellet any undissolved peptide. Always prepare fresh dilutions for each experiment.[5]

Quantitative Solubility Data

The solubility of this compound (trifluoroacetate salt) in various solvents is summarized below.

Solvent Approximate Solubility Reference
PBS (pH 7.2)~10 mg/mL[3]
Ethanol~20 mg/mL[3]
DMSO≥ 100 mg/mL[8]
DMF~30 mg/mL[3]
Water50 mg/mL (requires sonication)[8]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in PBS (pH 7.2)

Materials:

  • Lyophilized this compound peptide

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[5]

  • Carefully add the appropriate volume of sterile PBS (pH 7.2) to the vial to achieve a final concentration of 1 mg/mL.

  • Gently vortex the vial for 10-15 seconds to mix.[5]

  • If the peptide is not fully dissolved, briefly sonicate the vial in a water bath sonicator for 10-20 seconds. Repeat if necessary, allowing the vial to cool on ice between sonications.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into sterile, single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Solubilization of Hydrophobic this compound Analogs using DMSO

Materials:

  • Lyophilized hydrophobic this compound analog

  • High-purity DMSO

  • Sterile aqueous buffer (e.g., PBS or cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Gently vortex until the peptide is completely dissolved.

  • To prepare a working solution, slowly add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer to the desired final concentration.

  • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically <0.5% for cell-based assays).[9]

  • Use the working solution immediately.

Signaling Pathways and Experimental Workflows

This compound/APJ Signaling Pathway

This compound binding to its receptor, APJ, activates multiple downstream signaling cascades. This involves coupling to G proteins (Gαi, Gαq, and Gα13) and subsequent activation of pathways including the PI3K/Akt and ERK1/2 pathways, leading to various cellular responses.[10][11][12]

Apelin_Signaling This compound/APJ Signaling Pathway Apelin13 This compound APJ APJ Receptor Apelin13->APJ Binds Gai Gαi APJ->Gai Gaq Gαq/11 APJ->Gaq Ga13 Gα13 APJ->Ga13 beta_arrestin β-Arrestin APJ->beta_arrestin Internalization PI3K PI3K APJ->PI3K AC Adenylyl Cyclase Gai->AC Inhibits PLC PLC Gaq->PLC Activates HDAC HDAC4/5 (phosphorylation) Ga13->HDAC cAMP ↓ cAMP Cellular_Responses Cellular Responses (Proliferation, Migration, Vasodilation) cAMP->Cellular_Responses PKA PKA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC Ca2->Cellular_Responses ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K Akt->p70S6K eNOS eNOS Akt->eNOS mTOR->p70S6K ERK->p70S6K p70S6K->Cellular_Responses NO NO Production eNOS->NO NO->Cellular_Responses MEF2 MEF2 Activation HDAC->MEF2 MEF2->Cellular_Responses Experimental_Workflow This compound Solubilization Workflow start Start: Lyophilized this compound equilibrate Equilibrate vial to Room Temperature start->equilibrate centrifuge Centrifuge to pellet powder equilibrate->centrifuge choose_solvent Choose Solvent (e.g., PBS or DMSO) centrifuge->choose_solvent dissolve_pbs Reconstitute in sterile PBS (pH 7.2) choose_solvent->dissolve_pbs Aqueous Assay dissolve_dmso Reconstitute in DMSO (concentrated stock) choose_solvent->dissolve_dmso Hydrophobic Peptide check_solubility Check for complete dissolution (clear solution?) dissolve_pbs->check_solubility dilute Dilute to working concentration in media dissolve_dmso->dilute sonicate Gentle Sonication / Warming check_solubility->sonicate No aliquot Aliquot for single use check_solubility->aliquot Yes sonicate->check_solubility store Store at -80°C aliquot->store store->dilute add_to_cells Add to cell culture dilute->add_to_cells end End: Perform Assay add_to_cells->end Troubleshooting_Logic Troubleshooting this compound Precipitation start {Precipitation Observed} timing When did precipitation occur? Immediately Over time start->timing immediate_cause Possible Causes Concentration too high pH issue timing:t->immediate_cause over_time_cause Possible Causes Media interaction Aggregation timing:o->over_time_cause solution1 Solution: Lower concentration or use DMSO stock method immediate_cause:c->solution1 solution2 Solution: Adjust buffer pH away from pI immediate_cause:p->solution2 solution3 Solution: Filter-sterilize, consider serum-free media over_time_cause:m->solution3 solution4 Solution: Use fresh aliquots, avoid freeze-thaw over_time_cause:a->solution4

References

Technical Support Center: Optimizing Apelin-13 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apelin-13 in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a rodent model?

A1: The optimal dose for this compound is highly dependent on the animal model, administration route, and the specific biological system being studied. A dose-response study is always recommended. However, published literature can provide a starting point. For instance, intracerebroventricular (ICV) injections in rats have used doses around 10 nmol to study effects on water intake and hormone release[1][2]. For cardiovascular studies in rats, intravenous (IV) doses have ranged from 0.1 µg/kg to 10 µg/kg, with 1 µg/kg showing significant cardioprotective effects in an ischemia-reperfusion model[3]. In mouse metabolic studies, subcutaneous injections of 2 mg/kg have been used[4].

Q2: How should I prepare and store this compound for in vivo use?

A2: this compound is a peptide with a short half-life, making proper handling critical.[5]

  • Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water or a buffer like PBS. For storage, it is advisable to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Lyophilized powder should be stored at -20°C. Once reconstituted, stock solutions can be stored at -20°C or below for several months[2]. For short-term use (days), refrigerated storage at 4°C is acceptable.

  • Stability: Native this compound is rapidly degraded in plasma, with a half-life of less than 5 minutes[5][6][7]. The pyroglutamated form, [Pyr1]this compound, is more resistant to degradation and is often the preferred form for in vivo studies[8][9]. Be aware that proteases like angiotensin-converting enzyme 2 (ACE2) can cleave this compound, impacting its stability[7][9][10].

Q3: Which route of administration is best for my experiment?

A3: The choice of administration route depends on the target organ and desired pharmacokinetic profile.

  • Intravenous (IV): Provides immediate systemic circulation and is common for studying acute cardiovascular effects like blood pressure changes.[11] However, the peptide's short half-life means the effect may be transient.[5]

  • Intracerebroventricular (ICV): Used to bypass the blood-brain barrier and directly study the peptide's effects on the central nervous system.[12]

  • Subcutaneous (SC): Allows for slower absorption and a more sustained release compared to IV, which may be suitable for metabolic studies.[4]

  • Intraperitoneal (IP): A common route for systemic administration in rodents, offering a balance between ease of administration and systemic exposure.[13]

Q4: I am not observing the expected hypotensive effect after IV administration. What could be wrong?

A4: This is a common issue that can stem from several factors.

  • Peptide Degradation: this compound is notoriously unstable[5][6]. Ensure your peptide has been stored correctly and that solutions are freshly prepared. Consider using a more stable analogue like [Pyr1]this compound or other modified versions.[9][13][14]

  • Dosage: The dose may be insufficient. Review the literature for doses used in similar models and consider performing a dose-response curve. In spontaneously hypertensive rats, a dose of 15 µg/kg IV was shown to lower blood pressure.[15]

  • Mechanism of Action: The hypotensive effect of this compound can be complex. Some studies suggest it is mediated by the release of an unidentified vasodilator into the bloodstream rather than a direct action on the vasculature.[11] This indirect mechanism could be influenced by the anesthetic used or the physiological state of the animal.

  • Tachyphylaxis: Repeated administration may lead to desensitization of the APJ receptor.[16] Ensure adequate time between doses if your protocol requires multiple injections.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
High variability between animals Inconsistent injection technique; peptide degradation; differences in animal age, weight, or strain.Standardize injection procedure. Prepare fresh peptide solutions for each experiment. Ensure animal groups are homogenous.
No biological effect observed Insufficient dosage; inactive peptide (degradation); incorrect administration route for the target tissue.Perform a dose-escalation study. Verify peptide activity with an in vitro assay (e.g., cAMP inhibition)[17]. Re-evaluate the administration route based on the target organ.
Unexpected or contradictory results Off-target effects; complex dose-response (e.g., bell-shaped curve); context-dependent effects.Review literature for context-specific outcomes (e.g., this compound's effect on lipid metabolism can be contradictory)[4]. A full dose-response analysis is crucial; a higher dose is not always more effective[3].
Rapid loss of effect Short in vivo half-life of this compound[5][14].Use a continuous infusion protocol instead of bolus injections. Consider using chemically modified, more stable this compound analogues.[10][13][14]

Data Summary Tables

Table 1: Example Dosages of this compound in Rodent In Vivo Studies

Animal ModelRoute of AdministrationDoseKey Observed EffectReference
Rat (Wistar)Intracerebroventricular (ICV)10 nmolIncreased water intake; altered pituitary hormone release[1][2]
Rat (Sprague-Dawley)Intravenous (IV) Bolus1 µg/kgReduced infarct size in a myocardial ischemia-reperfusion model[3]
Rat (Anesthetized)Intravenous (IV) BolusNot specifiedDecrease in systolic pressure, increase in cardiac output[17]
Mouse (DIO)Intraperitoneal (IP)25 nmol/kgImproved glucose disposal and insulinotropic response[13]
Mouse (GDM)Subcutaneous (SC)2 mg/kgImproved glucose and lipid metabolism[4]
Rat (SHR)Intravenous (IV)15 µg/kgLowered systolic and diastolic blood pressure[15]

Table 2: In Vitro Stability of this compound and Analogues

PeptideMatrixHalf-life (t½)Reference
Native this compoundMouse Plasma2.1 h[13]
[Pyr1]this compoundRat Plasma~24 min[14]
This compound amideMouse Plasma12.8 h[13]
(pGlu)this compound amideMouse Plasma>12 h[13]
Macrocyclic Analogue (15)Rat Plasma6.8 h[14]

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound for In Vivo Administration

  • Calculate Required Amount: Determine the total amount of peptide needed for your experimental group based on the target dose (e.g., in mg/kg) and the number and weight of the animals.

  • Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute in a sterile vehicle (e.g., 0.9% saline or PBS) to a convenient stock concentration (e.g., 1 mg/mL). Mix by gentle vortexing or pipetting.

  • Aliquoting: Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. This prevents waste and avoids multiple freeze-thaw cycles which can degrade the peptide.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

  • Final Dilution: On the day of the experiment, thaw a single aliquot. Dilute it to the final injection concentration with the same sterile vehicle. Keep the solution on ice until injection.[17]

Protocol 2: General In Vivo Dose-Response Study in Rodents

  • Animal Acclimatization: Allow animals to acclimate to the facility and handling for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to different dose groups (e.g., Vehicle, 0.1, 1, 10 µg/kg this compound). A minimum of n=6-8 animals per group is recommended.

  • Baseline Measurement: Record baseline measurements for the parameter of interest (e.g., blood pressure, blood glucose, etc.) before any injection.

  • Administration: Administer the assigned dose of this compound or vehicle via the chosen route (e.g., IV tail vein injection). Ensure the injection volume is consistent across all animals (e.g., 5 mL/kg).

  • Post-Injection Monitoring: Measure the biological response at predefined time points after injection (e.g., 5, 15, 30, 60 minutes for acute effects).

  • Data Analysis: Plot the change from baseline for each dose group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the effective dose range and the maximal effective dose (EDmax).

Visualizations

Signaling Pathways

Apelin13_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosolic Signaling Cascades APJ APJ Receptor G_protein Gαi / Gαq/11 APJ->G_protein Activates beta_arrestin β-Arrestin APJ->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC PLC G_protein->PLC Activates (Gαq/11) PI3K PI3K G_protein->PI3K ERK ERK1/2 beta_arrestin->ERK Apelin13 This compound Apelin13->APJ Binds cAMP ↓ cAMP AC->cAMP Physiological_Effects Physiological Effects (Vasodilation, Proliferation, Anti-apoptosis, Autophagy) cAMP->Physiological_Effects IP3_DAG IP3 / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC PKC->ERK Akt Akt (PKB) PI3K->Akt mTOR mTOR Akt->mTOR Inhibits eNOS eNOS Akt->eNOS Akt->Physiological_Effects ERK->Physiological_Effects AMPK AMPK AMPK->mTOR Inhibits mTOR->Physiological_Effects NO ↑ Nitric Oxide eNOS->NO NO->Physiological_Effects

Caption: this compound signaling pathways via the APJ receptor.

Experimental Workflow

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase P1 Hypothesis & Study Design P2 Animal Model Selection (e.g., Rat, Mouse) P1->P2 P3 Dose Range Selection (Based on literature review) P2->P3 P4 This compound Reconstitution & Aliquoting P3->P4 E1 Animal Acclimatization & Baseline Measurements E2 Randomization into Groups (Vehicle, Dose 1, Dose 2...) E1->E2 E3 This compound Administration (IV, IP, SC, or ICV) E2->E3 E4 Monitor & Record Data (at timed intervals) E3->E4 A1 Tissue/Blood Sample Collection (if applicable) E4->A1 A2 Statistical Analysis (e.g., ANOVA) A1->A2 A3 Data Interpretation & Conclusion A2->A3

Caption: General experimental workflow for an in vivo this compound study.

Troubleshooting Logic

Troubleshooting_Tree Start Inconsistent or No Effect Observed Q_Peptide Is the peptide active? Start->Q_Peptide A_Peptide_No Source new peptide. Verify with in vitro assay. Check storage/handling. Q_Peptide->A_Peptide_No No A_Peptide_Yes Peptide is likely active. Q_Peptide->A_Peptide_Yes Yes Q_Dose Is the dose appropriate? A_Peptide_Yes->Q_Dose A_Dose_No Perform dose-response study. Re-check calculations & literature. Q_Dose->A_Dose_No No A_Dose_Yes Dose is likely appropriate. Q_Dose->A_Dose_Yes Yes Q_Route Is the administration route optimal? A_Dose_Yes->Q_Route A_Route_No Consider alternative routes (e.g., ICV for CNS). Check injection technique. Q_Route->A_Route_No No A_Route_Yes Route is likely optimal. Q_Route->A_Route_Yes Yes End Consider model-specific factors (anesthesia, strain, disease state). A_Route_Yes->End

Caption: Troubleshooting decision tree for this compound in vivo experiments.

References

Apelin-13 Western Blot Detection: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals successfully detect Apelin-13 using Western blot. Given that this compound is a small peptide, this guide emphasizes protocols optimized for low molecular weight (LMW) proteins.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound Western blotting, offering potential causes and solutions.

Q1: Why am I not seeing any bands for this compound (Weak or No Signal)?

This is a frequent challenge, especially with LMW proteins like this compound. The issue can arise at multiple stages of the Western blot protocol.[1][2][3]

Potential Causes & Solutions

  • Poor Protein Transfer: Small peptides can easily pass through standard membranes.

    • Solution: Use a PVDF membrane with a smaller pore size (0.2 µm is recommended over 0.45 µm). Consider using two membranes to capture any protein that might pass through the first.[4][5][6] Reduce transfer time; for wet transfers, 60 minutes at 100-150 mA is a good starting point, while semi-dry transfers may only require 15-20 minutes.[4][5]

  • Inefficient Gel Separation: Standard Tris-glycine gels may not adequately resolve very small peptides.

    • Solution: Use Tris-Tricine gels, which are specifically designed for the separation of proteins under 20 kDa.[4][7] High-percentage (15% or higher) or gradient (4-20%) gels can also improve resolution.[5][6][8]

  • Low Antibody Affinity or Concentration: The primary antibody may not be binding effectively.

    • Solution: Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[3] It is crucial to perform an antibody titration to find the optimal concentration for each new antibody or experimental setup.[8][9] Ensure the antibody is validated for Western blot and stored correctly.[1][5]

  • Low Target Protein Abundance: The concentration of this compound in your sample may be below the detection limit.

    • Solution: Increase the total protein loaded per well (up to 40-60 µg).[10][11] If possible, use a positive control, such as a cell lysate known to express this compound or a recombinant peptide.[2]

  • Inactive Reagents: The enzyme on the secondary antibody or the detection substrate may have lost activity.

    • Solution: Ensure that buffers, especially wash buffers, do not contain sodium azide, which inhibits HRP activity.[2] Use fresh detection reagents and confirm secondary antibody activity with a dot blot.[2]

Q2: Why is the background on my blot high, obscuring the this compound band?

High background can make it difficult to distinguish a true signal from noise.[1][12]

Potential Causes & Solutions

  • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding.

    • Solution: Increase the blocking time to at least 1 hour at room temperature or try a different blocking agent (e.g., BSA instead of non-fat milk, or vice-versa).[3][9] Adding a small amount of detergent like Tween 20 (0.05%) to the blocking and wash buffers can also help.[3]

  • Antibody Concentration Too High: Both primary and secondary antibodies can cause high background if used at excessive concentrations.

    • Solution: Reduce the concentration of your antibodies. Perform a dilution series to find the optimal concentration that gives a strong signal with low background.[3][13]

  • Inadequate Washing: Unbound antibodies may not be sufficiently washed off the membrane.

    • Solution: Increase the number and duration of wash steps. Ensure the membrane is fully submerged and agitated during washes.[1][2]

  • Membrane Dried Out: Allowing the membrane to dry at any point can lead to irreversible, patchy background.

    • Solution: Ensure the membrane remains wet throughout the blocking and incubation steps.[2]

Q3: Why am I seeing multiple bands or bands at the wrong molecular weight?

Unexpected bands can be caused by several factors, from sample degradation to antibody non-specificity.[14]

Potential Causes & Solutions

  • Sample Degradation: Proteases in the sample can break down this compound, leading to bands at lower molecular weights.

    • Solution: Always use fresh samples and add a protease inhibitor cocktail to your lysis buffer. Keep samples on ice throughout preparation.[2]

  • Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins.

    • Solution: Decrease the primary antibody concentration and ensure blocking is sufficient.[13] Run a negative control (e.g., a lysate from cells that do not express this compound) to check for non-specific binding.[2]

  • Protein Modifications or Splice Variants: Post-translational modifications or different isoforms can cause the protein to migrate differently than its predicted molecular weight.

    • Solution: Consult literature to see if splice variants or modifications of this compound have been reported.[2]

Quantitative Data Summary Tables

Optimizing your Western blot requires careful attention to quantitative parameters. The tables below provide recommended starting points for this compound detection.

Table 1: Gel Electrophoresis and Transfer Conditions for this compound

ParameterRecommendation for this compound (~1.5 kDa)Standard Protocol (for comparison)
Gel Type Tris-TricineTris-Glycine
Acrylamide % 15-20% or 4-20% Gradient10-12%
Membrane Type PVDFNitrocellulose or PVDF
Membrane Pore Size 0.2 µm0.45 µm
Transfer Time (Wet) 30-60 minutes60-90 minutes
Transfer Voltage (Wet) 70-100 V100 V

Table 2: Antibody and Blocking Recommendations

ParameterRecommended ConditionNotes
Blocking Agent 5% non-fat dry milk or 5% BSA in TBSTTest both to see which gives lower background for your antibody-antigen pair.[9]
Blocking Time 1 hour at Room Temp. or Overnight at 4°CDo not over-block, as it can mask epitopes.[11]
Primary Antibody Dilution Titrate (start with manufacturer's suggestion, e.g., 1:500 - 1:2000)Optimal dilution must be determined experimentally.[9]
Secondary Antibody Dilution Titrate (start with 1:2000 - 1:10000)Higher dilutions can reduce background.[11]
Wash Buffer TBST (TBS + 0.05-0.1% Tween 20)A detergent is crucial for reducing non-specific binding.[2]

Key Experimental Protocol: Western Blot for this compound

This protocol is optimized for the detection of the LMW peptide this compound.

1. Sample Preparation

  • Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Keep samples on ice to prevent degradation.

  • Determine protein concentration using a BCA or Bradford assay.

  • Mix 20-50 µg of protein with 4x SDS sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

  • Boil samples at 95-100°C for 5-10 minutes to denature proteins.[2]

2. Gel Electrophoresis

  • Prepare or purchase a high-percentage (e.g., 15%) Tris-Tricine polyacrylamide gel.[7]

  • Assemble the electrophoresis apparatus and fill with Tris-Tricine running buffer.

  • Load samples and a LMW protein ladder into the wells.

  • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom. Running the gel at a lower voltage can prevent "smiling" bands.[2]

3. Protein Transfer

  • Activate a 0.2 µm PVDF membrane by soaking it in methanol for 30 seconds, followed by equilibration in transfer buffer.[6]

  • Assemble the transfer stack (sponge > filter paper > gel > membrane > filter paper > sponge), ensuring no air bubbles are trapped between the gel and membrane.[2]

  • Perform a wet transfer at 100 V for 30-60 minutes or a semi-dry transfer for 15-20 minutes. Keep the apparatus cool to ensure efficient transfer.

4. Immunodetection

  • Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

5. Signal Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or X-ray film. Adjust exposure time to achieve a strong signal without oversaturating the background.[1]

Visualized Workflows and Pathways

Apelin Signaling Pathway

The Apelin peptide binds to the APJ receptor, a G-protein coupled receptor.[15] This interaction triggers downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in processes like angiogenesis, cardiac contractility, and blood pressure regulation.[16][17][18]

ApelinSignaling Apelin This compound APJ APJ Receptor Apelin->APJ Binds G_Protein Gαi/Gq APJ->G_Protein Activates PI3K PI3K G_Protein->PI3K MAPK MAPK/ERK G_Protein->MAPK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Physiological_Effects Physiological Effects (e.g., Vasodilation, Angiogenesis) eNOS->Physiological_Effects MAPK->Physiological_Effects

Caption: Simplified this compound signaling cascade via the APJ receptor.

This compound Western Blot Workflow

This diagram outlines the critical steps for a successful this compound Western blot experiment, from sample collection to final data analysis.

WB_Workflow cluster_prep Preparation cluster_run Execution cluster_detect Detection Sample_Prep 1. Sample Lysis (with Protease Inhibitors) Quantification 2. Protein Quantification Sample_Prep->Quantification Denaturation 3. Denaturation (Boil in Sample Buffer) Quantification->Denaturation Electrophoresis 4. SDS-PAGE (Tris-Tricine Gel) Denaturation->Electrophoresis Transfer 5. Protein Transfer (0.2µm PVDF) Electrophoresis->Transfer Blocking 6. Blocking (1hr at RT) Transfer->Blocking Primary_Ab 7. Primary Ab Incubation (Overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 8. Secondary Ab Incubation (1hr at RT) Primary_Ab->Secondary_Ab Detection 9. ECL Substrate Incubation Secondary_Ab->Detection Imaging 10. Signal Capture Detection->Imaging Analysis 11. Data Analysis Imaging->Analysis

Caption: Step-by-step workflow for this compound Western blot analysis.

Troubleshooting Logic Tree

Use this flowchart to diagnose and resolve common issues systematically during your this compound Western blot experiments.

Troubleshooting_Tree Start Start: Unexpected Result Problem What is the issue? Start->Problem No_Signal No / Weak Signal Problem->No_Signal No Signal High_BG High Background Problem->High_BG High BG Wrong_Bands Wrong / Multiple Bands Problem->Wrong_Bands Wrong Bands Sol_Transfer Check Transfer: - Use 0.2µm PVDF - Reduce transfer time - Check Ponceau S stain No_Signal->Sol_Transfer Sol_Antibody Optimize Antibody: - Titrate primary Ab - Increase incubation time - Check Ab validation No_Signal->Sol_Antibody High_BG->Sol_Antibody Sol_Blocking Optimize Blocking: - Increase blocking time - Try different blocker - Add Tween 20 to washes High_BG->Sol_Blocking Wrong_Bands->Sol_Blocking Sol_Sample Check Sample Integrity: - Use fresh lysate - Add protease inhibitors - Run negative control Wrong_Bands->Sol_Sample

References

Apelin-13 antibody specificity and validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Apelin-13 antibodies in various immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it a target of interest?

This compound is a bioactive peptide derived from a 77-amino acid precursor called preproapelin.[1][2] It is one of the most biologically active isoforms of apelin and functions as an endogenous ligand for the G protein-coupled receptor APJ.[2][3] The Apelin/APJ system is widely expressed in various tissues, including the heart, lungs, kidneys, brain, and adipose tissue.[1] This system plays a crucial role in a variety of physiological processes, such as cardiovascular function, fluid homeostasis, angiogenesis, and energy metabolism, making it a significant target for research in conditions like heart failure, hypertension, and diabetes.[1][2]

Q2: How can I validate the specificity of my this compound antibody?

Validating the specificity of your this compound antibody is crucial for reliable experimental results. Here are several recommended validation methods:

  • Peptide Competition Assay: This is a straightforward method to determine if the antibody's binding is specific to this compound. The assay involves pre-incubating the antibody with an excess of the this compound peptide before using it in your standard protocol (e.g., Western Blot or IHC). A significant reduction or elimination of the signal upon pre-incubation indicates that the antibody is specific to the this compound peptide.

  • Knockout/Knockdown Validation: The use of cells or tissues with known knockout (KO) or knockdown (e.g., via siRNA) of the apelin gene (APLN) is a gold-standard method for antibody validation. A specific antibody should show a significantly reduced or absent signal in the KO/knockdown sample compared to the wild-type control.[4]

  • Orthogonal Validation: Compare the results obtained with your antibody in a particular application (e.g., IHC) with a non-antibody-based method, such as in situ hybridization to detect apelin mRNA, in the same tissue. Concordant results provide additional confidence in the antibody's specificity.

  • Cross-Reactivity Testing: If you are working with samples that may contain other apelin isoforms (e.g., Apelin-17, Apelin-36), it is important to verify if your antibody cross-reacts with them. Some manufacturers provide data on cross-reactivity.[1] This can also be tested using peptide competition with the other isoforms.

Q3: What are the expected molecular weights of this compound in a Western Blot?

Preproapelin is a 77-amino acid protein with a predicted molecular weight of approximately 8.5 kDa.[5] this compound itself is a small peptide of 13 amino acids, and its direct detection via Western Blot can be challenging due to its low molecular weight. Often, antibodies are raised against the larger preproapelin or proapelin proteins. When performing a Western Blot, you may observe bands corresponding to the precursor forms. It is essential to check the manufacturer's datasheet for the immunogen used and the expected band sizes.

Apelin/APJ Signaling Pathway

The Apelin/APJ signaling pathway is complex and involves multiple downstream effectors. Upon binding of this compound to its receptor, APJ, several signaling cascades can be initiated.

Apelin_APJ_Signaling Apelin/APJ Signaling Pathway Apelin13 This compound APJ APJ Receptor Apelin13->APJ Binds G_alpha_i Gαi APJ->G_alpha_i Activates G_alpha_q Gαq APJ->G_alpha_q Activates G_alpha_13 Gα13 APJ->G_alpha_13 Activates PI3K PI3K G_alpha_i->PI3K Activates PKC PKC G_alpha_q->PKC Activates HDAC HDAC4/5 G_alpha_13->HDAC Inhibits nuclear localization Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates ERK ERK1/2 PKC->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis MEF2 MEF2 HDAC->MEF2 Deacetylates (Inhibited) MEF2->Angiogenesis NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: Overview of the major Apelin/APJ signaling pathways.

Troubleshooting Guides

Western Blot
ProblemPossible CauseRecommended Solution
No Signal or Weak Signal Inefficient protein transferVerify transfer efficiency with a reversible stain like Ponceau S. Optimize transfer time and voltage.
Low abundance of this compoundIncrease the amount of protein loaded onto the gel. Consider using an immunoprecipitation step to enrich for this compound.
Primary antibody concentration is too lowIncrease the concentration of the primary antibody or incubate for a longer period (e.g., overnight at 4°C).
Inappropriate secondary antibodyEnsure the secondary antibody is specific for the primary antibody's host species and is used at the correct dilution.
High Background Blocking is insufficientIncrease the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
Antibody concentration is too highDecrease the concentration of the primary and/or secondary antibody.
Washing steps are inadequateIncrease the number and duration of wash steps with TBST.
Non-specific Bands Antibody is not specificPerform a peptide competition assay to confirm specificity. Test the antibody on knockout/knockdown samples if available.
Protein degradationAdd protease inhibitors to your lysis buffer and keep samples on ice.
ELISA
ProblemPossible CauseRecommended Solution
High Coefficient of Variation (CV) Inaccurate pipettingCalibrate pipettes. Ensure consistent pipetting technique. Avoid bubbles in wells.
Plate not washed properlyEnsure all wells are washed thoroughly and consistently between steps.[6]
Low Signal or Poor Standard Curve Reagents not prepared correctly or expiredPrepare fresh reagents as per the kit manual. Check expiration dates.[6]
Insufficient incubation time or incorrect temperatureFollow the recommended incubation times and temperatures precisely.[7]
Improper sample dilutionEnsure samples are diluted within the detection range of the assay.[6]
High Background High concentration of target proteinDilute samples further.[6]
Insufficient washingIncrease the number of wash steps.[6]
Contaminated bufferUse fresh, sterile buffers.[6]
Immunohistochemistry (IHC) / Immunofluorescence (IF)
ProblemPossible CauseRecommended Solution
No Staining or Weak Staining Inadequate antigen retrievalOptimize the antigen retrieval method (heat-induced or enzymatic) and buffer pH.[8]
Primary antibody concentration too lowIncrease the antibody concentration or incubation time.[9]
Tissue over-fixedReduce fixation time or use a milder fixative.
Antibody not suitable for IHC/IFConfirm with the manufacturer that the antibody is validated for the intended application.
High Background Insufficient blockingIncrease blocking time or use a serum from the same species as the secondary antibody.[10]
Endogenous peroxidase/phosphatase activity (for chromogenic detection)Quench endogenous enzyme activity with H2O2 (for HRP) or levamisole (for AP).[10]
Secondary antibody non-specific bindingRun a secondary antibody-only control. Use a pre-adsorbed secondary antibody.[9]
Non-specific Staining Primary antibody concentration too highTitrate the primary antibody to find the optimal dilution that gives a strong signal with low background.[10]
Cross-reactivity of the antibodyPerform a peptide competition assay.
Tissue sections dried outKeep slides in a humidified chamber during incubations.[9]

Experimental Protocols

Western Blot Protocol for this compound

This is a general protocol and may require optimization for your specific antibody and samples.

Western_Blot_Workflow Western Blot Workflow for this compound cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection lysis 1. Lyse cells/tissues in RIPA buffer with protease inhibitors quantify 2. Quantify protein concentration (e.g., BCA assay) denature 3. Denature protein samples with Laemmli buffer at 95°C for 5 min sds_page 4. Separate proteins by SDS-PAGE denature->sds_page transfer 5. Transfer proteins to a PVDF or nitrocellulose membrane block 6. Block membrane with 5% non-fat milk or BSA in TBST for 1 hour transfer->block primary_ab 7. Incubate with primary this compound antibody (e.g., 1:1000) overnight at 4°C wash1 8. Wash membrane 3x with TBST secondary_ab 9. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at RT wash2 10. Wash membrane 3x with TBST ecl 11. Incubate membrane with ECL substrate wash2->ecl image 12. Acquire image using a chemiluminescence imager

Caption: A generalized workflow for Western Blot detection of this compound.

ELISA Protocol for this compound (Competitive ELISA Example)

This protocol is an example for a competitive ELISA and should be adapted based on the specific kit manufacturer's instructions.[11]

Competitive_ELISA_Workflow Competitive ELISA Workflow for this compound add_samples 1. Add standards and samples to wells pre-coated with this compound antigen add_detection_ab 2. Add Biotinylated Anti-Apelin-13 Antibody to all wells incubate1 3. Incubate plate (e.g., 1 hour at 37°C) add_detection_ab->incubate1 wash1 4. Wash wells 3 times incubate1->wash1 add_hrp 5. Add HRP-Avidin conjugate to each well wash1->add_hrp incubate2 6. Incubate plate (e.g., 1 hour at 37°C) add_hrp->incubate2 wash2 7. Wash wells 5 times incubate2->wash2 add_substrate 8. Add TMB substrate and incubate in the dark (e.g., 15-25 min at 37°C) wash2->add_substrate add_stop 9. Add stop solution add_substrate->add_stop read_plate 10. Read absorbance at 450 nm add_stop->read_plate

References

Preventing off-target effects of Apelin-13 analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Apelin-13 analogs. Our goal is to help you prevent and troubleshoot off-target effects and ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between off-target effects and biased agonism in the context of this compound analogs?

A1: This is a critical distinction.

  • Off-target effects refer to an analog binding to and activating a completely different receptor than the intended apelin receptor (APJ). This can lead to unforeseen and undesirable biological outcomes.

  • Biased agonism , on the other hand, occurs when an analog binds to the correct APJ receptor but preferentially activates one downstream signaling pathway over another. The two major pathways for the APJ receptor are the G-protein-mediated pathway and the β-arrestin-mediated pathway.[1][2] An analog might be "biased" towards G-protein signaling, leading to specific cellular responses while minimizing others associated with β-arrestin, or vice-versa.[3][4] Understanding this bias is crucial, as each pathway can have distinct physiological consequences.

Q2: My this compound analog shows lower than expected potency. What are the common causes?

A2: Several factors can contribute to low potency:

  • Peptide Degradation: this compound and its analogs are susceptible to degradation by proteases in plasma and cell culture media.[5] Ensure proper storage of the peptide (lyophilized at -20°C or -80°C) and use fresh solutions for each experiment.

  • Incorrect Concentration: Verify the concentration of your stock solution. Errors in weighing the lyophilized powder or in serial dilutions can lead to inaccurate final concentrations.

  • Suboptimal Assay Conditions: Ensure that the pH, temperature, and incubation times of your assay are optimized for the specific analog and cell line you are using.

  • Cell Line Issues: The expression level of the APJ receptor in your chosen cell line can significantly impact the observed potency. Verify receptor expression levels via qPCR or a validated antibody.

Q3: How can I determine if my this compound analog is a biased agonist?

A3: To characterize the signaling bias of your analog, you need to perform assays that independently measure the activation of the G-protein and β-arrestin pathways. A common approach is to use Bioluminescence Resonance Energy Transfer (BRET)-based assays.[6][7] By comparing the EC50 values for G-protein activation (e.g., measuring cAMP inhibition or G-protein dissociation) and β-arrestin recruitment, you can quantify the bias of your analog.[8]

Q4: What are the best practices for handling and storing this compound analogs to maintain their stability?

A4:

  • Storage: Store lyophilized peptides at -20°C for short-term storage and -80°C for long-term storage.

  • Reconstitution: Reconstitute the peptide in a sterile, nuclease-free buffer or solvent recommended by the manufacturer. For in vitro assays, sterile water or DMSO are common. For in vivo studies, use a sterile saline solution.

  • Aliquoting: After reconstitution, aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

  • Working Solutions: Prepare fresh working solutions from a frozen stock for each experiment.

Troubleshooting Guides

Problem 1: High variability between replicate experiments.
Possible Cause Recommended Solution
Peptide Instability Prepare fresh dilutions of the this compound analog for each experiment from a new aliquot. Minimize the time the peptide is in solution before being added to the assay.
Cell Passage Number High-passage number cells can have altered receptor expression and signaling. Use cells within a consistent and low passage number range for all experiments.
Inconsistent Pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially for serial dilutions of the analog.
Plate Edge Effects Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media.
Problem 2: No or very low signal in a BRET assay for β-arrestin recruitment.
Possible Cause Recommended Solution
Analog is a G-protein biased agonist The analog may not recruit β-arrestin effectively.[7] Run a parallel G-protein activation assay (e.g., cAMP inhibition) to confirm if the analog is active through this pathway.
Suboptimal Donor/Acceptor Ratio The ratio of the BRET donor (e.g., Rluc) to the acceptor (e.g., YFP) fusion proteins is critical. Perform a donor saturation assay to determine the optimal transfection ratio for your specific constructs.
Low Receptor Expression Insufficient APJ receptor expression will lead to a weak signal. Confirm receptor expression in your cell line.
Incorrect BRET filter set Ensure you are using the correct filter sets on your plate reader for the specific donor and acceptor pair you are using (e.g., Rluc and YFP).

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various this compound analogs for the APJ receptor. These values are compiled from multiple studies and can vary based on the specific experimental conditions.

Table 1: Binding Affinities (Ki) of Apelin Analogs for the APJ Receptor

AnalogModificationKi (nM)Reference
This compoundEndogenous Ligand0.7 - 8.336[6][8]
[Pyr1]-Apelin-13N-terminal pyroglutamylation14.366[8]
MM07Cyclic Analog~10 (pKi 8.0)[3]
Analog 26d-Tic substitution at Phe130.07[6]
Analog 47Aia-Phe substitution at Pro12-Phe130.08[6]
Analog 531Nal–Dbzg substitution at Pro12-Phe130.08[6]

Table 2: Functional Potency (EC50) of Apelin Analogs in G-protein and β-arrestin Pathways

AnalogPathwayEC50 (nM)Reference
This compoundGαi1 activation1.1[9]
This compoundβ-arrestin 2 recruitment275[9]
[Pyr1]-Apelin-13cAMP Inhibition~1 (pD2 9.0)[3]
[Pyr1]-Apelin-13β-arrestin recruitment~10 (pD2 8.0)[3]
MM07cAMP Inhibition~3 (pD2 8.5)[3]
MM07β-arrestin recruitment>1000 (pD2 <6.0)[3]
K16PGαi activationPotent[1][7]
K16Pβ-arrestin recruitmentMarkedly reduced[1][7]

Experimental Protocols

Radioligand Binding Assay for this compound Analogs

This protocol is used to determine the binding affinity (Ki) of an unlabeled this compound analog by measuring its ability to compete with a radiolabeled ligand for binding to the APJ receptor.

Materials:

  • HEK293 cells stably expressing the human APJ receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [125I]-(Pyr1)this compound.[10]

  • Unlabeled this compound analog (test compound).

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-APJ cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add a fixed concentration of [125I]-(Pyr1)this compound (typically at its Kd concentration).

    • Add increasing concentrations of the unlabeled this compound analog.

    • For total binding, add only the radioligand and buffer.

    • For non-specific binding, add the radioligand and a high concentration of unlabeled this compound.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the unlabeled analog.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

BRET Assay for G-protein vs. β-arrestin Signaling

This protocol allows for the measurement of either G-protein activation or β-arrestin recruitment upon APJ receptor stimulation by an this compound analog.

Materials:

  • HEK293 cells.

  • Expression vectors for APJ receptor, a BRET donor (e.g., Renilla Luciferase, Rluc), and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

    • For G-protein activation: Rluc fused to a G-protein subunit (e.g., Gαi) and YFP fused to another (e.g., Gγ).

    • For β-arrestin recruitment: APJ receptor fused to Rluc and β-arrestin fused to YFP.[8]

  • Transfection reagent.

  • BRET substrate (e.g., coelenterazine h).

  • Plate reader capable of measuring dual-emission luminescence.

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the appropriate expression vectors (APJ, BRET donor, and BRET acceptor).

    • Plate the transfected cells in a white, 96-well plate and incubate for 24-48 hours.

  • Assay:

    • Wash the cells with a suitable assay buffer (e.g., HBSS).

    • Add increasing concentrations of the this compound analog to the wells.

    • Add the BRET substrate (coelenterazine h) to each well.

    • Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~480 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP).

  • Data Analysis:

    • Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

    • Plot the BRET ratio against the log concentration of the this compound analog.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • Compare the EC50 values for G-protein activation and β-arrestin recruitment to determine the signaling bias.

Visualizations

APJ_Signaling_Pathways cluster_ligand This compound Analog cluster_receptor Cell Membrane cluster_gprotein G-protein Pathway cluster_arrestin β-arrestin Pathway Analog Analog APJ_Receptor APJ Receptor Analog->APJ_Receptor Binding G_Protein Gαi/Gq APJ_Receptor->G_Protein Activation Beta_Arrestin β-arrestin APJ_Receptor->Beta_Arrestin Recruitment Effector_G Effector (e.g., Adenylyl Cyclase) G_Protein->Effector_G Second_Messenger_G Second Messenger (e.g., ↓cAMP) Effector_G->Second_Messenger_G Cellular_Response_G Cellular Response (e.g., Vasodilation) Second_Messenger_G->Cellular_Response_G Effector_B Effector (e.g., ERK1/2) Beta_Arrestin->Effector_B Cellular_Response_B Cellular Response (e.g., Receptor Internalization) Effector_B->Cellular_Response_B

Caption: APJ Receptor Signaling Pathways.

Experimental_Workflow cluster_synthesis Analog Preparation cluster_binding Binding Affinity cluster_signaling Signaling Profile cluster_analysis Data Analysis Peptide_Synthesis Synthesize & Purify This compound Analog QC Quality Control (HPLC, Mass Spec) Peptide_Synthesis->QC Radioligand_Assay Radioligand Binding Assay QC->Radioligand_Assay G_Protein_Assay G-protein BRET Assay QC->G_Protein_Assay Arrestin_Assay β-arrestin BRET Assay QC->Arrestin_Assay Calculate_Ki Calculate Ki Radioligand_Assay->Calculate_Ki Compare_Data Compare Ki, EC50, and Emax Calculate_Ki->Compare_Data Calculate_EC50_G Calculate EC50 (G-protein) G_Protein_Assay->Calculate_EC50_G Calculate_EC50_B Calculate EC50 (β-arrestin) Arrestin_Assay->Calculate_EC50_B Calculate_EC50_G->Compare_Data Calculate_EC50_B->Compare_Data Determine_Bias Determine Signaling Bias Compare_Data->Determine_Bias

Caption: Workflow for Characterizing this compound Analogs.

References

Technical Support Center: Apelin-13 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address reproducibility issues in Apelin-13 experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be inactive or shows very low potency in my assay. What are the possible causes?

A1: This is a common issue and can stem from several factors related to the stability of the this compound peptide itself.

  • Peptide Degradation: this compound has a very short half-life in biological fluids due to rapid degradation by proteases.[1] Key enzymes responsible for this degradation include Angiotensin-Converting Enzyme 2 (ACE2) and Neprilysin.[2]

  • Improper Storage and Handling: this compound is sensitive to temperature fluctuations and multiple freeze-thaw cycles. Ensure the peptide is stored at -80°C and reconstituted in a suitable, protease-free buffer immediately before use.

  • Peptide Quality: The purity and quality of the synthetic this compound can vary between suppliers. It is crucial to use a high-purity peptide (>95%) and to verify its identity and concentration.[3]

Q2: I am observing high variability between replicate experiments. What could be the reason?

A2: High variability is often linked to the inherent instability of this compound and inconsistencies in experimental conditions.

  • Inconsistent Incubation Times: Due to its rapid degradation, even minor variations in incubation times can lead to significant differences in the effective concentration of this compound.

  • Presence of Proteases: Contamination of cell culture media, buffers, or serum with proteases will accelerate the degradation of this compound.

  • Cell Passage Number and Health: The expression levels of the Apelin receptor (APJ) can vary with cell passage number and overall cell health, leading to inconsistent responses.[4]

Q3: How can I improve the stability of this compound in my in vitro experiments?

A3: Several strategies can be employed to enhance the stability of this compound in your experimental setup.

  • Use of Protease Inhibitors: Including a cocktail of protease inhibitors in your cell culture media or buffers can significantly reduce the degradation of this compound.

  • Use of Stabilized Analogs: Consider using chemically modified or cyclized analogs of this compound which have been designed for increased plasma stability.[5][6][7] For example, pyroglutamylated this compound ([Pyr1]this compound) is a more stable isoform found in plasma.[6]

  • Serum-Free Media: If your experimental design allows, using serum-free media can reduce the concentration of proteases.

Q4: What are the key signaling pathways activated by this compound, and how can I measure them?

A4: this compound, through its receptor APJ, primarily activates G-protein dependent and β-arrestin dependent signaling pathways.[6][8][9]

  • G-Protein Signaling: APJ couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. It can also couple to Gαq, activating phospholipase C and leading to an increase in intracellular calcium.[9]

  • β-Arrestin Signaling: Upon activation, APJ can also recruit β-arrestins, leading to receptor internalization and activation of downstream pathways like the ERK1/2 cascade.[6][8]

  • Measurement Techniques: Common methods to assess these pathways include cAMP assays, calcium mobilization assays (e.g., using Fura-2 or Fluo-4), and Western blotting or BRET assays to measure ERK1/2 phosphorylation and β-arrestin recruitment.[2][6]

Troubleshooting Guides

Problem 1: Inconsistent results in this compound receptor binding assays.
Potential Cause Troubleshooting Step
Degradation of Radiolabeled this compound 1. Minimize the time the radioligand is at room temperature. 2. Include protease inhibitors in the binding buffer. 3. Perform a time-course experiment to determine the optimal incubation time before significant degradation occurs.
Low APJ Receptor Expression 1. Confirm APJ receptor expression in your cell line or tissue using qPCR or Western blotting. 2. Use a cell line known to express high levels of the APJ receptor, such as CHO-K1 cells stably expressing the receptor.[10] 3. Optimize cell seeding density and culture conditions.
Non-Specific Binding 1. Ensure the use of a sufficient concentration of unlabeled this compound to determine non-specific binding. 2. Optimize the washing steps to reduce background signal.
Problem 2: Difficulty in detecting downstream signaling effects (e.g., cAMP inhibition, calcium mobilization).
Potential Cause Troubleshooting Step
Rapid Desensitization of the APJ Receptor 1. Perform a time-course experiment to capture the peak of the signaling response. 2. Use a lower, but effective, concentration of this compound to minimize rapid receptor desensitization.
Low Signal-to-Noise Ratio 1. Optimize the assay conditions, including cell number, agonist concentration, and incubation time. 2. Ensure the use of appropriate positive and negative controls. 3. For cAMP assays, consider pre-treating cells with forskolin to stimulate adenylyl cyclase and enhance the inhibitory effect of this compound.
Cell Line Not Responsive 1. Verify the functional coupling of the APJ receptor to the expected signaling pathway in your chosen cell line. 2. Consider using a different cell line with a more robust response.

Data Presentation

Table 1: In Vitro Half-Life of this compound and its Analogs

PeptideMatrixHalf-life (t½)Reference
This compoundMouse Plasma2.1 h[7][11]
[Pyr1]this compoundRat Plasma24 min[5]
Macrocyclic this compound AnalogRat Plasma> 3 h[5]
N-alkylated this compound AnalogRat Plasma> 7 h[12]

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from methodologies described in studies investigating Apelin receptor binding.[10][13][14]

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 cells stably expressing the human APJ receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Binding Reaction:

    • In a 96-well plate, add 50 µL of membrane suspension.

    • Add 50 µL of [¹²⁵I]-Apelin-13 (final concentration ~0.1 nM).

    • For competition assays, add 50 µL of varying concentrations of unlabeled this compound or test compounds. For non-specific binding, use a high concentration of unlabeled this compound (e.g., 1 µM).

    • Incubate at room temperature for 90 minutes.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through GF/C filters pre-soaked in wash buffer (50 mM Tris-HCl, pH 7.4).

    • Wash the filters three times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

This protocol is based on methods used to study APJ receptor signaling.[2][6]

  • Cell Culture and Transfection:

    • Culture HEK293 cells in a suitable medium.

    • Co-transfect cells with plasmids encoding for APJ receptor fused to a Renilla luciferase (RLuc) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).

  • Assay Procedure:

    • 24-48 hours post-transfection, seed the cells in a white, clear-bottom 96-well plate.

    • Wash the cells with a suitable assay buffer.

    • Add the RLuc substrate (e.g., coelenterazine h) to each well.

    • Immediately measure the baseline BRET signal using a plate reader capable of detecting both luminescence and fluorescence.

    • Add varying concentrations of this compound or test compounds to the wells.

    • Measure the BRET signal again after a 15-minute incubation at room temperature.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the YFP emission by the RLuc emission.

    • Normalize the data to the vehicle control and plot the dose-response curve to determine EC₅₀ values.

Mandatory Visualization

Apelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway APJ APJ Receptor Gai Gαi APJ->Gai Activates Gaq Gαq APJ->Gaq Activates B_Arrestin β-Arrestin APJ->B_Arrestin Recruits Apelin13 This compound Apelin13->APJ Binds AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP₃/DAG PLC->IP3 Ca2 ↑ Ca²⁺ IP3->Ca2 Internalization Receptor Internalization B_Arrestin->Internalization ERK ERK1/2 Activation B_Arrestin->ERK

Caption: this compound signaling through the APJ receptor.

Experimental_Workflow_Troubleshooting Start Experiment Start: Inconsistent/No Activity CheckPeptide 1. Check Peptide Quality - Purity >95%? - Proper Storage? Start->CheckPeptide CheckProtocol 2. Review Protocol - Consistent Incubation Times? - Protease Inhibitors Used? CheckPeptide->CheckProtocol [Yes] UseAnalog Consider Using Stabilized Analog CheckPeptide->UseAnalog [No] CheckCells 3. Evaluate Cell System - APJ Expression Confirmed? - Healthy Cell Culture? CheckProtocol->CheckCells [Yes] OptimizeAssay Optimize Assay Conditions - Time Course - Titration CheckProtocol->OptimizeAssay [No] ValidateCells Validate Cell Line - qPCR/Western for APJ - Functional Assay CheckCells->ValidateCells [No] Success Reproducible Results CheckCells->Success [Yes] UseAnalog->CheckProtocol OptimizeAssay->CheckCells ValidateCells->Success

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Quantifying Endogenous Apelin-13

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of endogenous Apelin-13. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately quantifying endogenous this compound?

A1: The primary challenges in measuring endogenous this compound stem from its intrinsic properties and low physiological concentrations. Key difficulties include:

  • Rapid Degradation: this compound has a very short half-life, estimated to be less than five minutes in vivo, due to rapid breakdown by various proteases like angiotensin-converting enzyme 2 (ACE2), neprilysin, and plasma kallikrein.[1][2][3][4] This necessitates meticulous and rapid sample handling to prevent ex vivo degradation.

  • Low Endogenous Concentrations: Circulating levels of this compound are typically in the low pg/mL to fmol/L range, which is often near or below the limit of detection for many standard assays.[5][6][7]

  • Presence of Multiple Isoforms: Apelin exists in several isoforms (e.g., Apelin-12, -17, -36, and [Pyr1]-Apelin-13), and many commercial immunoassays lack the specificity to distinguish between them, as they often use antibodies targeting the conserved C-terminus.[8]

  • Sample Matrix Effects: Components within biological samples like plasma can interfere with assay performance, affecting accuracy and precision.

  • Pre-analytical Variability: Factors such as fasting status, time of day of sample collection, and sample processing techniques can all influence the measured this compound levels.[9][10]

Q2: Which is the most reliable method for quantifying this compound: ELISA, RIA, or LC-MS/MS?

A2: Each method has its advantages and disadvantages.

  • ELISA (Enzyme-Linked Immunosorbent Assay): ELISA kits are widely available and relatively easy to use. However, they often suffer from a lack of specificity, with antibodies that may cross-react with other apelin isoforms, leading to an overestimation of this compound levels.[11]

  • RIA (Radioimmunoassay): RIA can offer high sensitivity, capable of detecting concentrations in the fmol/L range.[5] However, it shares the same specificity issues as ELISA if the antibody is not highly specific to this compound. It also involves the use of radioactive materials.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is considered the gold standard for specificity as it can distinguish between different apelin isoforms and their metabolites.[6][7][8] However, it requires specialized equipment and expertise, and achieving the necessary sensitivity for endogenous levels can be challenging.[5]

Q3: Why is my this compound concentration reading lower than expected or undetectable?

A3: Low or undetectable this compound levels can be due to several factors:

  • Sample Degradation: The most common cause is the rapid degradation of the peptide. Ensure samples are collected on ice, with protease inhibitors, and processed quickly.[2]

  • Poor Sample Extraction Recovery: The efficiency of peptide extraction from the sample matrix can significantly impact the final measurement. Different extraction protocols have varying recovery rates.

  • Insufficient Assay Sensitivity: The endogenous concentration of this compound in your samples may be below the limit of detection (LOD) of your chosen assay.[5]

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to peptide degradation and should be avoided.[12] Aliquoting samples after collection is recommended.[13][14]

Q4: Can I use serum instead of plasma for this compound measurement?

A4: Plasma is generally the recommended sample type for this compound quantification. The clotting process in serum collection can take 10-20 minutes at room temperature, which can be long enough for significant degradation of labile peptides like this compound to occur.[12] If using plasma, it is crucial to use an anticoagulant like EDTA and to process the sample quickly at low temperatures.[12][14]

Troubleshooting Guides

Immunoassay (ELISA/RIA) Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
High Background Insufficient washing.Increase the number of wash steps or the soaking time during washes.[15]
Contaminated reagents or buffer.Use fresh, high-quality reagents and buffers.[15]
High concentration of detection antibody.Optimize the concentration of the detection antibody.
Low Signal/Sensitivity Inactive enzyme or substrate.Ensure proper storage and handling of reagents.[15] Do not mix reagents from different kit lots.[16]
Insufficient incubation times.Follow the recommended incubation times and temperatures in the protocol.
Peptide degradation in the sample.Re-evaluate sample collection and handling procedures to minimize degradation.
High Coefficient of Variation (%CV) Inaccurate pipetting.Calibrate pipettes regularly and use proper pipetting techniques.[12]
"Edge effect" during incubation.Avoid stacking plates during incubation to ensure uniform temperature distribution.[16] Replicate samples and standards across the plate.
Plate not washed properly.Ensure all wells are washed thoroughly and uniformly. An automated plate washer may improve consistency.[15]
LC-MS/MS Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low or No Signal Low endogenous concentration.Optimize sample extraction and enrichment steps to concentrate the peptide. Consider using a more sensitive mass spectrometer.
Poor ionization efficiency.Optimize mobile phase composition and mass spectrometer source parameters. Using methanol instead of acetonitrile as the organic phase can improve ionization efficiency.
Peptide adsorption to surfaces.Use low-binding tubes and vials. Reconstitute dried samples in an appropriate solvent mixture.
Poor Peak Shape Suboptimal chromatography.Optimize the analytical column, mobile phases, and gradient to improve peak shape.
High Variability Inconsistent sample preparation.Standardize the sample extraction and processing protocol. Use of an internal standard is crucial for normalization.
Matrix effects.Perform matrix effect experiments to assess ion suppression or enhancement. Adjust sample cleanup procedures accordingly.

Quantitative Data Summary

Table 1: Comparison of this compound Quantification Methods
Method Typical Sensitivity (LOD/LLOQ) Specificity Throughput Cost & Complexity
ELISA Low pmol/mL to pg/mL rangeLow to Moderate (potential cross-reactivity with isoforms)[11]HighLow
RIA High fmol/L range[5]Low to Moderate (antibody-dependent)ModerateModerate (requires handling of radioisotopes)
LC-MS/MS Picomolar to sub-pmol/mL range[8]High (can distinguish isoforms and metabolites)[17]Low to ModerateHigh
Table 2: Recovery of [Pyr1]-Apelin-13 from Plasma with Different Extraction Methods
Extraction Method Recovery Rate (%)
80% Acetonitrile (ACN) in water82.0%[18]
75% ACN in 0.1% Formic Acid (FA)99.5%[18]
75% ACN in 0.1% FA followed by Solid Phase Extraction (SPE)97.7%[18]
80% ACN in water with Guanidine Hydrochloride (GuHCl)95.0%[18]
80% ACN in water with GuHCl followed by SPE82.0%[18]

Experimental Protocols

Protocol 1: Plasma Sample Preparation for this compound Quantification

This protocol is a general guideline and may require optimization based on the specific assay used.

  • Blood Collection: Collect whole blood into pre-chilled tubes containing EDTA as an anticoagulant.

  • Immediate Cooling: Place the tubes on ice immediately after collection to minimize proteolytic degradation.[9]

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.[14]

  • Plasma Collection: Carefully collect the supernatant (plasma) without disturbing the buffy coat.

  • Addition of Protease Inhibitors (Optional but Recommended): Add a broad-spectrum protease inhibitor cocktail to the plasma.

  • Storage: Aliquot the plasma into low-binding tubes and store immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles.[12]

Protocol 2: Solid Phase Extraction (SPE) for LC-MS/MS Analysis

This is a representative protocol; the choice of SPE cartridge and solvents should be optimized.

  • Sample Pre-treatment: Thaw plasma on ice. Dilute 250 µL of plasma with 1 mL of 4% phosphoric acid to inactivate proteases.

  • SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol, followed by 1 mL of 4% phosphoric acid.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances. A typical wash solution is 5% methanol in water with 1% acetic acid.[18]

  • Elution: Elute the apelin peptides from the cartridge using a solution such as 60% methanol in water with 10% acetic acid.[18]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the dried peptides in a suitable solvent (e.g., 10% methanol, 0.5% acetic acid in water) for LC-MS/MS analysis.

Visualizations

Apelin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Apelin13 This compound APJ APJ Receptor Apelin13->APJ Binding G_protein Gαi/Gαq APJ->G_protein Activation Beta_Arrestin β-Arrestin APJ->Beta_Arrestin Recruitment PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC Physiological_Effects Physiological Effects (e.g., Vasodilation, Inotropy) cAMP->Physiological_Effects Ca_PKC->Physiological_Effects Beta_Arrestin->Physiological_Effects Signal Transduction

Caption: this compound signaling pathway via the APJ receptor.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Blood Collection (EDTA tubes, on ice) B 2. Centrifugation (15 min, 4°C) A->B C 3. Plasma Isolation B->C D 4. Aliquot & Store (-80°C) C->D E 5. Sample Thawing (on ice) D->E Proceed to Analysis F 6. Peptide Extraction (e.g., SPE) E->F G 7. Quantification (LC-MS/MS or Immunoassay) F->G H 8. Data Analysis G->H

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Tree Start Low/No this compound Signal CheckMethod Is the assay method LC-MS/MS or Immunoassay? Start->CheckMethod ImmunoassayPath Immunoassay Issues CheckMethod->ImmunoassayPath Immunoassay LCMSPath LC-MS/MS Issues CheckMethod->LCMSPath LC-MS/MS Degradation Check for Sample Degradation: - Rapid processing? - Protease inhibitors used? - Avoided freeze-thaw cycles? ImmunoassayPath->Degradation Sensitivity Check Assay Sensitivity: - Is sample concentration above LOD? ImmunoassayPath->Sensitivity Antibody Check Antibody Specificity: - Cross-reactivity with other isoforms? ImmunoassayPath->Antibody LCMSPath->Degradation Extraction Check Extraction Efficiency: - Optimize SPE protocol? - Use internal standard? LCMSPath->Extraction Ionization Check MS Performance: - Optimize source parameters? - Assess matrix effects? LCMSPath->Ionization

Caption: Troubleshooting decision tree for low this compound signal.

References

Technical Support Center: Stabilizing Apelin-13 for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Apelin-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stabilization of this compound for long-term storage and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability?

A1: The primary cause of this compound instability is enzymatic degradation. The peptide is highly susceptible to cleavage by proteases present in plasma and other biological fluids. The main enzymes responsible for this degradation are Angiotensin-Converting Enzyme 2 (ACE2) and Neprilysin (NEP).[1][2] ACE2 primarily cleaves the C-terminal phenylalanine, while NEP can cleave at multiple sites within the peptide sequence.

Q2: What are the recommended storage conditions for lyophilized this compound powder?

A2: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C.[3] It is crucial to keep the vial tightly sealed to prevent moisture absorption, which can significantly decrease long-term stability. Before use, it is recommended to allow the vial to equilibrate to room temperature before opening to minimize condensation.

Q3: How should I store this compound once it is reconstituted in a solution?

A3: Once reconstituted, this compound solutions are significantly less stable than the lyophilized powder. For short-term storage (up to one week), solutions can be kept at 4°C. For longer-term storage, it is highly recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.[3] Stock solutions are generally stable for up to 6 months at -80°C and for 1 month at -20°C when stored properly.[3]

Q4: What is the difference in stability between this compound and its pyroglutamylated form, [Pyr1]this compound?

A4: The pyroglutamylated form, [Pyr1]this compound, exhibits greater stability compared to the native this compound. The N-terminal pyroglutamate modification protects the peptide from degradation by exopeptidases.[3] This increased stability makes [Pyr1]this compound the predominant and more biologically relevant isoform found in human plasma.[3][4]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions & Best Practices Visual Cues
Difficulty Dissolving Lyophilized Peptide - Peptide has aggregated. - Incorrect solvent or pH. - Low temperature of the solvent.- Best Practice: Before reconstitution, allow the vial to warm to room temperature. - Use a sterile, high-purity solvent such as sterile water, PBS (pH 7.2), or a buffer appropriate for your experiment.[5] - If the peptide is acidic (net negative charge), try dissolving in a basic buffer. If it is basic (net positive charge), use an acidic buffer.[6] - Gentle sonication can aid in dissolving the peptide.[5][6] - For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution with the aqueous buffer, may be necessary.[6]- The solution appears cloudy or contains visible particulates. - A gel-like substance forms at the bottom of the vial.
Precipitation of this compound in Solution During Storage or Experiments - Peptide concentration is too high. - pH of the solution is at or near the isoelectric point (pI) of the peptide. - Repeated freeze-thaw cycles. - Interaction with components of the buffer or media.- Best Practice: Prepare single-use aliquots to avoid freeze-thaw cycles.[3] - Ensure the pH of the buffer is at least one unit away from the pI of this compound. - Consider reducing the working concentration of the peptide. - If precipitation occurs upon thawing, gentle warming and vortexing may help to redissolve the peptide.- The solution becomes cloudy or hazy. - Visible solid particles or flakes are present in the solution.
Inconsistent or No Biological Activity in Assays - Peptide has degraded due to improper storage or handling. - Presence of impurities from synthesis. - Peptide has aggregated, reducing the concentration of active monomer. - Incorrect peptide concentration due to inaccurate measurement or dissolution.- Best Practice: Always use a fresh aliquot for each experiment. - Verify the purity of the peptide using HPLC. - Confirm the identity and integrity of the peptide using mass spectrometry. - Perform a concentration determination of the stock solution using a validated method. - If aggregation is suspected, try centrifuging the solution and testing the supernatant for activity.- No visible cues, but a significant decrease in expected biological response.
High Variability Between Experimental Replicates - Inconsistent pipetting of viscous peptide solutions. - Non-homogenous stock solution. - Degradation of the peptide in the assay buffer over the course of the experiment.- Best Practice: Ensure the stock solution is thoroughly mixed before taking aliquots. - Use low-retention pipette tips for handling peptide solutions. - Prepare fresh dilutions of the peptide immediately before use in each experiment. - Assess the stability of this compound in your specific assay buffer and timeframe.- No direct visual cues, but inconsistent data points in dose-response curves or other assays.

Data on this compound Stability

The stability of this compound is highly dependent on its chemical form, storage conditions, and the biological matrix. The following tables summarize available quantitative data to aid in experimental design.

Table 1: Half-life of this compound and its Analogs in Plasma

PeptideMatrixHalf-lifeReference
This compoundMouse Plasma~2.1 hours[2]
[Pyr1]this compoundRat Plasma~14.1 minutes[1]
This compound Analogs (modified)Mouse PlasmaUp to 12.8 hours[2]
This compound (in vivo)Rodents< 5 minutes[7]

Table 2: General Storage Recommendations for this compound

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°C or -80°CLong-term (months to years)Keep vial tightly sealed and protected from light.[3]
Reconstituted Solution (Stock)-80°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles.[3]
Reconstituted Solution (Stock)-20°CUp to 1 monthAliquot into single-use vials.[3]
Reconstituted Solution (Working Dilution)4°CUp to 1 weekPrepare fresh as needed.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

This protocol provides a general method for assessing the stability of this compound by quantifying the remaining intact peptide over time.

Materials:

  • This compound sample

  • Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC system with UV detector (detection at 214 nm or 280 nm)

Procedure:

  • Sample Preparation:

    • Incubate this compound under the desired conditions (e.g., different buffers, temperatures).

    • At specified time points, take an aliquot of the sample.

    • Stop the degradation reaction by adding an equal volume of 1% TFA or by flash-freezing in liquid nitrogen and storing at -80°C until analysis.

    • Before injection, centrifuge the samples to pellet any precipitate.

  • HPLC Analysis:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes.

    • Monitor the absorbance at 214 nm (for the peptide bond) or 280 nm (if the sequence contains Trp or Tyr).

    • The peak corresponding to intact this compound should have a specific retention time, which can be determined by running a fresh standard.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the initial time point (t=0).

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and half-life.

Protocol 2: Competitive Radioligand Binding Assay for Apelin Receptor (APJ)

This protocol is used to assess the biological activity of this compound by measuring its ability to bind to its receptor, APJ.

Materials:

  • Cell membranes expressing the Apelin receptor (APJ)

  • Radiolabeled this compound (e.g., [125I]-(Pyr1)this compound)

  • Unlabeled this compound (for standard curve and as a competitor)

  • Binding Buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following to each well in this order:

      • Binding Buffer

      • A fixed concentration of radiolabeled this compound (typically at or below its Kd).

      • Increasing concentrations of unlabeled "cold" this compound (for the standard curve) or your experimental this compound samples.

      • APJ-expressing cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove any unbound radioligand.

  • Counting:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the unlabeled this compound concentration.

    • The IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. A loss of potency (increase in IC₅₀) of your stored this compound samples compared to a fresh standard indicates degradation or loss of activity.

Visualizations

Apelin_Degradation_Pathway Apelin13 This compound ACE2 ACE2 Apelin13->ACE2 C-terminal cleavage Neprilysin Neprilysin Apelin13->Neprilysin Multiple cleavage sites Inactive_Fragments Inactive Fragments ACE2->Inactive_Fragments Neprilysin->Inactive_Fragments

This compound Enzymatic Degradation Pathways

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-20°C / -80°C, aliquoted) Start->Check_Storage Check_Handling Review Handling Procedures (avoid freeze-thaw, use fresh aliquots) Check_Storage->Check_Handling Storage OK New_Peptide Use a New Batch of Peptide Check_Storage->New_Peptide Improper Storage Check_Solubility Assess Peptide Solubility (visual inspection, sonication) Check_Handling->Check_Solubility Handling OK Check_Handling->New_Peptide Improper Handling Perform_QC Perform Quality Control (HPLC, Mass Spec) Check_Solubility->Perform_QC Solubility OK Reoptimize_Assay Re-optimize Assay Conditions Check_Solubility->Reoptimize_Assay Solubility Issues Perform_QC->New_Peptide QC Fail Success Consistent Results Perform_QC->Success QC Pass

Troubleshooting Workflow for this compound Experiments

References

Validation & Comparative

Apelin-13 vs other apelinergic peptides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Apelin-13 and Other Apelinergic Peptides

The apelinergic system, comprising the apelin receptor (APJ) and its endogenous peptide ligands, is a critical regulator of cardiovascular and metabolic homeostasis.[1][2][3] Apelin is produced as a 77-amino acid prepropeptide, which is then cleaved into several active isoforms, including Apelin-36, Apelin-17, and this compound.[4][5][6] Among these, this compound is one of the most biologically active and studied isoforms.[7][8][9] This guide provides an objective comparison of this compound with other major apelinergic peptides, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of these molecules.

Comparison of Biological Activity

The various apelin isoforms, while all acting on the APJ receptor, exhibit differences in their binding affinity, signaling potency, and in vivo effects. These differences are crucial for understanding their physiological roles and therapeutic potential.

Binding Affinity to the Apelin Receptor (APJ)

The affinity with which different apelin peptides bind to the APJ receptor is a key determinant of their biological activity. Generally, the shorter isoforms, such as this compound and Apelin-17, along with the pyroglutamated form of this compound ([Pyr¹]this compound), demonstrate high binding affinity.

PeptideBinding Affinity (Ki or IC50)Species/TissueReference
[Pyr¹]this compound pKi = 8.83 ± 0.06Human Heart[10]
This compound Kᵢ = 8.336 nM-[11]
Apelin-17 pKi = 9.63 ± 0.17Human Heart[10]
Apelin-36 Kᵢ = 1.735 nM-[11]
[Pyr¹]this compound(1-12) pKi = 8.04 ± 0.06Human Heart[10]
Potency in Functional Signaling Assays

The potency of apelinergic peptides is often assessed through their ability to trigger downstream signaling cascades upon binding to the APJ receptor. Key signaling pathways include the inhibition of cyclic AMP (cAMP) production, activation of extracellular signal-regulated kinase (ERK), and recruitment of β-arrestin.

PeptideAssayPotency (EC50 or pD2)Cell Line/TissueReference
[Pyr¹]this compound cAMP InhibitionpD₂ = 9.67 ± 0.04-[10]
β-Arrestin RecruitmentpD₂ = 8.43 ± 0.08-[10]
Receptor InternalizationpD₂ = 8.94 ± 0.17-[10]
Vasoconstriction (Saphenous Vein)pD₂ = 8.8 ± 0.3Human[12]
Inotropic Effect (Atrial Strips)EC₅₀ = 40-125 pMHuman[12]
This compound Vasoconstriction (Saphenous Vein)pD₂ = 9.1 ± 0.2Human[12]
Apelin-36 Vasoconstriction (Saphenous Vein)pD₂ = 9.2 ± 0.4Human[12]
Apelin-17 cAMP InhibitionpD₂ = 10.31 ± 0.28-[10]
β-Arrestin RecruitmentpD₂ = 10.26 ± 0.09-[10]
[Pyr¹]this compound(1-12) cAMP InhibitionpD₂ = 9.30 ± 0.06-[10]
β-Arrestin RecruitmentpD₂ = 7.84 ± 0.06-[10]
Receptor InternalizationpD₂ = 8.19 ± 0.06-[10]

pD₂ is the negative logarithm of the EC₅₀ value. A higher pD₂ indicates greater potency.

In Vivo Cardiovascular and Metabolic Effects

Apelin peptides exert significant effects on the cardiovascular and metabolic systems. This compound is a potent vasodilator and inotrope, and it also plays a role in glucose metabolism.[8][9][13]

Cardiovascular Effects:

  • Vasodilation: this compound, [Pyr¹]this compound, and Apelin-36 all cause nitric oxide-dependent arterial vasodilation in humans.[14][15] In human mammary arteries, these peptides induce vasodilation with comparable nanomolar potency.[12]

  • Blood Pressure: Intravenous administration of apelin peptides typically leads to a transient decrease in blood pressure.[15][16] However, chronic administration of this compound in rats did not show a significant change in basal blood pressure or in angiotensin II-induced hypertension.[7]

  • Cardiac Contractility: Apelin peptides are potent positive inotropes, increasing the force of cardiac contraction.[12][13] In human paced atrial strips, this compound, [Pyr¹]this compound, and Apelin-36 increase the force of contraction with subnanomolar potencies.[12]

Metabolic Effects:

  • Glucose Homeostasis: this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.[9][17] It can enhance glucose uptake in skeletal muscle and adipose tissue.[18]

  • Insulin Secretion: The effects of this compound on insulin secretion can be complex, with some studies showing inhibition of glucose-stimulated insulin secretion and others demonstrating insulinotropic actions.[3][18]

Signaling Pathways and Peptide Relationships

The biological effects of apelin peptides are mediated through a complex network of intracellular signaling pathways initiated by the activation of the APJ receptor. The various apelin isoforms are all derived from a common precursor protein.

Apelin_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Physiological Effects Apelin Peptides Apelin Peptides APJ APJ Receptor Apelin Peptides->APJ Binding Gai Gαi APJ->Gai Gq Gαq/11 APJ->Gq beta_arrestin β-Arrestin APJ->beta_arrestin AC Adenylyl Cyclase Gai->AC PI3K PI3K Gai->PI3K PLC PLC Gq->PLC PKC PKC PLC->PKC ERK ERK1/2 PKC->ERK Inotropy Positive Inotropy PKC->Inotropy cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Akt->ERK eNOS eNOS Akt->eNOS Metabolism Glucose Metabolism Akt->Metabolism Angiogenesis Angiogenesis ERK->Angiogenesis NO ↑ NO eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Apelinergic signaling pathways.

Apelin_Isoforms Preproapelin Preproapelin (77 aa) Proapelin Proapelin (55 aa) Preproapelin->Proapelin Cleavage Apelin36 Apelin-36 Proapelin->Apelin36 Cleavage Apelin17 Apelin-17 Apelin36->Apelin17 Cleavage Apelin13 This compound Apelin17->Apelin13 Cleavage PyrApelin13 [Pyr¹]this compound Apelin13->PyrApelin13 Modification

Formation of apelin isoforms.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare apelinergic peptides.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test peptide by measuring its ability to compete with a radiolabeled ligand for binding to the APJ receptor.

  • Materials:

    • Cell membranes or tissue homogenates expressing the APJ receptor (e.g., from CHO-K1 cells stably expressing the human APJ receptor or human heart tissue).[19][20]

    • Radioligand: Typically [¹²⁵I]-(Pyr¹)this compound.

    • Test peptides (this compound, Apelin-36, etc.) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

    • Nonspecific binding control (a high concentration of unlabeled apelin).

  • Procedure:

    • Incubate the membranes/homogenates with a fixed concentration of the radioligand and varying concentrations of the test peptide.

    • Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Analyze the data using nonlinear regression to determine the IC₅₀ (concentration of test peptide that inhibits 50% of specific binding), which can then be converted to a Ki (inhibition constant).

cAMP Functional Assay

This assay measures the ability of a peptide to inhibit adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation.

  • Materials:

    • Cells expressing the APJ receptor (e.g., CHO-K1-APJ cells).

    • Forskolin (an adenylyl cyclase activator).

    • Test peptides at various concentrations.

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Pre-incubate the cells with the test peptide at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a defined period (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

    • Plot the inhibition of forskolin-stimulated cAMP production against the peptide concentration to determine the EC₅₀.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key step in receptor desensitization and internalization.

  • Materials:

    • Engineered cell line co-expressing the APJ receptor and a β-arrestin fusion protein (e.g., using DiscoveRx PathHunter technology).

    • Test peptides at various concentrations.

    • Detection reagents.

  • Procedure:

    • Seed the cells in a microplate and incubate overnight.[21]

    • Treat the cells with various concentrations of the test peptide.

    • Incubate for a specified time (e.g., 90 minutes) at room temperature or 37°C to allow for β-arrestin recruitment.[21]

    • Add detection reagents and measure the signal (e.g., chemiluminescence), which is proportional to the extent of β-arrestin recruitment.

    • Analyze the dose-response curve to calculate the EC₅₀.

Experimental_Workflow start Start peptides Synthesize/Acquire Apelin Peptides start->peptides binding Radioligand Binding Assay (Determine Ki) peptides->binding functional Functional Assays peptides->functional invivo In Vivo Studies (Cardiovascular & Metabolic) peptides->invivo analysis Data Analysis & Comparison binding->analysis cAMP cAMP Inhibition (Determine EC50) functional->cAMP b_arrestin β-Arrestin Recruitment (Determine EC50) functional->b_arrestin erk ERK Phosphorylation (Determine EC50) functional->erk cAMP->analysis b_arrestin->analysis erk->analysis invivo->analysis end End analysis->end

Workflow for comparing apelin peptides.

Conclusion

This compound is a highly potent and physiologically significant member of the apelinergic peptide family. While it shares many functional similarities with other isoforms like Apelin-36 and [Pyr¹]this compound, there are notable differences in their binding affinities and potencies in various signaling pathways. The shorter isoforms, particularly Apelin-17 and this compound, are often the most potent activators of the APJ receptor in vitro.[6][9] The pyroglutamated modification in [Pyr¹]this compound confers resistance to enzymatic degradation, making it a key endogenous isoform in the cardiovascular system.[7][22] Understanding these nuances is essential for designing robust experiments and for the development of novel therapeutics targeting the apelin system for cardiovascular and metabolic diseases.

References

Apelin-13 in Myocardial Infarction: A Comparative Guide to its Preclinical Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Apelin-13's performance in a preclinical myocardial infarction (MI) model, supported by experimental data and detailed methodologies. It aims to offer an objective overview of its therapeutic potential against alternative strategies.

Introduction

This compound is an endogenous peptide and the most active isoform of the apelin family, which acts through the G-protein coupled receptor APJ.[1] The apelin/APJ system is widely distributed in the cardiovascular system and is implicated in regulating cardiac contractility, blood pressure, and angiogenesis.[2] Following a myocardial infarction, the expression of apelin and its receptor are upregulated, suggesting a natural compensatory role in the ischemic heart.[3] This has led to extensive investigation into the therapeutic potential of exogenous this compound in mitigating ischemia-reperfusion (I/R) injury and improving post-MI cardiac remodeling.

This compound Signaling in Cardiomyocytes

This compound binding to its receptor, APJ, on cardiomyocytes triggers a cascade of intracellular signaling pathways crucial for cell survival and function. The primary pathways implicated in its cardioprotective effects are the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK)1/2 pathways.[4][5] Activation of these pathways is known to inhibit apoptosis, reduce oxidative stress, and promote cell survival, which are critical mechanisms for protecting the heart muscle during and after an ischemic event.[6][7]

This compound Signaling Pathway Apelin13 This compound APJ APJ Receptor Apelin13->APJ G_protein Gi/o Protein APJ->G_protein Activates PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Cardioprotection Cardioprotection (Anti-apoptosis, Pro-survival) Akt->Cardioprotection p70S6K p70S6K ERK->p70S6K Activates ERK->Cardioprotection mTOR->p70S6K p70S6K->Cardioprotection

Caption: this compound signaling cascade in cardiomyocytes.

Validation in a Preclinical Myocardial Infarction Model

The cardioprotective effects of this compound have been extensively validated in rodent models of myocardial infarction, typically induced by ligation of the left anterior descending (LAD) coronary artery. Administration of this compound, particularly during the reperfusion phase, has been shown to significantly limit infarct size and improve cardiac function.[8][9]

Data Presentation: Efficacy of this compound in Rodent MI Models
ParameterAnimal ModelThis compound Dose & AdministrationControl Group (MI + Saline/Vehicle)This compound Treated GroupPercentage ChangeReference
Infarct Size (% of Risk Area) Rat (in vivo)1 µg/kg, IV post-ischemia~55%~33%-40%[10]
Rat (ex vivo)0.5 µM, infusion post-ischemia54 ± 2%26 ± 4%-51.9%[8][11]
Mouse (in vivo)1 mg/kg, IV at reperfusion~60%~36%-40%[10]
Infarct Size (% of LV) Rat (in vivo)1.5 µg/kg/day, IP for 28 days45.85 ± 2.94%10.13 ± 0.82%-77.9%[3]
Left Ventricular Ejection Fraction (LVEF) Rat (in vivo)Continuous infusion post-MI66.2 ± 2.2%79.1 ± 1.8%+19.5%[12]
LV End-Diastolic Pressure (LVEDP, mmHg) Rat (in vivo)N/AIncreased post-MISignificantly decreased-[6][13]
LV Systolic Pressure (LVSP, mmHg) Rat (in vivo)N/ADecreased post-MISignificantly increased-[6][13]
CK-MB (ng/ml) Rat (in vivo)1.5 µg/kg/day, IP for 28 days27.75 ± 1.244.08 ± 0.75-85.3%[3]
LDH (IU/L) Rat (in vivo)1.5 µg/kg/day, IP for 28 days98.82 ± 3.2439.59 ± 3.94-59.9%[3]

IV: Intravenous, IP: Intraperitoneal, LV: Left Ventricle, CK-MB: Creatine Kinase-MB, LDH: Lactate Dehydrogenase. Data are represented as mean ± SD or as approximate values derived from published charts.

Experimental Protocols

Key Experiment: In Vivo Myocardial Ischemia-Reperfusion Rat Model

This protocol describes a common method to assess the cardioprotective effects of this compound when administered after an ischemic event.

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats (250-300g).

  • Acclimatization: Animals are housed for at least one week under standard laboratory conditions (22-24°C, 12h light/dark cycle) with free access to food and water.[3]

2. Surgical Procedure (Myocardial Infarction Induction):

  • Anesthesia: Rats are anesthetized, typically with isoflurane (2.5%) or ketamine/xylazine.[3][6]

  • Intubation and Ventilation: The trachea is cannulated, and animals are connected to a rodent ventilator for artificial respiration.[14]

  • Thoracotomy: A left thoracotomy is performed through the fourth or fifth intercostal space to expose the heart.[3]

  • LAD Ligation: The left anterior descending (LAD) coronary artery is identified and ligated with a suture (e.g., 4-0 silk). Successful ligation is confirmed by the visible paling of the anterior wall of the left ventricle.[3]

  • Ischemia & Reperfusion: The ligation is maintained for a set period (e.g., 30 minutes) to induce ischemia. Afterwards, the suture is released to allow for reperfusion of the myocardium for a specified duration (e.g., 2 hours to 28 days).[3][10]

  • Sham Control: A parallel group of animals undergoes the same surgical procedure, but the suture around the LAD is not tightened.[3]

3. Drug Administration:

  • Test Article: this compound is dissolved in saline.

  • Administration: The solution is administered at a specified dose (e.g., 1 µg/kg) via intravenous (tail vein) injection at the onset of reperfusion.[10] The control group receives an equivalent volume of saline.

4. Outcome Assessment:

  • Infarct Size Measurement: After the reperfusion period, the heart is excised. The non-ischemic area is delineated by perfusing with a dye like Evans blue. The area at risk is then sliced and incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area pale. The respective areas are then quantified using imaging software.

  • Cardiac Function: Assessed via echocardiography or invasive pressure-volume loop analysis to measure parameters like LVEF, fractional shortening (FS), LVSP, and LVEDP.[6]

  • Biochemical Analysis: Blood samples are collected to measure cardiac injury markers such as CK-MB and LDH.[3]

Experimental Workflow cluster_0 Surgical Phase cluster_1 Treatment Phase cluster_2 Analysis Phase A Animal Acclimatization (Sprague-Dawley Rats) B Anesthesia & Ventilation A->B C Thoracotomy & Heart Exposure B->C D LAD Coronary Artery Ligation (Ischemia for 30 min) C->D E Suture Release (Reperfusion) D->E F Drug Administration at Reperfusion E->F G_Apelin This compound (IV) F->G_Apelin G_Control Saline (IV) F->G_Control H Reperfusion Period (e.g., 2 hours) G_Apelin->H G_Control->H I Outcome Assessment H->I J1 Infarct Size (TTC Staining) I->J1 J2 Cardiac Function (Echo) I->J2 J3 Biomarker Analysis (Blood) I->J3

Caption: Workflow for in vivo MI model and this compound validation.

Comparison with Alternatives: Beta-Blockers

Beta-blockers are a cornerstone of post-MI therapy, primarily for patients with reduced left ventricular ejection fraction (LVEF ≤40%).[15][16] They work by reducing heart rate, blood pressure, and contractility, thereby decreasing myocardial oxygen demand. While effective, their benefit in patients with preserved or mildly reduced EF is less clear.[15][17]

Performance Comparison: this compound vs. Beta-Blockers

This table provides a conceptual comparison based on preclinical data for this compound and clinical data for beta-blockers. A direct head-to-head preclinical trial would be necessary for a definitive comparison.

FeatureThis compound (Preclinical Data)Beta-Blockers (Clinical Data)
Primary Mechanism APJ receptor agonist; activates pro-survival pathways (PI3K/Akt, ERK), promotes angiogenesis.[4][10]Beta-adrenergic receptor antagonist; reduces myocardial oxygen demand.
Effect on Infarct Size Directly reduces infarct size by ~40-78% in animal models.[3][10]Reduces recurrent MI; less evidence for acute infarct size reduction in the reperfusion era.[18]
Effect on Cardiac Contractility Positive inotropic effect (increases contractility).[2]Negative inotropic effect (decreases contractility).
Effect on Heart Rate Variable effects reported, some studies show an increase.[13]Decreases heart rate.
Optimal Patient Population Potentially beneficial for all MI patients, especially during acute I/R injury.Most beneficial for patients with reduced LVEF (≤40%).[15]
Potential Side Effects Hypotension (due to vasodilation).[10]Bradycardia, hypotension, fatigue, heart failure exacerbation.[18]

Conclusion

Preclinical evidence robustly supports the role of this compound as a potent cardioprotective agent in the context of myocardial infarction. Its ability to directly salvage ischemic tissue by activating pro-survival signaling pathways results in significant reductions in infarct size and improvements in cardiac function in animal models. Compared to standard-of-care alternatives like beta-blockers, this compound offers a distinct, pro-contractility mechanism that could be particularly advantageous in the acute phase of MI. However, the therapeutic utility of this compound is limited by its short plasma half-life.[19] The development of more stable synthetic analogues or novel delivery methods will be critical for translating these promising preclinical findings into effective therapies for patients with ischemic heart disease.[20]

References

Apelin-13 Knockout vs. Wild-Type Mouse Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Apelin-13 knockout (KO) and wild-type (WT) mice, focusing on key physiological and pathological differences observed in experimental studies. The information is intended for researchers, scientists, and drug development professionals working on the apelinergic system.

Cardiovascular System

The absence of this compound significantly impacts the cardiovascular system, particularly under stress conditions. This compound is a crucial peptide for normal blood vessel growth and is involved in various physiological processes, including cardiovascular function.[1] The apelin/APJ system, which includes this compound and its receptor, is widely distributed in the cardiovascular system.[1]

Studies have shown that this compound plays a protective role in the heart. In response to stress, it helps prevent myocardial remodeling and improves cardiac function.[2] The absence of apelin in mice leads to age-dependent progressive cardiac dysfunction.[2] Furthermore, this compound knockout mice exhibit increased mortality, larger infarct size, and more inflammation following myocardial infarction.[3] This is associated with a reduction in the pro-survival PI3K/Akt signaling pathway.[3]

Administration of this compound in mouse models of myocardial infarction has been shown to reduce infarct volume and neuronal apoptosis, effects that are linked to the activation of the PI3K/Akt and ERK pathways.[3] In high-fat diet-fed mice subjected to cardiac ischemia/reperfusion, this compound administration significantly reduced infarct size and myocardial apoptosis.[2]

ParameterWild-Type (WT) MouseThis compound Knockout (KO) MouseCitation
Cardiac Function Normal age-dependent functionAge-dependent progressive cardiac dysfunction[2]
Myocardial Infarction Mortality LowerIncreased[3]
Infarct Size post-I/R SmallerIncreased[3]
Akt Phosphorylation post-I/R Maintained or increased with this compound treatmentSignificantly reduced[4]
Cardiac Hypertrophy post-MI Suppressed with this compound treatmentIncreased[4]
Cardiac Output post-MI Improved with this compound treatmentSignificantly reduced[4]
Ejection Fraction post-MI Improved with this compound treatmentSignificantly decreased[4]
Metabolic Function

The apelinergic system is also a key regulator of energy metabolism.[5] Apelin knockout mice have been reported to exhibit reduced insulin sensitivity, glucose intolerance, and hyperinsulinemia.[6]

ParameterWild-Type (WT) MouseThis compound Knockout (KO) MouseCitation
Insulin Sensitivity NormalReduced[6]
Glucose Tolerance NormalImpaired[6]
Plasma Insulin Levels NormalHyperinsulinemia[6]
Fluid Homeostasis

The apelin receptor (APJ) is involved in the regulation of water intake and fluid retention.[7][8] APJ knockout mice drink significantly less water than their wild-type counterparts when given free access.[7][8] After 24 hours of water deprivation, wild-type mice significantly reduce their urine volume and increase its osmolality, a response not seen in APJ knockout mice.[7][8]

ParameterWild-Type (WT) MouseApelin Receptor Knockout (APJ KO) MouseCitation
Water Intake (ad libitum) NormalSignificantly less[7][8]
Urine Volume (after 24h water deprivation) Significantly reducedNo significant change[7][8]
Urine Osmolality (after 24h water deprivation) Significantly increasedNo significant change[7][8]
Neurological and Behavioral Phenotypes

The apelinergic system is widely expressed in the central nervous system and influences stress responses and behavior.[9][10] Knockout of the apelin receptor (Aplnr) results in sex-specific changes in conditioned fear responses, with male knockout mice showing enhanced context- and cue-dependent freezing.[9][10]

ParameterWild-Type (WT) Male MouseApelin Receptor Knockout (Aplnr KO) Male MouseCitation
Contextual Fear Response (Freezing) NormalEnhanced[9][10]
Cue-Dependent Fear Response (Freezing) NormalEnhanced[9][10]
Locomotor Activity (in context tests) NormalLower[9]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound binds to the G-protein-coupled receptor APJ, activating several downstream signaling cascades.[5] Key pathways include the PI3K/Akt and ERK1/2 pathways, which are involved in cell survival, proliferation, and metabolism.[3][5] this compound can also stimulate endothelial nitric oxide synthase (eNOS) through the PKB pathway.[5]

Apelin13 This compound APJ APJ Receptor Apelin13->APJ Binds to G_protein Gαi / Gq/11 APJ->G_protein Activates PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK Akt Akt/PKB PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates FoxO1 FoxO1 Akt->FoxO1 Inhibits (Phosphorylation & Nuclear Exclusion) eNOS eNOS Akt->eNOS Activates Proliferation Proliferation & Metabolism ERK->Proliferation p70S6K p70S6K mTOR->p70S6K Activates p70S6K->Proliferation CellSurvival Cell Survival (Anti-apoptosis) FoxO1->CellSurvival Promotes (when inhibited) Vasodilation Vasodilation eNOS->Vasodilation

Caption: this compound signaling through the APJ receptor.

Experimental Workflow: Myocardial Ischemia/Reperfusion Model

A common model to study the cardioprotective effects of this compound involves surgically inducing ischemia followed by a period of reperfusion in mice.

Start WT and this compound KO Mice Anesthesia Anesthetize Mouse Start->Anesthesia Surgery Thoracotomy & Ligation of Coronary Artery Anesthesia->Surgery Ischemia Ischemia Period (e.g., 30 min) Surgery->Ischemia Reperfusion Remove Ligature & Allow Reperfusion Ischemia->Reperfusion Recovery Recovery & Monitoring (e.g., 24h to 14 days) Reperfusion->Recovery Analysis Analysis: - Infarct Size - Cardiac Function (Echo) - Apoptosis (TUNEL) - Western Blot (Signaling) Recovery->Analysis End Data Comparison Analysis->End Start WT and this compound KO Mice (e.g., 4 weeks old) Diet Assign to Diets: - Normal Chow - High-Fat Diet (HFD) Start->Diet Feeding Chronic Feeding Period (e.g., 12 weeks) Diet->Feeding Monitoring Monitor Body Weight & Food Intake Feeding->Monitoring MetabolicTests Metabolic Testing: - Glucose Tolerance Test - Insulin Tolerance Test Feeding->MetabolicTests Tissue Tissue Collection: - Adipose Tissue - Liver - Muscle MetabolicTests->Tissue Analysis Analysis: - Plasma Insulin/Glucose - Gene/Protein Expression Tissue->Analysis End Compare Phenotypes Analysis->End

References

A Researcher's Guide to Apelin-13 Antibody Specificity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of Apelin-13 are paramount. This guide provides a comparative analysis of commercially available this compound antibodies, focusing on their cross-reactivity with other apelin isoforms and across various species. The information presented here is intended to aid in the selection of the most appropriate antibody for your specific research needs.

Understanding Apelin Isoforms and the Challenge of Cross-Reactivity

Apelin is a peptide hormone that exists in several isoforms, including this compound, Apelin-17, and Apelin-36, all derived from a 77-amino acid precursor. A post-translationally modified form, pyroglutamylated this compound ([Pyr1]this compound), is also physiologically relevant. The structural similarity between these isoforms presents a significant challenge for immunoassay specificity. An antibody generated against this compound may exhibit cross-reactivity with other apelin variants, leading to inaccurate quantification and interpretation of experimental results. Therefore, thorough validation of antibody specificity is crucial.

Comparative Analysis of this compound Antibody Cross-Reactivity

While many manufacturers claim high specificity for their this compound antibodies, quantitative cross-reactivity data is often limited. This section summarizes available information from product datasheets and relevant literature. It is important to note that the absence of reported cross-reactivity does not definitively confirm specificity, and independent validation is always recommended.

Table 1: Summary of this compound Antibody and ELISA Kit Specificity

Manufacturer/SupplierProduct Name/Catalog No.TypeReported Cross-Reactivity with other Apelin IsoformsSpecies Reactivity
RayBiotech Apelin ELISA KitELISA KitDesigned to target the C-terminus, and is expected to detect all active forms including Apelin-36, Apelin-31, Apelin-28, and this compound.[1]Human, Mouse, Rat
Elabscience Human this compound ELISA kit (E-EL-H0458)ELISA KitNo significant cross-reactivity to other apelin isoforms (e.g., apelin-17, apelin-36) or related peptides.Human
Cloud-Clone Corp. ELISA Kit for Apelin 13 (AP13)ELISA KitNo significant cross-reactivity or interference between Apelin 13 (AP13) and analogues was observed.Rat
Antibodies.com Human Apelin 13 ELISA Kit (A2927)Competitive ELISA KitThe provided information focuses on the competitive assay principle but does not explicitly state cross-reactivity with other apelin isoforms.[2]Human
Assay Genie Human Apelin 13 ELISA Kit (HUFI02221)Competitive ELISA KitInformation on cross-reactivity with other apelin isoforms is not specified.[3]Human
United States Biological Pab Rb x human APLN antibodyPolyclonal AntibodyRecognizes Apelin, APJ Endogenous Ligand, Apelin-36, Apelin-31, Apelin-28, this compound.[4]Human, Mouse, Rat

Note: The information in this table is based on publicly available data and may not be exhaustive. Researchers are encouraged to contact manufacturers for the most up-to-date and detailed specificity information.

Experimental Protocols for Assessing Antibody Cross-Reactivity

To independently validate the specificity of an this compound antibody, two primary methods are recommended: Competitive ELISA and Western Blot with a peptide competition assay.

Competitive ELISA for Cross-Reactivity Assessment

This method quantitatively determines the extent to which other apelin isoforms compete with this compound for binding to the antibody.

Principle: A known amount of this compound is coated onto a microplate. The antibody is pre-incubated with either standard this compound or a competing apelin isoform (e.g., Apelin-17, Apelin-36) before being added to the plate. The degree of inhibition of the antibody binding to the coated this compound is proportional to the concentration and affinity of the competing isoform.

Detailed Protocol:

  • Plate Coating: Coat a 96-well microplate with 1-10 µg/mL of synthetic this compound peptide in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with a blocking buffer (e.g., 3% BSA in PBS) for at least 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Incubation:

    • Prepare a standard curve of this compound.

    • Prepare serial dilutions of the competing apelin isoforms (e.g., Apelin-17, Apelin-36, [Pyr1]this compound).

    • In separate tubes, mix the this compound antibody at its optimal working concentration with the standard dilutions and the competing isoform dilutions. Incubate for 1-2 hours at room temperature.

  • Addition to Plate: Add the antibody-peptide mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add a suitable substrate (e.g., TMB) and incubate until color develops.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4).

  • Data Analysis: Read the absorbance at the appropriate wavelength. The percentage of cross-reactivity can be calculated using the following formula:

    % Cross-reactivity = (Concentration of this compound at 50% inhibition / Concentration of competing isoform at 50% inhibition) x 100

Western Blot with Peptide Competition Assay

This method provides a qualitative assessment of antibody specificity by demonstrating that the signal can be blocked by pre-incubation with the target peptide.

Principle: The this compound antibody is pre-incubated with an excess of the this compound peptide before being used to probe a Western blot containing separated apelin isoforms. If the antibody is specific, the band corresponding to this compound should be significantly reduced or eliminated in the lane probed with the blocked antibody.

Detailed Protocol:

  • Sample Preparation and Electrophoresis: Run samples containing different apelin isoforms (e.g., synthetic peptides or cell lysates overexpressing specific isoforms) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Antibody Preparation:

    • Control: Dilute the this compound antibody to its optimal working concentration in blocking buffer.

    • Blocked: In a separate tube, pre-incubate the same dilution of the this compound antibody with a 10-100 fold molar excess of the this compound peptide for 1-2 hours at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with either the control or the blocked antibody solution overnight at 4°C.

  • Washing: Wash the membrane three times with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Use a chemiluminescent substrate to visualize the bands.

  • Analysis: Compare the band intensities between the control and blocked lanes. A significant reduction or absence of the band at the expected molecular weight for this compound in the blocked lane indicates specificity.

Visualizing Key Pathways and Workflows

To further aid in understanding the context of this compound research and the experimental procedures for antibody validation, the following diagrams are provided.

Apelin Signaling Pathway

The binding of apelin isoforms to the APJ receptor triggers a cascade of intracellular signaling events that regulate various physiological processes.

Apelin Signaling Pathway cluster_membrane Cell Membrane APJ APJ Receptor G_protein Gαi/Gαq APJ->G_protein activates Apelin13 This compound Apelin13->APJ Apelin17 Apelin-17 Apelin17->APJ Apelin36 Apelin-36 Apelin36->APJ PLC PLC G_protein->PLC activates AC Adenylyl Cyclase G_protein->AC inhibits PI3K PI3K G_protein->PI3K activates MAPK MAPK/ERK G_protein->MAPK IP3_DAG ↑ IP3/DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Physiological_Effects Physiological Effects (e.g., Vasodilation, Cardiac Contractility) MAPK->Physiological_Effects eNOS eNOS Akt->eNOS NO ↑ NO eNOS->NO cAMP->Physiological_Effects IP3_DAG->Physiological_Effects NO->Physiological_Effects

Caption: Apelin isoforms bind to the APJ receptor, activating multiple downstream signaling pathways.

Experimental Workflow for Antibody Cross-Reactivity Testing

The following diagram outlines the key steps in validating the cross-reactivity of an this compound antibody.

Antibody Cross-Reactivity Workflow cluster_elisa Competitive ELISA cluster_wb Western Blot with Peptide Competition start Start: Select This compound Antibody method_choice Choose Validation Method start->method_choice elisa_prep Coat Plate with This compound method_choice->elisa_prep Quantitative wb_prep Run Apelin Isoforms on SDS-PAGE method_choice->wb_prep Qualitative elisa_incubation Incubate Antibody with Apelin Isoforms elisa_prep->elisa_incubation elisa_detect Detect Bound Antibody elisa_incubation->elisa_detect elisa_analyze Calculate % Cross-Reactivity elisa_detect->elisa_analyze end End: Assess Antibody Specificity elisa_analyze->end wb_transfer Transfer to Membrane wb_prep->wb_transfer wb_incubation Incubate with Antibody +/- Blocking Peptide wb_transfer->wb_incubation wb_detect Detect Bands wb_incubation->wb_detect wb_analyze Compare Band Intensity wb_detect->wb_analyze wb_analyze->end

Caption: Workflow for validating this compound antibody specificity using ELISA and Western Blot.

Conclusion

The selection of a highly specific this compound antibody is critical for generating reliable and reproducible data. While manufacturers provide some information on antibody specificity, independent validation is strongly recommended. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and to rigorously validate their reagents, ultimately leading to more accurate and impactful scientific discoveries.

References

Replicating Published Findings on Apelin-13 Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the experimental data and methodologies used to characterize the effects of Apelin-13, a key endogenous ligand for the G-protein coupled receptor, APJ. It is designed for researchers, scientists, and drug development professionals seeking to replicate or build upon published findings in the field of apelin signaling.

This compound Signaling Pathways

This compound exerts its pleiotropic effects by activating the APJ receptor, which primarily couples to the Gi alpha subunit of heterotrimeric G-proteins.[1] This initiates a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2] Evidence also suggests the involvement of other signaling molecules, including protein kinase C (PKC), PI3K/Akt, and β-arrestin, which can mediate various cellular responses such as cell proliferation, migration, and metabolic regulation.[3][4]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apelin13 This compound APJ APJ Receptor Apelin13->APJ Binds G_protein Gi APJ->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 G_protein->ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Responses (e.g., proliferation, metabolism) PKA->Cellular_Response pERK p-ERK1/2 ERK->pERK Phosphorylates pERK->Cellular_Response

Caption: this compound signaling cascade.

Experimental Protocols

To investigate the effects of this compound, a variety of in vitro and in vivo experimental protocols are commonly employed. These assays are crucial for determining the binding affinity, downstream signaling, and physiological functions of this compound and its analogues.

In Vitro Assays

1. Receptor Binding Assay: This assay is used to determine the binding affinity of this compound to the APJ receptor.[5]

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human APJ receptor (HEK293-APJ) are commonly used.[1][6]

  • Radioligand: [125I]-(Pyr1)this compound is a frequently used radioligand.[5]

  • Procedure:

    • HEK293-APJ cell membranes are prepared.[6]

    • Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.[5]

    • The reaction is incubated to allow for competitive binding.[6]

    • The bound and free radioligand are separated by filtration.[7]

    • The radioactivity of the bound fraction is measured using a gamma counter.[7]

    • The Ki (inhibition constant) or Kd (dissociation constant) is calculated from the competition curve.[6][8]

2. cAMP Accumulation Assay: This assay measures the ability of this compound to inhibit the production of cyclic AMP.[1][9]

  • Cell Lines: HEK293-APJ cells are suitable for this assay.[10]

  • Procedure:

    • Cells are pre-treated with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[11]

    • Adenylyl cyclase is stimulated with forskolin to induce cAMP production.[1][9]

    • Cells are then treated with varying concentrations of this compound.[10]

    • The intracellular cAMP levels are measured using an enzyme-linked immunosorbent assay (ELISA) kit.

    • The IC50 value, representing the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production, is determined.[9]

3. ERK1/2 Phosphorylation Assay (Western Blot): This assay is used to detect the activation of the ERK1/2 signaling pathway.[1][6]

  • Cell Lines: HEK293-APJ cells or other relevant cell types can be used.[12]

  • Procedure:

    • Cells are treated with this compound for various time points (e.g., 5, 15, 30, 60 minutes).[1][13]

    • Cell lysates are prepared.[6]

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection.

    • The protein bands are visualized using a chemiluminescent substrate, and the ratio of p-ERK1/2 to total ERK1/2 is quantified.[12]

In Vivo Assays

1. Cardiovascular Effects in Rodent Models: These experiments assess the impact of this compound on cardiovascular parameters.

  • Animal Models: Male Sprague-Dawley or Wistar rats are commonly used.[14][15][16]

  • Administration: this compound can be administered via intravenous (i.v.), subcutaneous (s.c.), or intracerebroventricular (i.c.v.) routes.[8][14][17]

  • Measurements:

    • Blood Pressure and Heart Rate: Measured using telemetry or arterial catheters.[17]

    • Cardiac Output and Stroke Volume: Assessed by echocardiography or pressure-volume loop analysis.[8]

  • Procedure:

    • Animals are anesthetized (if required for the procedure).[8]

    • Baseline cardiovascular parameters are recorded.

    • This compound is administered, and the same parameters are monitored over time.[8][17]

    • Dose-response relationships can be established by administering different concentrations of this compound.[8]

2. Metabolic Effects in Rodent Models: These studies investigate the role of this compound in regulating metabolism.

  • Animal Models: Diet-induced obese (DIO) mice or diabetic rat models (e.g., Goto-Kakizaki rats) are often used.[18][19]

  • Administration: Intraperitoneal (i.p.) injection is a common route of administration.[19][20]

  • Measurements:

    • Blood Glucose and Insulin Levels: Measured from blood samples.[18]

    • Glucose Tolerance Tests (GTT): To assess glucose disposal.[18]

    • Food and Water Intake: Monitored over a specific period.[14][21]

  • Procedure:

    • Animals are fasted prior to the experiment if necessary.

    • Baseline metabolic parameters are measured.

    • This compound is administered.[19]

    • Blood samples are collected at different time points to measure glucose and insulin levels.[18]

    • For GTT, a glucose bolus is administered after this compound treatment, and blood glucose is monitored over time.[18]

Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., HEK293-APJ) Treatment This compound Treatment Cell_Culture->Treatment Binding_Assay Receptor Binding Assay Treatment->Binding_Assay Signaling_Assay Signaling Assays (cAMP, p-ERK) Treatment->Signaling_Assay Data_Analysis_Vitro Data Analysis (Ki, EC50/IC50) Binding_Assay->Data_Analysis_Vitro Signaling_Assay->Data_Analysis_Vitro Animal_Model Animal Model (e.g., Rat, Mouse) Administration This compound Administration (i.v., i.p., s.c.) Animal_Model->Administration Physiological_Measurement Physiological Measurements (Blood Pressure, Glucose) Administration->Physiological_Measurement Data_Analysis_Vivo Data Analysis (Dose-Response) Physiological_Measurement->Data_Analysis_Vivo

Caption: General experimental workflow.

Quantitative Data Summary

The following tables summarize quantitative data from published studies on the effects of this compound. These values can serve as a benchmark for researchers aiming to replicate these findings.

Table 1: In Vitro Activity of Apelin Peptides

PeptideBinding Affinity (Ki/IC50, nM)cAMP Inhibition (IC50, nM)ERK1/2 Activation (EC50, nM)Reference(s)
This compound1.9 x 10-10 M (IC50)-7.817 ± 0.363 (log IC50)Not specified[7][9]
[Pyr1]-apelin-13Not specified-7.978 ± 0.409 (log IC50)Not specified[9]
Apelin-17Not specified-7.419 ± 0.341 (log IC50)Not specified[9]
Apelin-362.5 x 10-10 M (IC50)-7.865 ± 0.346 (log IC50)Not specified[7][9]

Note: cAMP inhibition data is presented as the log of the IC50 value.

Table 2: In Vivo Effects of this compound Administration

SpeciesRoute of AdministrationDoseObserved EffectReference(s)
RatIntracerebroventricular (i.c.v.)10 nmolIncreased water intake by up to sixfold.[14][21]
RatIntracerebroventricular (i.c.v.)10 nmolSignificantly increased plasma ACTH and corticosterone.[14][21]
RatIntravenous (i.v.)Not specifiedDose-dependent increases in stroke volume and cardiac output.[8]
HumanIntravenous (i.v.)30-300 nmol/minIncreased cardiac index, lowered mean arterial pressure.[22]
MouseIntraperitoneal (i.p.)0.1 µmol/kg/day for 10 weeksDecreased glycogen content and increased GLUT4 mRNA in myocardium.[20]
RatIntraperitoneal (i.p.)200 µg/kg/d for 4 weeksImproved cardiac function, hyperglycemia, and dyslipidemia in diabetic rats.[19]
MouseIntravenous (i.v.)10, 20 mg/kgDecreased licking/biting time in the second phase of the formalin test.[23]

Table 3: Time-Course and Dose-Response of this compound-Induced ERK1/2 Phosphorylation

Cell LineThis compound ConcentrationTime (minutes)ObservationReference(s)
HEK293-APJ10 nM15Significant activation of ERK1/2.[1][2]
HEK293-APJ100 nM15Maximal activation of ERK1/2.[1][2]
HEK293-APJNot specified5ERK1/2 activation initiated.[1][2]
HEK293-APJNot specified15Peak of ERK1/2 activation.[1][2]
HEK293-APJNot specified60Return to basal level of ERK1/2 activation.[1][2]
A5490.1 µM30Peak expression of phospho-ERK1/2.[13]
A5490.1 µM60Return to normal phospho-ERK1/2 levels.[13]

References

Apelin-13 and Angiotensin II: A Comparative Analysis of Their Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the physiological and cellular effects of Apelin-13 and Angiotensin II (Ang II), two endogenous peptides with often opposing roles in cardiovascular regulation. The information presented is collated from experimental data to assist in research and drug development endeavors.

Core Functional Opposition

The Apelin/APJ receptor system and the Renin-Angiotensin System (RAS), primarily through Angiotensin II and its AT1 receptor (AT1R), are critical regulators of cardiovascular homeostasis.[1] While Ang II is a well-established mediator of vasoconstriction, hypertension, and pathological cardiac remodeling, this compound is increasingly recognized as an endogenous counter-regulator, exerting protective effects on the cardiovascular system.[2][3] The apelin pathway is considered a negative regulator of Ang II-mediated adverse myocardial remodeling and dysfunction.[1]

Comparative Effects on Cardiovascular Physiology

Experimental data consistently demonstrates the antagonistic relationship between this compound and Angiotensin II across several key cardiovascular parameters. This compound has been shown to mitigate the detrimental effects of Ang II, such as hypertension, aneurysm formation, and adverse cardiac remodeling.[1][4]

Data Summary: In Vivo Cardiovascular Effects
ParameterAngiotensin II EffectThis compound Counter-EffectKey Findings & Model
Systolic Blood Pressure (SBP) Significant increaseAttenuates the Ang II-induced increaseIn ApoE-KO mice, Ang II infusion increased SBP to 151 ± 7 mmHg, while co-infusion with apelin lowered it to 114 ± 8 mmHg.[4] In a rat renovascular hypertension model, Ang II increased SBP to 153 ± 5.70 mmHg, which was reduced to 132.8 ± 3.85 mmHg by this compound treatment.[5]
Abdominal Aortic Aneurysm (AAA) High incidence of formation (89%)Dramatically reduces incidence (5%)In Ang II-infused ApoE-KO mice, co-infusion of apelin significantly reduced AAA formation and sudden death from aortic rupture.[4]
Cardiac Hypertrophy Induces pathological hypertrophyPrevents/rescues Ang II-mediated hypertrophyChronic Ang II infusion in mice leads to significant cardiac hypertrophy and fibrosis, effects that are attenuated by co-administration of pyr1-apelin-13.[1][6] In apelin-deficient mice, Ang II-induced hypertrophy is exacerbated.[1][7]
Cardiac Fibrosis Promotes myocardial fibrosisAttenuates Ang II-induced fibrosisAng II infusion increases the expression of fibrosis-related genes, an effect that is rescued by this compound treatment.[1] This protective effect is linked to the suppression of pro-fibrotic signaling, such as the TGF-β pathway.[7]
Plasma Renin & Ang II Levels Levels are elevated in hypertensive modelsReduces plasma renin activity and Ang II levelsIn a rat 2K1C hypertension model, this compound treatment significantly reduced elevated plasma renin content, activity, and Ang II levels.[5]

Note: One study using chronic subcutaneous infusion of this compound in conscious rats found it did not significantly alter basal blood pressure or Ang II-induced hypertension and cardiac changes, suggesting the dynamics of their interaction may be complex and dependent on the model and administration protocol.[6][8][9]

Molecular Mechanisms of Interaction and Signaling

The counter-regulatory effects of this compound on Ang II are rooted in a complex interplay at the receptor and post-receptor signaling levels. This includes direct physical interaction between their respective G protein-coupled receptors (GPCRs), APJ and AT1R, as well as crosstalk in their downstream intracellular signaling cascades.

Receptor-Level Interaction: Heterodimerization and Allosteric Inhibition

A key mechanism for Apelin's antagonism of Ang II is the physical interaction between their receptors. The apelin receptor (APJ) and the Ang II type 1 receptor (AT1R) can form heterodimers.[10]

  • Apelin-Induced Allosteric Inhibition: this compound binding to the APJ receptor induces or stabilizes an APJ:AT1R heterodimer complex.[2] This interaction allosterically inhibits the AT1R, forcing it into a low-affinity state that reduces Ang II binding and subsequent signaling.[2][11]

  • Signaling Efficacy Reduction: This apelin-dependent heterodimerization significantly reduces the efficacy of Ang II signaling, depressing the maximal production of downstream signals like inositol phosphate (IP₁) and β-arrestin recruitment to the AT1R.[2][11]

  • Ligand-Independent Suppression: There is also evidence that the non-activated APJ receptor, in the absence of apelin, can suppress Ang II-AT1R signaling. Apelin binding then abolishes this attenuation.[12]

cluster_0 Cell Membrane AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates Inhibited_AT1R AT1R (Low Affinity) AngII->Inhibited_AT1R Binding Reduced Apelin13 This compound APJ APJ Receptor Apelin13->APJ Binds & Activates Dimer APJ:AT1R Heterodimer Apelin13->Dimer Induces/ Stabilizes AT1R->Dimer APJ->Dimer Dimer->Inhibited_AT1R Allosteric Inhibition cluster_Apelin This compound Signaling cluster_AngII Angiotensin II Signaling Apelin This compound APJ APJ Receptor Apelin->APJ Apelin_Signal Akt / ERK / eNOS (Phosphorylation) APJ->Apelin_Signal Activates ACE2 ACE2 Upregulation APJ->ACE2 Promotes Apelin_Effect Cardioprotection Vasodilation Anti-apoptosis Anti-hypertrophy Apelin_Signal->Apelin_Effect AngII_Signal Oxidative Stress Inflammation Cell Proliferation Apelin_Signal->AngII_Signal Inhibits AngII Angiotensin II ACE2->AngII Degrades AT1R AT1 Receptor AngII->AT1R AT1R->AngII_Signal Activates AngII_Effect Pathological Remodeling Vasoconstriction Hypertrophy / Fibrosis AngII_Signal->AngII_Effect A Select Animal Model (e.g., ApoE-KO Mice) B Implant Osmotic Minipumps A->B C Assign Treatment Groups (4 weeks) B->C D1 Group 1: Saline (Control) C->D1 D2 Group 2: Angiotensin II C->D2 D3 Group 3: Ang II + this compound C->D3 E Monitor Blood Pressure (Telemetry / Tail-cuff) D1->E F Assess Cardiac Function (Echocardiography) D1->F D2->E D2->F D3->E D3->F G Terminal Sacrifice & Tissue Harvest E->G F->G H Analyze Endpoints G->H I1 Histology (Hypertrophy, Fibrosis) H->I1 I2 Molecular Analysis (Western Blot, qPCR) H->I2

References

A Head-to-Head Comparison of Apelin-13 Delivery Methods: An Objective Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apelin-13, an endogenous peptide and a highly active member of the Apelin family, holds significant therapeutic promise for a range of metabolic and cardiovascular diseases.[1] Its clinical translation, however, is severely hampered by a remarkably short biological half-life due to rapid enzymatic degradation.[2][3] This guide provides a head-to-head comparison of various delivery strategies designed to overcome this limitation, presenting key quantitative data from preclinical studies. We compare conventional systemic administration with advanced methods, including nanoparticle encapsulation, injectable hydrogels, and non-invasive intranasal delivery, to provide a clear, data-driven perspective for researchers in the field.

Overview of this compound Signaling

This compound exerts its diverse biological effects by binding to the G-protein-coupled receptor APJ.[4][5][6] This interaction triggers multiple downstream signaling cascades crucial for processes like angiogenesis, cardiac function, and metabolism.[4][5][7] Key pathways include the Gαi-mediated inhibition of cAMP, and the activation of the PI3K/Akt and ERK1/2 pathways, which promote cell survival, proliferation, and nitric oxide production.[4][5] Understanding this signaling is fundamental to evaluating the efficacy of different delivery systems.

cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling APJ APJ Receptor G_protein Gαi / Gq APJ->G_protein Activates Apelin13 This compound Apelin13->APJ Binds PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC Akt Akt PI3K->Akt ERK ERK1/2 PLC->ERK eNOS eNOS Akt->eNOS CellSurvival Cell Survival & Proliferation Akt->CellSurvival ERK->CellSurvival Vasodilation Vasodilation eNOS->Vasodilation Angiogenesis Angiogenesis CellSurvival->Angiogenesis

Caption: Simplified this compound signaling pathway.

Comparative Analysis of Delivery Systems

The primary goal of advanced delivery systems is to improve the pharmacokinetic profile of this compound, leading to enhanced therapeutic efficacy. Below is a comparison of different methods based on preclinical data.

Table 1: Pharmacokinetic & Efficacy Comparison of this compound Delivery Methods
Delivery MethodAnimal ModelKey Pharmacokinetic FindingsKey Efficacy OutcomesReference
Intravenous (IV) Infusion Mouse (Myocardial Infarction)Extremely short half-life, requires continuous infusion for sustained levels.Preserved Left Ventricular Ejection Fraction (LVEF) from 23.5% to 16.9% (saline) vs. 21.9% to 23.1% (this compound).[8][8]
PEGylated Liposomal Nanoparticles (IP) Mouse (Pressure Overload)Sustained and extended drug release observed in vivo compared to free peptide.Significantly attenuated cardiac dysfunction and hypertrophy.[2]
Macrophage-Membrane Coated Nanoparticles (IV) Mouse (Ischemic Stroke)Nanoparticles effectively cross the blood-brain barrier and accumulate in inflamed ischemic areas.Significantly improved neurological scores and reduced infarct volume compared to controls.[9][9]
ROS-Responsive Hydrogel (Intramyocardial) Mouse (Myocardial Ischemia/Reperfusion)Spatiotemporally controlled release: rapid release in high-ROS core, sustained release in low-ROS border zone.Efficiently reduced cardiomyocyte apoptosis within 3 days and promoted later-stage angiogenesis.[10][10]
Intranasal (IN) Administration Mouse (Ischemic Stroke)Achieved detectable this compound levels in the brain parenchyma 30 mins post-administration.Reduced infarct volume by ~45% (p<0.05) vs. vehicle. Attenuated neuroinflammation.[11][12][11][12]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies used in the cited studies to allow for critical evaluation and replication.

Protocol 1: Intranasal this compound Delivery in an Ischemic Stroke Model
  • Objective: To assess the neuroprotective efficacy of non-invasively delivered this compound.

  • Animal Model: A focal ischemic stroke model was induced in mice via transient middle cerebral artery occlusion (tMCAO).

  • Formulation & Administration: this compound was dissolved in saline. Administration (4 mg/kg) was performed intranasally 30 minutes after the onset of stroke and repeated daily.[11][13] The solution was pipetted onto the rhinarium, allowing for absorption through the nasal mucosa.[14]

  • Efficacy Assessment:

    • Infarct Volume: At 3 days post-stroke, brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify infarct size.[11][12]

    • Neurological Function: Behavioral tests were conducted to assess motor and sensory function recovery over time.

    • Biomarker Analysis: Brain tissue was analyzed via Western blot to measure levels of apoptotic markers (Bcl-2, Caspase-3) and inflammatory cytokines (TNF-α, IL-1β).[11][13]

Protocol 2: ROS-Responsive Hydrogel for Myocardial Repair
  • Objective: To achieve controlled, site-specific release of this compound in the injured myocardium.

  • Formulation: A self-assembling peptide hydrogelator (YFF-TK-FFY) was designed to be responsive to reactive oxygen species (ROS). This was co-assembled with this compound to form the injectable hydrogel (this compound@Gel TK).[10]

  • Animal Model: Myocardial ischemia-reperfusion (MI/R) injury was induced in mice.

  • Administration: The this compound@Gel TK was injected directly into the border zone of the infarcted myocardium.[10]

  • Efficacy Assessment:

    • Cardiac Function: Echocardiography was performed at various time points to measure LVEF and fractional shortening.

    • Histology: Heart tissues were harvested at pre-determined endpoints. TUNEL staining was used to quantify cardiomyocyte apoptosis. Immunohistochemistry for CD31 was used to assess microvessel density (angiogenesis).[10]

    • Drug Release Profile: In vitro studies using varying concentrations of H₂O₂ were performed to confirm the ROS-responsive release kinetics of the hydrogel.

Visualizing Workflows and Relationships

Experimental Workflow Diagram

The diagram below outlines a typical preclinical experimental workflow for comparing different this compound delivery systems in a myocardial infarction model.

cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis Formulate Formulation (e.g., Nanoparticles, Hydrogel) Characterize Physicochemical Characterization Formulate->Characterize Model Induce MI (Animal Model) Characterize->Model Groups Group Allocation (Control, Free Peptide, New Delivery) Model->Groups Admin Administration (IV, IP, Intramyocardial) Groups->Admin PK Pharmacokinetic Analysis (Blood Sampling) Admin->PK Efficacy Efficacy Assessment (Echocardiography) PK->Efficacy Histo Terminal Histology (Fibrosis, Angiogenesis) Efficacy->Histo Data Data Analysis & Comparison Histo->Data

Caption: Preclinical workflow for comparing this compound delivery methods.
Classification of Delivery Strategies

This compound delivery methods can be broadly categorized based on their route of administration and release mechanism. This classification helps in selecting an appropriate strategy based on the therapeutic goal (e.g., systemic vs. localized action).

Root This compound Delivery Strategies Systemic Systemic Delivery Root->Systemic Local Local Delivery Root->Local IV IV Bolus / Infusion Systemic->IV IP Intraperitoneal (IP) Systemic->IP IN Intranasal Systemic->IN Oral Oral Formulations Systemic->Oral IM Intramyocardial Injection Local->IM Scaffold Bioactive Scaffolds Local->Scaffold Hydrogel Injectable Hydrogels Local->Hydrogel

Caption: Classification of this compound delivery strategies.

Conclusion and Future Directions

The development of advanced delivery systems is critical to unlocking the full therapeutic potential of this compound.

  • Nanoparticle-based systems show great promise for improving systemic circulation time and enabling targeted delivery, including crossing the blood-brain barrier.[2][9]

  • Injectable hydrogels offer a powerful solution for localized, sustained release in the context of tissue repair, such as after myocardial infarction.[10]

  • Intranasal delivery represents an exciting, non-invasive approach for treating neurological conditions like stroke, bypassing the blood-brain barrier to deliver the peptide directly to the CNS.[11][13][14]

While conventional intravenous administration can demonstrate efficacy, it is often impractical for chronic treatment.[8] The choice of an optimal delivery system is context-dependent, relying on the specific disease target. Future research should focus on direct, head-to-head comparisons of these novel platforms in standardized preclinical models to better delineate their relative advantages and accelerate clinical translation. Furthermore, overcoming the challenges of oral peptide delivery, such as poor stability and low permeability in the gastrointestinal tract, remains a significant but potentially transformative goal for improving patient compliance.[3][15][16]

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Apelin-13

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Apelin-13, a bioactive peptide, to foster a secure research environment and build trust in laboratory safety protocols. As the toxicological properties of many research peptides are not fully investigated, this compound should be handled as a potentially hazardous material.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to conduct a thorough risk assessment.[3] All personnel handling this compound must receive adequate safety training.[3][4] The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[3]

Recommended Personal Protective Equipment (PPE):

  • Safety Goggles: Chemical-resistant eye protection is necessary to prevent splashes.[3]

  • Nitrile Gloves: Use chemical-resistant gloves and be sure to change them between handling different samples.[3]

  • Lab Coat: A full-coverage lab coat should be worn to protect skin and clothing.[3]

  • Closed-toe Shoes: Permeable footwear is not suitable for a laboratory environment.[3]

  • Fume Hood: When handling the powdered form of this compound or preparing solutions, work in a fume hood to control aerosols.[3]

This compound Waste Categorization and Segregation

Proper segregation of waste is the first step in the disposal process. This compound waste should be categorized as follows:

  • Solid Waste: This includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[1]

  • Liquid Waste: This category comprises this compound solutions, solvents used for dissolution (e.g., DMSO, acetonitrile, water with acetic acid), and contaminated buffers.[1]

  • Sharps Waste: Contaminated needles, syringes, and broken glassware must be disposed of in puncture-resistant containers.[4]

Waste streams should be separated. For instance, organic and aqueous liquid waste should be collected in distinct, clearly labeled containers.[3]

Step-by-Step Disposal Protocol

1. Solid Waste Disposal:

  • Collect all solid waste contaminated with this compound in a dedicated, leak-proof container that is clearly labeled.[1] High-density polyethylene (HDPE) containers are generally a suitable choice.[1]

  • Keep the container closed except when adding waste.[1]

2. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a designated, labeled, and leak-proof container.

  • Never dispose of this compound solutions down the drain or in regular trash.[3]

  • Follow your institution's specific chemical waste disposal protocols.[3]

3. Biohazardous Waste Considerations:

  • If this compound was used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste must be treated as biohazardous.[1]

  • This may necessitate a decontamination step, such as autoclaving, before the waste is processed for chemical disposal.[1] Always consult your institution's biosafety guidelines.[1]

4. Storage of Waste:

  • Store waste containers in a secondary containment tray to mitigate spills.[1]

  • The designated storage area should be away from general laboratory traffic and clearly marked as a hazardous waste collection point.

  • Ensure that incompatible waste types are stored separately.[1]

5. Final Disposal:

  • Arrange for the collection and disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Quantitative Data Summary: Peptide Storage and Stability

Peptide FormStorage TemperatureDurationKey Considerations
Lyophilized (powder)-20°C or colderShort to long-termAllow to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.
Reconstituted in Solution2°C to 8°CShort-term (up to a week)Use sterile buffers (pH 5-6) to prolong stability.
Reconstituted in Solution-20°C or colderLong-termAliquot to avoid repeated freeze-thaw cycles.[4] Peptides with certain amino acids (Cys, Met, Trp, Asn, Gln) have limited stability in solution.[5]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the decision-making process for this compound disposal and a general experimental workflow that leads to waste generation.

DisposalDecisionTree This compound Waste Disposal Decision Tree start This compound Waste Generated is_biohazardous Used with biological agents (cells, animals)? start->is_biohazardous decontaminate Decontaminate (e.g., Autoclave) is_biohazardous->decontaminate Yes segregate Segregate Waste (Solid, Liquid, Sharps) is_biohazardous->segregate No decontaminate->segregate chemical_waste Collect as Chemical Waste store Store in Labeled, Sealed Containers in Secondary Containment segregate->store dispose Dispose via Institutional EHS store->dispose ExperimentalWorkflow General Experimental Workflow Generating this compound Waste reconstitution Reconstitute Lyophilized this compound experiment Perform Experiment (e.g., cell-based assay) reconstitution->experiment waste_generation Waste Generation experiment->waste_generation solid_waste Solid Waste (pipette tips, gloves) waste_generation->solid_waste liquid_waste Liquid Waste (used media, buffers) waste_generation->liquid_waste disposal_path Follow Disposal Protocol solid_waste->disposal_path liquid_waste->disposal_path

References

Safeguarding Your Research: A Comprehensive Guide to Handling Apelin-13

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of bioactive peptides like Apelin-13 is paramount to both personal safety and research integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound, to foster a secure laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

Given that the toxicological properties of many research peptides are not fully characterized, they should be treated as potentially hazardous materials.[1] A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[2]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used.[2][3] Consider double-gloving for added protection, especially when handling concentrated solutions.[2]
Respiratory Protection RespiratorNecessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[2] The type of respirator should be selected based on a risk assessment.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to use is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed, light-protective, and desiccated container.[2][5]

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.[2]

2. Reconstitution and Aliquoting:

  • All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[1]

  • Use sterile, high-purity water or a recommended solvent (e.g., DMSO, DMF for initial dissolution followed by aqueous buffer) to reconstitute the peptide.[2]

  • To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide solution into single-use volumes for storage.[6][7]

  • Clearly label all aliquots with the peptide name, concentration, date of preparation, and storage conditions.[6]

3. Experimental Use:

  • When using this compound in experiments, always wear the appropriate PPE as outlined in the table above.

  • Handle solutions containing this compound with care to avoid splashes and aerosol generation.

  • All equipment that comes into contact with this compound should be properly decontaminated after use.[3]

Disposal Plan for this compound Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility.[1] this compound and any materials contaminated with it should be treated as chemical waste.[4]

1. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound, such as pipette tips, tubes, gloves, and absorbent paper, in a dedicated, clearly labeled, leak-proof container.[1] High-density polyethylene (HDPE) containers are generally suitable.[1]

  • Liquid Waste: Collect all aqueous solutions containing this compound, including unused stock solutions, experimental buffers, and cell culture media, in a designated and clearly labeled chemical waste container.[1][3] Do not dispose of peptide solutions down the drain.[3][4]

  • Sharps: Any sharps, such as needles or broken glassware, contaminated with this compound should be disposed of in a puncture-resistant sharps container.[6]

2. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other known hazard information.[1]

  • Store waste containers in a designated, secure area away from general lab traffic and incompatible materials until collection.[1] Secondary containment trays are recommended to prevent spills.[1]

3. Final Disposal:

  • Arrange for the disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department.[1][4] Follow your institution's specific procedures for requesting a hazardous waste collection.[1]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a research laboratory.

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive & Inspect This compound Store Store at -20°C to -80°C in Desiccator Receive->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate Reconstitute Reconstitute in Fume Hood Equilibrate->Reconstitute Aliquot Aliquot for Single Use Reconstitute->Aliquot Use Use in Experiments with Full PPE Aliquot->Use Segregate Segregate Waste (Solid, Liquid, Sharps) Use->Segregate Label Label Waste Containers Segregate->Label Store_Waste Store Waste Securely Label->Store_Waste Dispose Dispose via EHS Store_Waste->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.